molecular formula C25H28N2O5S2 B1677321 ONO-8130 CAS No. 459841-96-4

ONO-8130

货号: B1677321
CAS 编号: 459841-96-4
分子量: 500.6 g/mol
InChI 键: IOXMDBQCUCDLAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ONO-8130 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor EP1 (Ki = 1.9 nM)1,2 It exerts a more than 1,000-fold selectivity for EP1 compared with other EP receptors. This compound suppresses pain associated with cyclophosphamide-induced cystitis in mice at 0.3-30 mg/kg. It also blocks PGE2-induced contraction and eliminates spontaneous tone of guinea pig trachea tested in tissue organ baths.>Orally available EP1 receptor antagonist.>This compound is an orally available EP1 receptor antagonist.

属性

IUPAC Name

4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXMDBQCUCDLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459841-96-4
Record name ONO 8130
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459841964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Preclinical Investigation into the Efficacy of ONO-8130, a Selective EP1 Receptor Antagonist, in Mitigating Bladder Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bladder pain, a significant symptom of conditions like interstitial cystitis/bladder pain syndrome (IC/BPS), presents a considerable therapeutic challenge.[1][2] Prostaglandin E2 (PGE2) has been identified as a key mediator in the pathophysiology of bladder dysfunction and pain.[3][4][5] PGE2 exerts its effects through four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. While the roles of these receptors are complex and sometimes overlapping, emerging research has pinpointed the EP1 receptor as a critical component in the signaling pathways that contribute to bladder pain. This document provides a detailed overview of the mechanism of action of ONO-8130, a selective prostanoid EP1 receptor antagonist, in the context of bladder pain, based on preclinical findings.[6]

Core Mechanism of Action: EP1 Receptor Antagonism

Contrary to targeting the EP4 receptor, this compound functions as a selective antagonist of the EP1 receptor.[6] In the setting of bladder inflammation, such as that induced by cyclophosphamide (CYP), there is an upregulation of cyclooxygenase-2 (COX-2).[6] This leads to increased synthesis of PGE2 in the bladder tissue. PGE2 then acts on EP1 receptors, which are implicated in facilitating bladder afferent nerve activity and the micturition reflex.[6] The activation of EP1 receptors contributes to the perception of bladder pain. This compound mitigates this by blocking the binding of PGE2 to the EP1 receptor, thereby interrupting the downstream signaling cascade that leads to pain.[6]

Signaling Pathway of PGE2-EP1 in Bladder Pain

PGE2_EP1_Signaling cluster_inflammation Bladder Inflammation (e.g., Cyclophosphamide-induced) cluster_neuron Afferent Nerve Ending COX2 Upregulation of Cyclooxygenase-2 (COX-2) PGE2 Increased Prostaglandin E2 (PGE2) Synthesis COX2->PGE2 EP1 EP1 Receptor PGE2->EP1 Binds to PLC Phospholipase C (PLC) EP1->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca2 Increased Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC ERK ERK Phosphorylation (in Spinal Cord) PKC->ERK Pain Pain Sensation ERK->Pain ONO8130 This compound ONO8130->EP1 Antagonizes

Caption: PGE2-EP1 signaling cascade in bladder pain and the antagonistic action of this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound in alleviating bladder pain has been demonstrated in a mouse model of cyclophosphamide-induced cystitis. The key quantitative findings are summarized below.[6]

ParameterVehicle ControlThis compound (0.3 mg/kg)This compound (3 mg/kg)This compound (30 mg/kg)
Referred Hyperalgesia (Number of Responses) ~25~15~5~2
Bladder Pain-like Behavior (Licking Duration, s) ~30~20~5~1
Bladder Weight (mg) ~40No significant changeNo significant changeNo significant change
Vascular Permeability (Absorbance) ~0.12No significant changeNo significant changeNo significant change

Data are approximated from graphical representations in the source literature and illustrate dose-dependent effects.[6]

These data indicate that oral administration of this compound strongly and dose-dependently prevents both referred hyperalgesia and bladder pain-like behaviors in a model of cystitis.[6] Notably, this compound did not significantly affect the increase in bladder weight or vascular permeability, suggesting its primary action is on nociceptive pathways rather than the inflammatory response itself.[6]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the mechanism of action of this compound.[6]

Cyclophosphamide (CYP)-Induced Cystitis Mouse Model
  • Objective: To induce bladder inflammation and pain to test the efficacy of this compound.

  • Animals: Female mice.

  • Procedure:

    • A single intraperitoneal injection of cyclophosphamide (300 mg/kg) is administered to induce cystitis.

    • Control animals receive a saline injection.

    • This compound is administered orally at doses of 0.3, 3, and 30 mg/kg prior to CYP injection.

    • An additional experiment involves administering this compound (30 mg/kg) after the establishment of cystitis-related pain.

Assessment of Bladder Pain-like Nociceptive Behavior
  • Objective: To quantify pain behaviors in conscious mice.

  • Procedures:

    • Referred Hyperalgesia: Mechanical stimuli are applied to the lower abdomen with von Frey filaments. The number of positive responses (licking, flinching, or sharp retraction) is recorded.

    • Bladder Pain-like Behavior: The cumulative duration of licking behavior directed at the lower abdomen is measured over a defined period.

Immunohistochemistry for ERK Phosphorylation
  • Objective: To assess the downstream signaling effects of EP1 receptor activation in the spinal cord.

  • Procedure:

    • Mice are anesthetized.

    • Prostaglandin E2 is administered intravesically.

    • The L6 spinal cord segment is harvested.

    • Tissues are sectioned and stained with antibodies specific for phosphorylated extracellular signal-regulated kinase (p-ERK).

    • The level of p-ERK is quantified as an indicator of nociceptive signaling. This compound's ability to block this phosphorylation is assessed.[6]

Experimental Workflow

Experimental_Workflow cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Pain Assessment (Conscious Mice) cluster_mechanism Mechanism of Action Study Induction Induce Cystitis (Cyclophosphamide 300 mg/kg, i.p.) Treatment Oral Administration of this compound (0.3 - 30 mg/kg) or Vehicle Induction->Treatment Hyperalgesia Referred Hyperalgesia (von Frey Filaments) Treatment->Hyperalgesia Licking Pain-like Behavior (Licking Duration) Treatment->Licking PGE2_infusion Intravesical PGE2 Infusion (Anesthetized Mice) Spinal_Cord Harvest L6 Spinal Cord PGE2_infusion->Spinal_Cord IHC Immunohistochemistry for p-ERK Spinal_Cord->IHC

Caption: Workflow for preclinical evaluation of this compound in a mouse model of bladder pain.

Conclusion

Preclinical evidence strongly indicates that this compound, a selective EP1 receptor antagonist, effectively alleviates bladder pain in a model of cyclophosphamide-induced cystitis.[6] Its mechanism of action involves the blockade of the prostaglandin E2/EP1 receptor signaling pathway, which in turn reduces nociceptive signaling, as evidenced by the inhibition of ERK phosphorylation in the spinal cord.[6] These findings suggest that the EP1 receptor is a promising therapeutic target for the treatment of bladder pain, particularly in conditions such as interstitial cystitis.[6] Further investigation, including clinical trials, would be necessary to establish the safety and efficacy of this compound in human patients.

References

ONO-8130: A Deep Dive into its EP1 Receptor Selectivity and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of ONO-8130, a potent and selective antagonist for the E-type prostanoid receptor 1 (EP1). This document is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions and functional characteristics of this compound. We will explore its binding affinity, selectivity against other prostanoid receptors, and the experimental methodologies used to determine these properties.

Executive Summary

This compound is a selective, orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1] It exhibits a high binding affinity for the human EP1 receptor with a reported Ki value of 1.9 nM.[1] Notably, this compound demonstrates a remarkable selectivity for the EP1 receptor, being over 1000-fold more selective for EP1 than for other EP receptor subtypes.[1] Functionally, it acts as a potent antagonist, effectively blocking the contraction of guinea pig tracheal segments with a pKB of 8.93.[2] The EP1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This compound effectively antagonizes this signaling pathway.

This compound Binding Affinity and Selectivity

The affinity and selectivity of this compound have been determined through rigorous radioligand binding assays. The following tables summarize the quantitative data available for this compound's interaction with the EP1 receptor and its selectivity over other prostanoid receptors.

Table 1: Binding Affinity of this compound for the Human EP1 Receptor

CompoundReceptorParameterValue
This compoundHuman EP1Ki1.9 nM[1]

Table 2: Functional Antagonism of this compound

CompoundAssay SystemParameterValue
This compoundGuinea Pig Tracheal SegmentspKB8.93[2]

Table 3: Selectivity Profile of this compound

Receptor SubtypeSelectivity vs. EP1
Other EP Receptors>1000-fold[1]

Detailed Ki or IC50 values for other prostanoid receptors (DP, FP, IP, TP, and EP2, EP3, EP4 subtypes) are not consistently available in the public domain, with most sources citing the greater than 1000-fold selectivity.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize the binding and functional activity of EP1 receptor antagonists like this compound.

Radioligand Binding Assay for EP1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the EP1 receptor.

Objective: To quantify the affinity of this compound for the human EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [3H]-PGE2.

  • Test compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: A high concentration of unlabeled PGE2.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Workflow:

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Membranes from HEK293 cells expressing the human EP1 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([3H]-PGE2) and a range of concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for Functional Antagonism

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an EP1 receptor agonist.

Objective: To determine the functional potency of this compound as an antagonist of the EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • EP1 receptor agonist (e.g., PGE2).

  • Test compound: this compound.

  • A fluorescence plate reader with an injection system.

Workflow:

Intracellular Calcium Mobilization Assay Workflow

Procedure:

  • Cell Preparation: HEK293 cells expressing the human EP1 receptor are seeded into a microplate and loaded with a calcium-sensitive fluorescent dye.

  • Antagonist Incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Baseline Measurement: The baseline fluorescence is measured before the addition of the agonist.

  • Agonist Stimulation: An EP1 receptor agonist (e.g., PGE2) is added to the wells, and the change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium response. The IC50 value, the concentration of this compound that causes a 50% inhibition of the maximal agonist response, is determined. This can be used to calculate the antagonist's potency, often expressed as a pA2 or pKB value.

EP1 Receptor Signaling Pathway

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the mobilization of intracellular calcium.

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream Activates Ca²⁺-dependent proteins PKC->Downstream Phosphorylates Targets

EP1 Receptor Signaling Pathway

Pathway Description:

  • Ligand Binding: Prostaglandin E2 (PGE2) binds to the EP1 receptor.

  • G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

  • PLC Activation: The activated alpha subunit of Gq activates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • PKC Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).

  • Cellular Response: The elevated intracellular calcium and activated PKC lead to various downstream cellular responses, such as smooth muscle contraction and neurotransmitter release.

Conclusion

This compound is a highly potent and selective antagonist of the EP1 receptor. Its pharmacological profile, characterized by high affinity and selectivity, makes it a valuable tool for investigating the physiological and pathological roles of the EP1 receptor. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers in the field of prostanoid pharmacology and drug discovery. Further research into the detailed selectivity profile across all prostanoid receptors would provide an even more complete picture of this compound's specificity.

References

ONO-8130 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8130 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor EP1.[1] The EP1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and cancer. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the EP1 receptor, thereby blocking the actions of its endogenous ligand, PGE2. The EP1 receptor is canonically coupled to the Gq alpha subunit of heterotrimeric G proteins. Inhibition of this interaction by this compound is the primary upstream event that leads to the modulation of a cascade of intracellular signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with the EP1 receptor.

ParameterValueSpecies/SystemReference
Ki 1.9 nMNot Specified[1][2]
pKB 8.93Guinea Pig Trachea[3]

Note: pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in an agonist's concentration-response curve. A pKB of 8.93 corresponds to a KB of approximately 1.17 nM.

Downstream Signaling Pathways

Gq-PLC-IP3-Ca2+ Signaling Pathway

The primary and most well-established downstream signaling cascade initiated by EP1 receptor activation is the Gq-Phospholipase C (PLC) pathway. As an antagonist, this compound inhibits this entire cascade.

Pathway Description:

  • PGE2 Binding: Under normal physiological conditions, PGE2 binds to and activates the EP1 receptor.

  • Gq Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The Gq alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.

  • PLC Activation: The activated Gq alpha subunit then binds to and activates Phospholipase C (PLC).

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC) isoforms.

Effect of this compound: By blocking the initial binding of PGE2 to the EP1 receptor, this compound prevents the activation of Gq and all subsequent downstream events, resulting in a reduction of intracellular calcium mobilization and PKC activation.

Gq_PLC_Ca2_Pathway cluster_cytoplasm Cytoplasm ONO8130 This compound EP1 EP1 Receptor ONO8130->EP1 PGE2 PGE2 PGE2->EP1 Gq Gq EP1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto release Ca2_ER Ca2+ Ca2_cyto->PKC

This compound inhibits the EP1-Gq-PLC-Ca2+ signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

A key consequence of PKC activation is the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.

Pathway Description:

  • PKC-Mediated Activation: Activated PKC can phosphorylate and activate downstream kinases, including Raf.

  • Raf-MEK-ERK Cascade: Raf, in turn, phosphorylates and activates MEK (MAPK/ERK Kinase), which then phosphorylates and activates ERK1/2.

  • Nuclear Translocation and Gene Expression: Phosphorylated ERK (p-ERK) can translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that influence cell proliferation, differentiation, and survival.

Effect of this compound: By preventing the upstream activation of PKC, this compound leads to the inhibition of the Raf-MEK-ERK cascade, resulting in decreased levels of phosphorylated ERK. This has been demonstrated in vivo, where this compound blocks the phosphorylation of ERK in the L6 spinal cord.

MAPK_Pathway PKC PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation TranscriptionFactors Transcription Factors pERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

The MAPK signaling cascade downstream of PKC activation.
Potential Modulation of Tissue Factor (TF) and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

While direct studies with this compound are limited, research on other EP1 antagonists suggests potential roles for the EP1 receptor in modulating Tissue Factor (TF) expression and Peroxisome Proliferator-Activated Receptor (PPAR) activity.

  • Tissue Factor Expression: In human umbilical vein endothelial cells (HUVECs), the EP1 receptor pathway may be involved in cytokine-induced tissue factor expression. An EP1 antagonist was shown to inhibit this process.

  • PPAR Activation: In HUVECs, PGE2 has been shown to activate PPAR expression through the EP1 receptor, an effect that was inhibited by an EP1 antagonist.

These findings suggest that this compound could potentially influence coagulation and metabolic processes through these pathways, although further investigation is required to confirm these effects.

Experimental Protocols

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This protocol describes a common method for measuring changes in intracellular calcium concentration.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye leakage)

  • Cell line expressing the EP1 receptor

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.

  • Dye Loading Solution Preparation: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (0.02-0.04%), and optionally probenecid (1-2.5 mM) in HBS.

  • Cell Loading:

    • Wash cells once with HBS.

    • Add the Fura-2 AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with HBS (containing probenecid if used).

    • Add fresh HBS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Measurement:

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations and incubate for a predetermined time.

    • Stimulate the cells with a known EP1 agonist (e.g., PGE2).

    • Record the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). An increase in this ratio indicates an increase in intracellular calcium. The inhibitory effect of this compound can be quantified by measuring the reduction in the agonist-induced calcium response.

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the levels of phosphorylated ERK.

Materials:

  • Cell line expressing the EP1 receptor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and grow to desired confluency.

    • Serum-starve cells for 4-12 hours to reduce basal ERK phosphorylation.

    • Pre-treat cells with various concentrations of this compound for a specified time.

    • Stimulate cells with an EP1 agonist (e.g., PGE2) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the ECL substrate.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of p-ERK to t-ERK.

Experimental_Workflow cluster_calcium Intracellular Calcium Assay cluster_erk ERK Phosphorylation Assay Ca_Start Seed Cells Ca_Load Load with Fura-2 AM Ca_Start->Ca_Load Ca_Treat Treat with this compound then PGE2 Ca_Load->Ca_Treat Ca_Measure Measure Fluorescence (340/380 nm ratio) Ca_Treat->Ca_Measure ERK_Start Seed & Serum-Starve Cells ERK_Treat Treat with this compound then PGE2 ERK_Start->ERK_Treat ERK_Lysis Cell Lysis & Protein Quantification ERK_Treat->ERK_Lysis ERK_WB Western Blot for p-ERK and t-ERK ERK_Lysis->ERK_WB ERK_Analyze Quantify p-ERK/t-ERK Ratio ERK_WB->ERK_Analyze

Workflow for key experimental protocols.

Conclusion

This compound is a selective EP1 receptor antagonist that primarily functions by inhibiting the Gq-PLC-Ca2+ signaling pathway. A significant downstream consequence of this inhibition is the suppression of the MAPK/ERK signaling cascade, which likely underlies its observed analgesic effects. Emerging evidence suggests that this compound may also modulate other important cellular processes, such as coagulation and metabolism, through its influence on tissue factor and PPAR signaling, respectively. The experimental protocols provided in this guide offer a framework for further investigation into the nuanced downstream effects of this compound. As research continues, a more comprehensive understanding of the full spectrum of this compound's signaling modulation will undoubtedly emerge, further clarifying its therapeutic potential.

References

a selective prostanoid EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: The Role of ONO-8711, a Selective Prostanoid EP1 Receptor Antagonist, in a Rat Model of Neuropathic Pain

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the effects of the selective prostanoid EP1 receptor antagonist, ONO-8711, on hyperalgesia, allodynia, and c-fos gene expression in a rat model of chronic nerve constriction.

Introduction

Neuropathic pain, a debilitating condition resulting from nerve injury, is characterized by hypersensitivity to stimuli, manifesting as hyperalgesia (an exaggerated response to noxious stimuli) and allodynia (pain resulting from normally non-noxious stimuli).[1][2] The Chronic Constriction Injury (CCI) model in rats is a widely used and robust preclinical model to simulate these features of neuropathic pain.[1][3][4]

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in pain sensitization.[5][6][7] It exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[8][9] The EP1 receptor, in particular, is implicated in mediating pain perception.[5][10] Activation of the EP1 receptor by PGE2 initiates a signaling cascade that increases intracellular calcium levels, contributing to neuronal hyperexcitability and pain transmission.[8][9][11]

This technical guide focuses on the research demonstrating the therapeutic potential of ONO-8711, a selective antagonist of the EP1 receptor. Studies show that ONO-8711 can significantly reduce the behavioral and cellular markers of neuropathic pain in the rat CCI model, suggesting that EP1 receptor antagonism is a promising strategy for the development of novel analgesics.[12]

Experimental Protocols

Chronic Constriction Injury (CCI) Rat Model

The CCI model is a standard surgical procedure used to induce neuropathic pain.[4]

  • Animal Subjects: Male Sprague-Dawley rats are typically used.[13]

  • Anesthesia: Rats are anesthetized, commonly with isoflurane.[3][13]

  • Surgical Procedure:

    • The common sciatic nerve of the left hind paw is exposed at the mid-thigh level through a skin incision and blunt dissection of the biceps femoris muscle.[3][14]

    • Proximal to the sciatic nerve's trifurcation, three to four loose ligatures are tied around the nerve with approximately 1 mm spacing.[1][3] Chromic gut sutures are commonly used for this purpose.[4][14][15]

    • The muscle and skin layers are then closed with sutures.[15]

  • Sham Control: In sham-operated rats, the sciatic nerve is exposed in the same manner, but no ligatures are applied.[1] This group serves as a control for surgical trauma.

Drug Administration
  • Compound: ONO-8711, a selective prostanoid EP1 receptor antagonist.[12]

  • Administration Route: Oral administration is a common route for this compound in the cited studies.[12]

  • Dosage Regimens:

    • Single Dose Study: A single dose of ONO-8711 is administered on day 8 post-CCI surgery to evaluate its immediate effects.[12]

    • Repeated Dose Study: ONO-8711 is administered daily from day 8 to day 14 post-CCI surgery to assess its sustained therapeutic effects.[12]

  • Vehicle Control: A saline or other appropriate vehicle solution is administered to a separate cohort of CCI rats as a control group.[12]

Behavioral Testing for Hyperalgesia and Allodynia

Behavioral tests are conducted to quantify pain responses.

  • Mechanical Allodynia (von Frey Test):

    • Rats are placed on a mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw adjacent to the wound.[16]

    • The withdrawal threshold is determined as the filament force that elicits a paw withdrawal response. A lower threshold indicates increased mechanical sensitivity (allodynia).[14]

  • Thermal Hyperalgesia (Plantar or Hot Plate Test):

    • A focused, radiant heat source is aimed at the plantar surface of the rat's hind paw.

    • The time taken for the rat to withdraw its paw (paw withdrawal latency) is measured.[14]

    • A shorter latency compared to baseline or sham controls indicates thermal hyperalgesia.

c-fos Gene Expression Analysis

The protein product of the c-fos gene is used as a marker for neuronal activation in response to noxious stimuli.[12][17]

  • Tissue Preparation: On day 15, following the repeated dose regimen, rats are deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). The lumbar spinal cord is then dissected.[12]

  • Immunohistochemistry:

    • The spinal cord tissue is sectioned.

    • Sections are incubated with a primary antibody specific for the c-fos protein.

    • A secondary antibody conjugated to a detectable marker is then applied.

    • The number of c-fos-positive cells is counted under a microscope in specific laminae (I-II, III-IV, and V-X) of the spinal cord dorsal horn.[12][18][19] An increase in c-fos positive cells correlates with increased neuronal activity due to pain signaling.

Data Presentation

The following tables summarize the quantitative findings from the study by Kawahara et al. (2001), demonstrating the effects of ONO-8711.[12]

Table 1: Effect of a Single Dose of ONO-8711 on Mechanical Allodynia and Hyperalgesia on Day 8 Post-CCI.

Treatment GroupTime Post-AdministrationPaw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Saline 1 h3.8 ± 0.56.5 ± 0.8
2 h3.9 ± 0.66.7 ± 0.9
24 h4.0 ± 0.56.8 ± 0.7
ONO-8711 1 h7.9 ± 1.110.2 ± 1.3
2 h7.5 ± 1.09.8 ± 1.2
24 h4.2 ± 0.67.0 ± 0.8

*Data are presented as Mean ± SEM. P < 0.01 compared with the saline-treated group. A single dose of ONO-8711 significantly reduced allodynia and hyperalgesia at 1 and 2 hours, with effects diminishing by 24 hours.[12]

Table 2: Effect of Repeated ONO-8711 Administration (Days 8-14) on Mechanical Allodynia and Hyperalgesia on Day 15 Post-CCI.

Treatment GroupPaw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Sham 14.5 ± 1.213.8 ± 1.5
CCI + Saline 4.1 ± 0.76.9 ± 1.0
CCI + ONO-8711 10.5 ± 1.311.5 ± 1.4

*Data are presented as Mean ± SEM. P < 0.01 compared with the CCI + Saline group. Repeated administration of ONO-8711 significantly attenuated both mechanical allodynia and thermal hyperalgesia.[12]

Table 3: Effect of Repeated ONO-8711 Administration (Days 8-14) on c-fos Positive Cells in the Lumbar Spinal Cord on Day 15 Post-CCI.

Treatment Groupc-fos Positive Cells (Laminae I-II)c-fos Positive Cells (Laminae III-IV)c-fos Positive Cells (Laminae V-X)
Sham 10 ± 25 ± 18 ± 2
CCI + Saline 45 ± 528 ± 435 ± 5
CCI + ONO-8711 20 ± 312 ± 215 ± 3*

*Data are presented as Mean ± SEM. P < 0.01 compared with the CCI + Saline group. ONO-8711 treatment significantly reduced the number of activated neurons (c-fos positive cells) in all examined laminae of the spinal cord dorsal horn.[12]

Visualizations: Pathways and Workflows

Prostanoid EP1 Receptor Signaling Pathway

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (Increased) ER->Ca Releases Ca->PKC Activates Neuronal Neuronal Hyperexcitability & Pain Transmission Ca->Neuronal Leads to PKC->Neuronal Leads to ONO ONO-8711 (Antagonist) ONO->EP1 Blocks Experimental_Workflow cluster_surgery Day 0: Surgery cluster_treatment Days 8-14: Treatment cluster_testing Days 8 & 15: Assessment CCI Chronic Constriction Injury (CCI) on Sciatic Nerve ONO_Treat Daily Oral ONO-8711 CCI->ONO_Treat Treatment Group Saline_Treat Daily Oral Saline (Vehicle) CCI->Saline_Treat Vehicle Control Group Sham Sham Operation (Nerve Exposed, Not Ligated) Sham->Saline_Treat Vehicle Control Group Behavior Behavioral Testing: - Mechanical Allodynia (von Frey) - Thermal Hyperalgesia (Plantar) ONO_Treat->Behavior Assess Pain Phenotype cFos Day 15: c-fos Expression Analysis in Spinal Cord ONO_Treat->cFos Assess Neuronal Activation Saline_Treat->Behavior Assess Pain Phenotype Saline_Treat->cFos Assess Neuronal Activation Logical_Relationship NerveInjury Chronic Nerve Constriction (CCI Model) PGE2_Release Increased Prostaglandin E2 (PGE2) Production at Injury Site & Spinal Cord NerveInjury->PGE2_Release EP1_Activation Activation of Prostanoid EP1 Receptors PGE2_Release->EP1_Activation Neuronal_Sensitization Central Sensitization: - Increased Intracellular Ca²⁺ - Neuronal Hyperexcitability EP1_Activation->Neuronal_Sensitization cFos_Expression Increased c-fos Gene Expression in Dorsal Horn Neuronal_Sensitization->cFos_Expression Pain_Symptoms Neuropathic Pain Symptoms: Hyperalgesia & Allodynia Neuronal_Sensitization->Pain_Symptoms ONO_8711 ONO-8711 Administration EP1_Blockade Blockade of EP1 Receptors ONO_8711->EP1_Blockade Reduced_Sensitization Reduced Central Sensitization EP1_Blockade->Reduced_Sensitization Reduced_cFos Reduced c-fos Expression Reduced_Sensitization->Reduced_cFos Reduced_Pain Reduction of Hyperalgesia & Allodynia Reduced_Sensitization->Reduced_Pain

References

ONO-8130: A Prostanoid EP1 Receptor Antagonist for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) has emerged as a promising target for the development of novel analgesics. ONO-8130 is a potent and selective antagonist of the EP1 receptor. While direct preclinical studies of this compound in established neuropathic pain models are not yet published, its mechanism of action, coupled with compelling evidence from studies with other selective EP1 antagonists in neuropathic pain models, strongly suggests its potential as a therapeutic agent and a valuable research tool in this field. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways relevant to the investigation of this compound in neuropathic pain.

This compound: Core Pharmacology and Rationale for Neuropathic Pain

This compound is a selective and orally bioavailable antagonist of the prostanoid EP1 receptor, with a Ki value of 1.9 nM and over 1000-fold selectivity for EP1 over other EP receptor subtypes.[1] The EP1 receptor, a Gq-protein coupled receptor, is activated by its endogenous ligand, prostaglandin E2 (PGE2). In the context of pain, PGE2 is a key inflammatory mediator that sensitizes nociceptive neurons.

The rationale for investigating this compound in neuropathic pain is supported by the following:

  • EP1 Receptor Upregulation: Following peripheral nerve injury, there is an increase in EP1 receptor levels in sensory neurons.

  • Central Sensitization: Activation of EP1 receptors on the central terminals of primary afferent fibers in the spinal cord contributes to central sensitization, a key mechanism underlying neuropathic pain. This is mediated by an increase in intracellular calcium concentration ([Ca2+]i) in dorsal horn neurons.

  • Efficacy of EP1 Antagonists: Preclinical studies with other selective EP1 antagonists, such as ONO-8711 and ONO-8713, have demonstrated significant attenuation of mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain, including the chronic constriction injury (CCI) model.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in a relevant pain model and for other EP1 antagonists in neuropathic pain models.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/ModelReference
Ki (EP1 Receptor) 1.9 nMNot Specified[1]
Selectivity >1000-fold for EP1 vs. other EP receptorsNot Specified[1]
Effective Dose (p.o.) 0.3-30 mg/kgMouse (Cyclophosphamide-induced cystitis)[4]
Effect Dose-dependent prevention of bladder pain-like behavior and referred hyperalgesiaMouse (Cyclophosphamide-induced cystitis)[4]

Table 2: Efficacy of Selective EP1 Antagonists in Neuropathic Pain Models

CompoundModelSpeciesDose/RouteKey FindingsReference
ONO-8711 Chronic Constriction Injury (CCI)Rat10, 30 mg/kg (p.o.)Significantly reduced mechanical hyperalgesia and allodynia.[2]
ONO-8713 Peripheral Nerve InjuryMouseNot Specified (i.t.)Attenuated mechanical allodynia.[3]
SC-19220 Partial Sciatic Nerve LigationRatNot SpecifiedReversed mechanical and thermal hyperalgesia.

Signaling Pathways and Experimental Workflows

EP1 Receptor Signaling Pathway in Nociception

The following diagram illustrates the signaling cascade initiated by the activation of the EP1 receptor in a dorsal horn neuron, leading to neuronal sensitization.

EP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq Protein EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ER Endoplasmic Reticulum (ER) IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase releases Ca2+ Ca2_increase->PKC co-activates Sensitization Neuronal Sensitization Ca2_increase->Sensitization contributes to PKC->Sensitization leads to ONO8130 This compound ONO8130->EP1 antagonizes

Caption: EP1 receptor signaling cascade in a nociceptive neuron.

Proposed Experimental Workflow for this compound in a Neuropathic Pain Model

This diagram outlines a typical preclinical workflow to evaluate the efficacy of this compound in a rodent model of neuropathic pain.

Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment cluster_analysis Endpoint Analysis cluster_outcome Outcome Induction Induce Neuropathic Pain (e.g., CCI Surgery) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Induction->Baseline Grouping Randomize Animals to Groups (Vehicle, this compound doses) Baseline->Grouping Treatment Administer this compound (p.o.) Grouping->Treatment Behavioral Post-treatment Behavioral Testing Treatment->Behavioral Tissue Tissue Collection (Spinal Cord, DRG) Behavioral->Tissue Outcome Data Analysis & Interpretation Behavioral->Outcome Molecular Molecular Analysis (e.g., pERK, c-Fos) Tissue->Molecular Molecular->Outcome

Caption: Preclinical workflow for evaluating this compound in neuropathic pain.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in neuropathic pain.

Chronic Constriction Injury (CCI) Model in Rats

This model is widely used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.

  • Animals: Adult male Sprague-Dawley rats (200-250 g).

  • Anesthesia: Isoflurane (2-3% in oxygen) or intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Make a small incision on the lateral aspect of the mid-thigh of the left hind limb.

    • Carefully expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between each ligature.

    • Tighten the ligatures until a slight constriction of the nerve is observed, without arresting epineural blood flow.

    • Close the muscle layer and skin with appropriate sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Administer analgesics as per institutional guidelines for 24-48 hours post-surgery. Monitor animals for signs of distress or infection.

  • Development of Neuropathic Pain: Mechanical allodynia and thermal hyperalgesia typically develop within 7-14 days post-surgery and persist for several weeks.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Mice

This model is used to study painful diabetic neuropathy.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), at a dose of 150-200 mg/kg.

    • Control animals receive an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels from tail vein blood samples 48-72 hours post-STZ injection and then weekly.

    • Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Development of Neuropathic Pain: Mechanical allodynia and thermal hyperalgesia typically develop within 3-4 weeks after the onset of hyperglycemia.

Behavioral Assessment of Neuropathic Pain
  • Mechanical Allodynia (von Frey Test):

    • Place the animal on an elevated mesh floor and allow it to acclimatize.

    • Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

    • A positive response is a brisk withdrawal or flinching of the paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the animal in a plexiglass chamber on a glass floor.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

    • A cut-off time is used to prevent tissue damage.

Conclusion

This compound, as a selective EP1 receptor antagonist, represents a promising avenue for research into novel therapeutics for neuropathic pain. While direct preclinical data in neuropathic pain models are needed, the strong mechanistic rationale and the efficacy of other EP1 antagonists in these models provide a solid foundation for its investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to explore the potential of this compound in addressing the unmet medical need in neuropathic pain.

References

The Role of ONO-8130 and EP1 Receptor Antagonism in Neuroinflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries like ischemic stroke to chronic neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), are key players in initiating and propagating the neuroinflammatory cascade. A central mediator in this process is Prostaglandin E2 (PGE2), a lipid signaling molecule derived from arachidonic acid. PGE2 exerts its diverse effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. While the roles of these receptors are complex and sometimes opposing, the EP1 receptor has emerged as a significant contributor to neurotoxic and pro-inflammatory pathways.

This technical guide focuses on ONO-8130 , a selective antagonist of the Prostanoid EP1 receptor[1]. While the initial query connected this compound to neuroinflammation, it is crucial to clarify its mechanism. The modulation of neuroinflammation by targeting PGE2 receptors is a dynamic field, with EP4 receptor agonism often cited for its anti-inflammatory effects. However, a distinct body of evidence, which will be detailed here, points to the therapeutic potential of EP1 receptor antagonism in mitigating neuronal damage, particularly in the context of excitotoxicity and ischemic injury[2][3]. This document will synthesize the available preclinical data on this compound and other selective EP1 antagonists, detailing the underlying signaling pathways, experimental findings, and methodologies.

The Prostaglandin EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq-protein coupled receptor. Upon binding of its ligand, PGE2, the Gq protein activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium is a key event that initiates downstream signaling cascades, often leading to the activation of protein kinase C (PKC) and other calcium-dependent enzymes that can contribute to neuronal hyperexcitability and cell death pathways.

This compound, as a selective antagonist, blocks PGE2 from binding to the EP1 receptor, thereby inhibiting this entire downstream signaling cascade and preventing the pathological rise in intracellular calcium.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EP1 EP1 Receptor Gq Gq protein EP1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Gq->PLC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Downstream Downstream Effects (e.g., Excitotoxicity, Neuroinflammation) Ca_Release->Downstream Leads to PGE2 PGE2 (Ligand) PGE2->EP1 Binds & Activates ONO_8130 This compound (Antagonist) ONO_8130->EP1 Blocks

Caption: this compound blocks the PGE2/EP1/Gq signaling cascade. (Max-width: 760px)

Preclinical Evidence for EP1 Antagonism in Neuroinflammation

Studies using this compound and other selective EP1 antagonists have demonstrated significant neuroprotective effects in various preclinical models of neurological injury.

Ischemic and Excitotoxic Injury

A primary area of investigation for EP1 antagonists is in models of ischemic stroke and excitotoxicity. The excessive release of glutamate during an ischemic event leads to overstimulation of neuronal receptors and a massive influx of calcium, a key driver of cell death. By blocking an additional pathway for calcium mobilization, EP1 antagonists can reduce this neurotoxic burden.

Studies have shown that EP1 receptor antagonists can:

  • Reduce infarct volume in animal models of focal cerebral ischemia[2].

  • Provide neuroprotection even when administered with a significant delay (up to 12 hours) after the ischemic event, suggesting a wide therapeutic window[2].

  • Improve neurological function following ischemic injury[2].

  • Protect hippocampal neurons from oxygen-glucose deprivation (OGD), an in vitro model of ischemia[3].

Neuropathic Pain

Neuroinflammation is also a key driver of neuropathic pain. Research using the EP1 antagonist ONO-8711 in a rat model of chronic nerve constriction demonstrated that blockade of the EP1 receptor significantly reduced hyperalgesia and allodynia[4]. This effect was associated with a reduction in the expression of c-fos, a marker of neuronal activation, in the spinal cord[4]. Similarly, this compound has been shown to relieve bladder pain in a mouse model of cyclophosphamide-induced cystitis by blocking the phosphorylation of ERK in the spinal cord, a downstream marker of nociceptive signaling[1].

The Role of Microglia

The interaction between neurons and microglia is critical in the context of neuroinflammation. While EP1 antagonists show direct neuroprotective effects, microglia can modulate their efficacy. One study found that while EP1 antagonists were neuroprotective in pure neuronal cultures, their protective effect was blocked in the presence of microglia[5]. This suggests that microglia may induce changes in neurons, possibly by altering the expression or localization of the EP1 receptor itself, that render the antagonists less effective[5]. This highlights the complexity of targeting neuroinflammatory pathways within the intricate cellular environment of the CNS.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies involving selective EP1 receptor antagonists.

Table 1: In Vivo Efficacy of EP1 Antagonists in Disease Models

CompoundModelSpeciesDosing RegimenKey FindingReference
This compound Cyclophosphamide-induced cystitisMouse0.3-30 mg/kg (Oral)Dose-dependent prevention of bladder pain-like behavior and hyperalgesia.[1]
ONO-8711 Chronic Constriction Injury (Neuropathic Pain)Rat10 mg/kg (Oral, daily for 7 days)Significant reduction in hyperalgesia and allodynia.[4]
SC51089 Middle Cerebral Artery Occlusion (Ischemia)Mouse0.3-3 mg/kg (i.p.)Dose-dependent reduction in infarct volume. Effective up to 12h post-occlusion.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in the cited research.

In Vivo Model: Cyclophosphamide-Induced Cystitis
  • Objective: To assess the analgesic effect of this compound on inflammatory bladder pain.

  • Animal Model: Female ddY mice.

  • Induction: A single intraperitoneal (i.p.) injection of cyclophosphamide (300 mg/kg) is administered to induce cystitis.

  • Treatment Protocol: this compound is administered orally at doses ranging from 0.3 to 30 mg/kg either before (prophylactic) or after (therapeutic) the cyclophosphamide injection.

  • Behavioral Assessment: Nociceptive behaviors, such as licking of the lower abdomen, are counted for a defined period (e.g., 4 hours post-induction). Referred hyperalgesia is measured by assessing the withdrawal threshold to mechanical stimulation (e.g., von Frey filaments) of the hind paw.

  • Biochemical Endpoint: Following behavioral tests, animals are euthanized, and the L6 spinal cord is dissected for immunohistochemical analysis of phosphorylated ERK (p-ERK), a marker of neuronal activation.

  • Reference: [1]

Cystitis_Workflow cluster_induction Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment A1 Female ddY Mice A2 Cyclophosphamide Injection (300 mg/kg, i.p.) A1->A2 B1 Oral Administration (Vehicle or this compound) A2->B1 C1 Behavioral Testing (Pain-like behaviors, Referred Hyperalgesia) B1->C1 C2 Tissue Collection (L6 Spinal Cord) C1->C2 C3 Immunohistochemistry (p-ERK Analysis) C2->C3

Caption: Workflow for assessing this compound efficacy in a cystitis model. (Max-width: 760px)
In Vitro Model: Microglia-Neuron Co-culture

  • Objective: To determine the influence of microglia on the neuroprotective effects of EP1 antagonists against excitotoxicity.

  • Cell Cultures:

    • Neuronal-enriched cultures: Primary cortical neurons are prepared from embryonic day 15-16 mice.

    • Microglial cultures: Primary microglia are isolated from the cerebral cortices of postnatal day 1-3 mice.

  • Co-culture Setup: Microglia are cultured on permeable transwell inserts which are then placed above the neuronal-enriched cultures, allowing for communication via secreted factors without direct cell-to-cell contact.

  • Experimental Protocol:

    • Microglia on inserts are placed over neuronal cultures for 48 hours.

    • Cultures are pre-treated with an EP1 antagonist (e.g., ONO-8711 or SC 51089) for 30 minutes.

    • Excitotoxicity is induced by adding N-methyl-D-aspartate (NMDA) to the culture medium.

    • After 24 hours, neuronal cell death is quantified using an LDH (lactate dehydrogenase) assay, which measures membrane damage.

  • Endpoint Analysis: LDH release into the culture medium is measured and expressed as a percentage of the total LDH released from control wells treated with a lysis buffer.

  • Reference: [5]

Conclusion

The available preclinical data strongly indicate that selective antagonism of the prostaglandin EP1 receptor is a viable strategy for mitigating neuronal damage and pain associated with neuroinflammatory conditions. Compounds like This compound effectively block the Gq-coupled, calcium-mobilizing signaling pathway activated by PGE2, which is implicated in excitotoxicity and nociceptive signaling. While the therapeutic potential has been demonstrated in models of ischemic injury and inflammatory pain, the modulating role of microglia highlights the need for further research. Understanding how to overcome the microglial inhibition of EP1 antagonist neuroprotection may be key to successfully translating this therapeutic approach to the clinic. Future work should aim to further characterize the efficacy of EP1 antagonists in chronic neurodegenerative models and elucidate the complex interplay between neuronal and glial EP1 signaling in the context of persistent neuroinflammation.

References

The Therapeutic Potential of Targeting the EP1 Receptor in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current understanding of the prostanoid EP1 receptor's role in oncology. The EP1 receptor antagonist ONO-8130 is primarily investigated for non-oncological indications. Direct evidence for this compound's efficacy in cancer is not publicly available. This guide, therefore, explores the therapeutic potential of targeting the EP1 receptor in cancer, drawing upon preclinical data from other EP1 antagonists as a proxy.

Executive Summary

The prostanoid E2 (PGE2) receptor EP1, a G-protein coupled receptor, has emerged as a potential, albeit complex, therapeutic target in oncology. PGE2, a key inflammatory mediator often upregulated in the tumor microenvironment, exerts its diverse effects through four receptor subtypes (EP1-EP4). The EP1 receptor, by signaling through the Gq/PLC/Ca2+ pathway, has been implicated in various cancer-related processes, including proliferation, migration, and invasion. However, its role appears to be highly context-dependent, with studies indicating both pro-tumorigenic and tumor-suppressive functions depending on the cancer type and subcellular localization of the receptor. This guide provides an in-depth overview of the preclinical evidence for targeting the EP1 receptor in oncology, details relevant experimental protocols, and visualizes the key signaling pathways.

The Prostanoid EP1 Receptor in Cancer

The role of the EP1 receptor in cancer is multifaceted. In several cancer types, including skin, colon, and osteosarcoma, activation of the EP1 receptor has been shown to promote tumor progression.[1][2][3] Conversely, in breast cancer, nuclear expression of the EP1 receptor is associated with a more favorable prognosis, and it has been suggested to function as a metastasis suppressor.[4][5][6] Pharmacological blockade of the EP1 receptor in a murine breast cancer model unexpectedly promoted lung metastasis, highlighting the complexity of this signaling axis.[4][6]

Pro-Tumorigenic Role of the EP1 Receptor

In certain malignancies, the EP1 receptor contributes to cancer progression through various mechanisms:

  • Increased Cell Proliferation and Migration: In oral, colon, and hepatocellular carcinoma, the PGE2/EP1 signaling axis has been shown to enhance cell motility and invasion.[7][8][9]

  • Promotion of Tumor Development: Studies using EP1 receptor knockout mice and selective EP1 antagonists like ONO-8711 have demonstrated a reduction in the development of aberrant crypt foci, which are precursors to colon cancer.[3][10] Similarly, in skin cancer models, EP1 signaling promotes tumor development.[1]

  • Induction of Pro-angiogenic Factors: The PGE2 pathway, in general, is known to stimulate the expression of angiogenic factors like VEGF.[11]

Potential Tumor-Suppressive Role of the EP1 Receptor

In contrast to the findings above, some studies suggest a protective role for the EP1 receptor, particularly in breast cancer:

  • Association with Favorable Prognosis: Nuclear localization of the EP1 receptor in breast cancer correlates with lymph node-negative status and progesterone receptor expression, both of which are markers of a better prognosis.[5][12]

  • Metastasis Suppression: Research indicates that EP1 may function as a metastasis suppressor in breast cancer.[4][6] The mechanism for this is not fully elucidated but may involve the promotion of cellular differentiation.[4]

Quantitative Data on EP1 Antagonism in Oncology

The following tables summarize key quantitative findings from preclinical studies investigating the effects of EP1 receptor antagonists in various cancer models.

Table 1: In Vivo Efficacy of EP1 Antagonists

CompoundCancer ModelAnimal ModelDosingKey FindingsReference
ONO-8711 Colon Carcinogenesis (ACF formation)C57BL/6J mice500 ppm in diet57% reduction in intestinal polyps in Min mice.[3]
ONO-8713 Colon Carcinogenesis (ACF formation)C57BL/6J mice250, 500, 1000 ppm in dietDose-dependent reduction of ACF formation (15%, 30%, and 36% inhibition, respectively).[10]
SC19220 Breast Cancer MetastasisMurine modelPretreatment of tumor cells3.7-fold increase in lung tumor colonies.[4][6]
AH6809 Breast Cancer MetastasisMurine modelPretreatment of tumor cells5.4-fold increase in lung tumor colonies.[4][6]
SC51089 OsteosarcomaMG63 transplanted miceNot specifiedIncreased levels of apoptotic markers (Bax, cleaved caspases) and decreased Bcl-2 in tumor tissue.[2]

Table 2: In Vitro Effects of EP1 Modulation

Cell LineCancer TypeTreatmentEffectReference
MG63 Osteosarcoma17-PT-PGE2 (EP1 agonist)Increased cell proliferation.[2]
Oral Cancer Cells Oral Squamous Cell CarcinomaPGE2Increased cell migration and ICAM-1 expression via EP1.[8]
Caco-2 Colorectal CancerPGE2Mediated apical junctional complex disassembly via EP1 and EP2.[13]
HepG2 Hepatocellular CarcinomaONO-DI-004 (EP1 agonist)Increased cell viability and migration.[14]

Experimental Protocols

Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) Model

This protocol is adapted from studies investigating the effect of EP1 antagonists on colon carcinogenesis.[3][10]

  • Animal Model: Male C57BL/6J mice, 5-6 weeks old.

  • Carcinogen Administration: Intraperitoneal injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight, once a week for 3 weeks.

  • Test Compound Administration: The EP1 antagonist (e.g., ONO-8713) is mixed into the diet at specified concentrations (e.g., 250, 500, 1000 ppm) and administered to the mice during and after AOM treatment for a total of 5 weeks.

  • ACF Analysis: At the end of the treatment period, mice are euthanized, and their colons are removed, flushed with saline, and fixed flat between filter papers in 10% buffered formalin. The colons are then stained with 0.2% methylene blue, and the number of aberrant crypt foci (ACFs) is counted under a light microscope.

In Vivo Metastasis Assay

This protocol is based on studies evaluating the role of EP1 in breast cancer metastasis.[4]

  • Cell Culture: Murine mammary tumor cell lines (e.g., 66.1 or 410.4) are cultured in appropriate media.

  • In Vitro Treatment: Prior to injection, tumor cells are treated with the EP1 antagonist (e.g., SC19220 or AH6809) or vehicle control for a specified time.

  • Animal Model: Female BALB/c mice.

  • Tumor Cell Injection: Treated tumor cells are harvested, washed, and injected into the tail vein of the mice.

  • Metastasis Quantification: After a set period (e.g., 18 days), mice are euthanized, and their lungs are removed and fixed. The number of surface lung tumor colonies is then quantified.

Western Blot Analysis for Signaling Proteins

This is a general protocol to assess the activation of downstream signaling pathways.

  • Cell Treatment: Cancer cell lines are treated with an EP1 agonist or antagonist for various time points.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of PKC, c-Src, ERK) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

Visualizations

EP1 Receptor Signaling Pathway

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq EP1->Gq Activates Metastasis_Suppression Metastasis Suppression (Breast Cancer) EP1->Metastasis_Suppression PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC cSrc c-Src PKC->cSrc MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Migration Migration cSrc->Migration Proliferation Proliferation MAPK->Proliferation Invasion Invasion NFkB->Invasion Apoptosis Inhibition of Apoptosis NFkB->Apoptosis

Caption: Simplified EP1 receptor signaling pathway in cancer.

Experimental Workflow for Evaluating an EP1 Antagonist

Experimental_Workflow start Hypothesis: EP1 antagonism inhibits tumor progression invitro In Vitro Studies start->invitro proliferation Proliferation Assays (e.g., MTT, BrdU) invitro->proliferation migration Migration/Invasion Assays (e.g., Transwell, Wound Healing) invitro->migration signaling Western Blot for Downstream Signaling (PKC, c-Src, etc.) invitro->signaling invivo In Vivo Studies proliferation->invivo migration->invivo signaling->invivo xenograft Subcutaneous Xenograft Model invivo->xenograft metastasis Orthotopic or Metastasis Model invivo->metastasis analysis Data Analysis and Interpretation xenograft->analysis metastasis->analysis conclusion Conclusion on Therapeutic Potential analysis->conclusion

Caption: A hypothetical workflow for the preclinical evaluation of an EP1 antagonist in oncology.

Conclusion and Future Directions

The prostanoid EP1 receptor presents a compelling, yet intricate, target for cancer therapy. While preclinical evidence suggests that antagonism of EP1 could be a viable strategy in certain cancers like colon and skin cancer, its potential tumor-suppressive role in breast cancer warrants caution and further investigation. The development of highly selective EP1 antagonists, such as this compound, provides valuable tools to further dissect the role of this receptor in different cancer contexts.

Future research should focus on:

  • Elucidating the molecular mechanisms that dictate the dual pro- and anti-tumorigenic roles of the EP1 receptor.

  • Investigating the expression and localization of the EP1 receptor across a wider range of human tumors to identify patient populations that may benefit from EP1-targeted therapies.

  • Conducting preclinical studies with this compound in various cancer models to directly assess its therapeutic potential in oncology.

  • Exploring combination therapies where EP1 antagonists could synergize with existing treatments, such as chemotherapy or immunotherapy.

A deeper understanding of the context-dependent functions of the EP1 receptor will be crucial for the successful clinical translation of EP1-targeted therapies in oncology.

References

ONO-8130: A Technical Guide for Preclinical Evaluation in Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical assessment of ONO-8130, a selective prostanoid EP1 receptor antagonist, in the context of visceral hypersensitivity. The document focuses on the core data, experimental protocols, and underlying signaling pathways relevant to the study of this compound in a validated animal model of visceral pain.

Introduction: The Role of the EP1 Receptor in Visceral Pain

Visceral hypersensitivity, a condition characterized by a lowered pain threshold and an exaggerated response to stimuli in the internal organs, is a cornerstone of chronic pain conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS) and irritable bowel syndrome (IBS). Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a crucial role in sensitizing sensory neurons, thereby contributing to visceral pain.[1] PGE2 exerts its effects through four receptor subtypes, EP1 through EP4. The EP1 receptor, a Gq-protein coupled receptor, is of particular interest as its activation leads to an increase in intracellular calcium concentrations ([Ca2+]i) and the subsequent activation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which are implicated in neuronal sensitization and pain transmission.[1][2]

This compound is a selective and orally active antagonist of the EP1 receptor. Preclinical research has focused on its potential to alleviate visceral pain by blocking the PGE2/EP1 signaling axis. To date, the most comprehensive preclinical evaluation of this compound for visceral hypersensitivity has been conducted in a mouse model of cyclophosphamide (CYP)-induced cystitis, which recapitulates the bladder pain and hypersensitivity seen in IC/BPS.[1]

Mechanism of Action of this compound in Visceral Pain

This compound competitively inhibits the binding of PGE2 to the EP1 receptor on sensory nerve terminals. In the context of visceral inflammation, such as in CYP-induced cystitis, there is an upregulation of cyclooxygenase-2 (COX-2) in the bladder tissue, leading to increased production of PGE2.[1] This elevated PGE2 acts on EP1 receptors located on bladder afferent nerves and in the spinal cord.[1][2]

The activation of EP1 receptors triggers a signaling cascade that results in the phosphorylation of ERK in the L6 spinal cord, a key region for the processing of sensory information from the bladder.[1] Phosphorylated ERK contributes to central sensitization, a state of heightened excitability of spinal neurons, which manifests as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). This compound, by blocking the EP1 receptor, prevents this PGE2-mediated ERK phosphorylation, thereby mitigating the development and maintenance of visceral pain and referred hyperalgesia.[1]

ONO_8130_Mechanism_of_Action Inflammation Visceral Inflammation (e.g., Cystitis) PGE2 Prostaglandin E2 (PGE2) Production Inflammation->PGE2 EP1 EP1 Receptor (Sensory Neuron) PGE2->EP1 Activates Ca_increase Increased Intracellular Ca2+ EP1->Ca_increase ERK_pathway ERK Phosphorylation (Spinal Cord) Ca_increase->ERK_pathway Sensitization Central Sensitization ERK_pathway->Sensitization Pain Visceral Pain & Hyperalgesia Sensitization->Pain ONO8130 This compound ONO8130->EP1 Blocks

Figure 1: Signaling pathway of this compound's mechanism of action.

Preclinical Model: Cyclophosphamide-Induced Cystitis

The primary preclinical model used to evaluate the efficacy of this compound in visceral hypersensitivity is the cyclophosphamide (CYP)-induced cystitis model in mice. This model is well-established for studying bladder pain and inflammation.

Experimental Protocol

The following protocol is based on the methodology described in studies investigating this compound.[1]

  • Animals: Female mice are typically used for this model.

  • Induction of Cystitis: Cystitis is induced by a single intraperitoneal (i.p.) injection of cyclophosphamide (300 mg/kg). This treatment leads to bladder inflammation, edema, and upregulation of pain-related mediators.[1]

  • Drug Administration:

    • Prophylactic Treatment: this compound is administered orally (p.o.) at doses ranging from 0.3 to 30 mg/kg prior to the induction of cystitis.[1]

    • Therapeutic Treatment: To assess the effect on established pain, this compound (30 mg/kg, p.o.) is administered after cystitis and associated pain behaviors have developed.[1]

  • Assessment of Visceral Pain and Hypersensitivity:

    • Bladder Pain-like Nociceptive Behavior: This is assessed by observing and quantifying specific behaviors in conscious mice, such as licking of the lower abdomen.

    • Referred Hyperalgesia: Mechanical sensitivity of the abdominal area is measured using von Frey filaments. A positive response is typically defined as licking the abdomen, flinching/jumping, or abdominal withdrawal. The 50% withdrawal threshold is calculated.

  • Biochemical and Histological Analysis:

    • Bladder Weight and Vascular Permeability: To assess the degree of inflammation, the bladder is excised, weighed, and vascular permeability is measured.

    • ERK Phosphorylation: Immunohistochemistry is performed on the L6 spinal cord to detect the phosphorylation of ERK.[1]

Experimental_Workflow start Start drug_admin This compound Administration (0.3-30 mg/kg, p.o.) start->drug_admin Prophylactic cyp_injection_therapeutic Cyclophosphamide Injection (300 mg/kg, i.p.) start->cyp_injection_therapeutic Therapeutic cyp_injection Cyclophosphamide Injection (300 mg/kg, i.p.) drug_admin->cyp_injection behavioral_assessment Behavioral Assessment (Pain-like behaviors, Referred Hyperalgesia) cyp_injection->behavioral_assessment biochemical_analysis Biochemical & Histological Analysis (Bladder weight, ERK phosphorylation) behavioral_assessment->biochemical_analysis end End biochemical_analysis->end pain_development Development of Cystitis and Pain cyp_injection_therapeutic->pain_development drug_admin_therapeutic This compound Administration (30 mg/kg, p.o.) pain_development->drug_admin_therapeutic drug_admin_therapeutic->behavioral_assessment

Figure 2: Experimental workflow for preclinical evaluation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical evaluation of this compound in the cyclophosphamide-induced cystitis model.[1]

Parameter AssessedTreatment GroupDosage (mg/kg, p.o.)Outcome
Bladder Pain-like Behavior This compound (Prophylactic)0.3 - 30Dose-dependent prevention of nociceptive behavior.
Referred Hyperalgesia This compound (Prophylactic)0.3 - 30Strong, dose-dependent prevention of hyperalgesia.
Established Bladder Pain This compound (Therapeutic)30Reversal of established cystitis-related bladder pain.
Bladder Weight This compound (Prophylactic)0.3 - 30Slight effect on the increase in bladder weight.
Vascular Permeability This compound (Prophylactic)0.3 - 30Slight effect on the increase in vascular permeability.
ERK Phosphorylation (L6 Spinal Cord) This compoundNot specifiedBlocked PGE2-induced phosphorylation of ERK.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is effective in mitigating bladder pain and hypersensitivity in a mouse model of cystitis.[1] Its mechanism of action, through the selective blockade of the EP1 receptor, targets a key pathway in inflammatory pain signaling. The dose-dependent efficacy in both preventing and reversing pain-like behaviors highlights its potential as a therapeutic agent for conditions involving visceral hypersensitivity of the bladder.[1]

It is noteworthy that while this compound significantly attenuated pain, it had only a slight effect on the inflammatory parameters of increased bladder weight and vascular permeability.[1] This suggests that its primary action is on nociceptive signaling rather than on the underlying inflammatory process itself.

A significant portion of the preclinical investigation into this compound for visceral pain has been concentrated on the bladder. Future research could expand the evaluation of this compound to other models of visceral hypersensitivity, such as those for irritable bowel syndrome (e.g., TNBS- or DSS-induced colitis models) or other forms of gastrointestinal pain. Such studies would be crucial in determining the broader applicability of EP1 receptor antagonism for the management of a wider range of visceral pain disorders.

Conclusion

This compound has demonstrated robust efficacy in a preclinical model of bladder pain, a form of visceral hypersensitivity. Its selective antagonism of the EP1 receptor provides a targeted approach to inhibiting a key signaling pathway involved in the generation and maintenance of visceral pain. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in the further investigation of this compound and the therapeutic potential of EP1 receptor antagonism in visceral pain.

References

ONO-8130: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8130 is a potent and selective antagonist of the prostanoid E receptor 1 (EP1), a G-protein coupled receptor involved in various physiological and pathological processes, including pain signaling. Developed by Ono Pharmaceutical Co., Ltd., this compound has been investigated for its therapeutic potential, particularly in the context of visceral pain. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to support further research and development efforts.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the EP1 receptor.[1][2] Prostaglandin E2 (PGE2), the natural ligand for the EP1 receptor, is a key mediator of inflammation and pain. By blocking the binding of PGE2 to the EP1 receptor, this compound effectively inhibits downstream signaling pathways implicated in nociception.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the human EP1 receptor. In vitro studies have demonstrated a Ki value of 1.9 nM for the EP1 receptor.[3] The compound shows over 1,000-fold selectivity for the EP1 receptor compared to other prostanoid receptor subtypes (EP2, EP3, and EP4), highlighting its specificity.[3]

ParameterValueReceptorSpeciesReference
Ki1.9 nMEP1Human[3]
Selectivity>1000-fold vs. other EP receptorsEP1-[3]
In Vivo Efficacy: Preclinical Model of Bladder Pain

The therapeutic potential of this compound has been most notably demonstrated in a preclinical mouse model of cyclophosphamide-induced cystitis, a condition that mimics interstitial cystitis or bladder pain syndrome.[1]

Key Findings:

  • Dose-Dependent Analgesia: Oral pre-administration of this compound (0.3-30 mg/kg) dose-dependently prevented both bladder pain-like behavior and referred hyperalgesia in mice with induced cystitis.[1]

  • Reversal of Established Pain: A 30 mg/kg oral dose of this compound was also effective in reversing established cystitis-related bladder pain.[1]

  • Mechanism of Action: The analgesic effect is attributed to the blockade of prostaglandin E2-induced phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord, a key region for processing bladder pain signals.[1][2]

Animal ModelDosingRouteKey OutcomeReference
Cyclophosphamide-induced cystitis in mice0.3-30 mg/kgOralPrevention of bladder pain and hyperalgesia[1]
Cyclophosphamide-induced cystitis in mice30 mg/kgOralReversal of established bladder pain[1]
-30 mg/kgOralBlockade of PGE2-induced ERK phosphorylation in L6 spinal cord[1]

Pharmacokinetics

Detailed public information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. However, the compound is described as being orally active and bioavailable, as evidenced by the efficacy observed following oral administration in preclinical studies.[3][4] Further investigation into the specific pharmacokinetic parameters of this compound is warranted to fully characterize its clinical potential.

Experimental Protocols

Cyclophosphamide-Induced Cystitis Mouse Model

This model is a widely used method to induce bladder inflammation and pain, providing a platform to evaluate the efficacy of analgesic compounds.

Methodology:

  • Animal Model: Female ddY mice are commonly used.[5]

  • Induction of Cystitis: A single intraperitoneal injection of cyclophosphamide (e.g., 300 mg/kg) is administered to induce cystitis.[1] Control animals receive a saline injection.

  • Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally at the desired doses (e.g., 0.3, 3, 10, 30 mg/kg) prior to or after the induction of cystitis, depending on the study design (preventative or treatment).[1][5]

  • Behavioral Assessment: Nociceptive behaviors, such as licking of the lower abdomen (a sign of bladder pain) and referred hyperalgesia (tested by applying von Frey filaments to the paw), are observed and quantified at specific time points after cyclophosphamide administration.[1]

  • Tissue Analysis: At the end of the experiment, bladder tissue can be collected to assess for inflammatory markers, such as increased bladder weight and vascular permeability.[1]

experimental_workflow_cystitis cluster_induction Cystitis Induction cluster_treatment Treatment cluster_assessment Assessment Induction Cyclophosphamide Injection (300 mg/kg, i.p.) Treatment Oral Administration of this compound (0.3-30 mg/kg) Induction->Treatment Pre- or Post-treatment Behavior Behavioral Testing (Pain-like behaviors, Hyperalgesia) Treatment->Behavior Observe Effects Tissue Tissue Collection (Bladder) Behavior->Tissue Post-mortem Analysis

Workflow for Cyclophosphamide-Induced Cystitis Model.
ERK Phosphorylation Analysis

This assay is used to determine the effect of this compound on the signaling pathways involved in pain transmission.

Methodology:

  • Animal Preparation: Anesthetized mice are used for this procedure.

  • Drug Administration: this compound is administered orally.

  • Stimulation: Prostaglandin E2 is administered intravesically to stimulate the EP1 receptors in the bladder.[1]

  • Tissue Collection: The L6 spinal cord is dissected at a specific time point after stimulation.[1]

  • Immunohistochemistry: The spinal cord tissue is sectioned and stained with antibodies specific for phosphorylated ERK (p-ERK).

  • Quantification: The number of p-ERK-positive cells is quantified using microscopy and image analysis software. A reduction in p-ERK-positive cells in the this compound treated group compared to the vehicle group indicates inhibition of the signaling pathway.[1]

Signaling Pathway

signaling_pathway PGE2 Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 Gq Gq Protein EP1->Gq PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC ERK ERK PKC->ERK pERK p-ERK ERK->pERK Pain Pain Sensation pERK->Pain ONO8130 This compound ONO8130->EP1 Inhibition

This compound Inhibition of the EP1 Receptor Signaling Pathway.

Conclusion

This compound is a highly selective and potent EP1 receptor antagonist with demonstrated efficacy in a preclinical model of bladder pain. Its mechanism of action involves the inhibition of a key pain signaling pathway in the spinal cord. While the available pharmacodynamic data are promising, a comprehensive understanding of its pharmacokinetic profile is necessary for its continued development. This technical guide summarizes the current public knowledge of this compound and highlights the need for further research to fully elucidate its therapeutic potential.

References

The Role of EP1 Receptors in Chronic Pain Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pain remains a significant global health challenge, with a substantial unmet need for more effective and safer analgesics. The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) has emerged as a promising therapeutic target for the management of chronic pain. As a G-protein coupled receptor (GPCR), the EP1 receptor is implicated in the sensitization of nociceptive pathways, a key mechanism underlying the transition from acute to chronic pain states. This technical guide provides an in-depth overview of the role of EP1 receptors in chronic pain, detailing their signaling mechanisms, involvement in various pain pathologies, and the methodologies used to investigate their function. Quantitative data on the pharmacology of EP1 receptor ligands are presented for comparative analysis, and key experimental protocols are outlined to facilitate further research and drug development in this area.

EP1 Receptor Signaling Pathway

The EP1 receptor is primarily coupled to the Gq family of G-proteins.[1] Upon binding of its endogenous ligand, PGE2, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium levels.[2] This process is central to the receptor's role in neuronal sensitization and pain transmission.

Activation of the EP1 receptor by PGE2 leads to the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1] The resulting increase in intracellular calcium concentration ([Ca2+]i) activates various downstream effectors, including protein kinase C (PKC), which can phosphorylate and modulate the activity of ion channels and other proteins involved in neuronal excitability.[4]

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca_cyto Ca2+ ER->Ca_cyto releases Ca_ER Ca2+ Ca_cyto->PKC activates Pain_Signal Neuronal Sensitization & Pain Signaling PKC->Pain_Signal modulates

EP1 Receptor Signaling Pathway

Role in Chronic Pain Conditions

The EP1 receptor is expressed in key areas of the nervous system involved in pain processing, including dorsal root ganglion (DRG) neurons and the spinal cord. Its activation contributes to both peripheral and central sensitization, hallmarks of chronic pain.

  • Inflammatory Pain: In inflammatory states, increased production of PGE2 leads to the activation of EP1 receptors on nociceptive neurons. This enhances their sensitivity to noxious stimuli, resulting in hyperalgesia (exaggerated pain response). Studies have shown that EP1 receptor antagonists can effectively reduce inflammatory pain in preclinical models.[5]

  • Neuropathic Pain: Following nerve injury, EP1 receptor expression is upregulated in the spinal cord. The activation of these receptors contributes to the development and maintenance of neuropathic pain symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia.[6] Antagonism of the EP1 receptor has been shown to alleviate these symptoms in animal models of neuropathic pain.[6]

The logical relationship between EP1 receptor activation and the development of chronic pain is illustrated in the following diagram.

EP1_Chronic_Pain Tissue_Injury Tissue Injury / Nerve Damage PGE2_Production Increased PGE2 Production Tissue_Injury->PGE2_Production EP1_Activation EP1 Receptor Activation PGE2_Production->EP1_Activation Ca_Increase Increased Intracellular Ca2+ EP1_Activation->Ca_Increase Neuronal_Sensitization Neuronal Sensitization (Peripheral & Central) Ca_Increase->Neuronal_Sensitization Chronic_Pain Chronic Pain (Hyperalgesia, Allodynia) Neuronal_Sensitization->Chronic_Pain Experimental_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (Radioligand Binding Assay) Compound_Library->Primary_Screening Functional_Assay Functional Assay (Calcium Imaging) Primary_Screening->Functional_Assay Hits In_Vivo_Models In Vivo Efficacy Models (e.g., CCI, Formalin) Functional_Assay->In_Vivo_Models Active Compounds PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Efficacious Compounds Lead_Candidate Lead Candidate for Further Development PK_PD->Lead_Candidate

References

Navigating Prostanoid Receptor Modulation in Smooth Muscle: A Technical Guide to ONO-8130 and the Pro-Relaxant Agonist ONO-AE1-329

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of two distinct prostanoid receptor modulators from Ono Pharmaceutical, ONO-8130 and ONO-AE1-329, on smooth muscle function. A critical clarification is addressed at the outset: while the initial topic of interest was this compound's effect on smooth muscle contraction, publicly available scientific literature identifies this compound as a selective E-type prostanoid receptor 1 (EP1) antagonist, a receptor class typically associated with smooth muscle contraction.[1][2][3] Conversely, significant research highlights the potent relaxant effects of the selective EP4 receptor agonist, ONO-AE1-329, on various smooth muscle tissues.[4] This guide will first briefly detail the known role of this compound and then provide an in-depth analysis of ONO-AE1-329, which aligns with the likely scientific interest in therapeutic smooth muscle relaxation.

This compound: A Selective EP1 Receptor Antagonist

This compound is a selective and orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1, with a high binding affinity (Ki) of 1.9 nM.[3] Its selectivity for the EP1 receptor is over 1000-fold greater than for other EP receptor subtypes.[3]

The primary therapeutic application of this compound, as documented in preclinical studies, is in the alleviation of bladder pain.[1] In mouse models of cyclophosphamide-induced cystitis, this compound was shown to relieve bladder pain-like behavior and referred hyperalgesia.[1] The mechanism for this effect is believed to be the blockade of PGE2-mediated activation of EP1 receptors on afferent nerve fibers in the bladder, thereby reducing pain signaling.[1] The EP1 receptor, when activated by PGE2, is coupled to Gq proteins, leading to an increase in intracellular calcium and subsequent smooth muscle contraction and neuronal excitation.[5] By antagonizing this receptor, this compound inhibits these downstream effects.

ONO-AE1-329: A Selective EP4 Receptor Agonist and Potent Smooth Muscle Relaxant

In contrast to the contractile signaling of EP1, the EP4 receptor is a Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[6][7] ONO-AE1-329 is a selective agonist for the EP4 receptor and has been extensively studied for its potent pro-relaxant effects, particularly in airway smooth muscle.[4][8]

Mechanism of Action of ONO-AE1-329

Activation of the EP4 receptor by ONO-AE1-329 initiates a signaling cascade that promotes smooth muscle relaxation. The key steps are as follows:

  • Receptor Binding and Gs Protein Activation: ONO-AE1-329 binds to the EP4 receptor on the surface of smooth muscle cells, causing a conformational change that activates the associated Gs protein.[6]

  • Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[7]

  • Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6]

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets that collectively lead to smooth muscle relaxation. These include:

    • Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in the initiation of muscle contraction.

    • Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.

    • Calcium Pumps: PKA can enhance the activity of calcium pumps (e.g., SERCA) that sequester calcium into the sarcoplasmic reticulum, lowering cytosolic calcium levels.

This signaling pathway ultimately counteracts the contractile stimuli in smooth muscle, leading to relaxation.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ONO ONO-AE1-329 EP4 EP4 Receptor ONO->EP4 binds Gs Gs Protein EP4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Contraction MLCK_active->Contraction promotes Relaxation Relaxation MLCK_inactive->Relaxation leads to

ONO-AE1-329/EP4 Signaling Pathway

Quantitative Effects of ONO-AE1-329 on Smooth Muscle Relaxation

Studies on human precision-cut lung slices (PCLSs) have provided quantitative data on the potent relaxant effects of ONO-AE1-329.[4]

Compound Contractile Agonist logEC50 (M) Maximal Bronchodilation (%)
ONO-AE1-329Methacholine (MCh)4.9 x 10-735 ± 2
ONO-AE1-329HistamineNot explicitly stated, but efficaciousNot explicitly stated, but efficacious
ONO-AE1-259 (EP2 Agonist)Methacholine (MCh)2.2 x 10-615 ± 2

Data sourced from a study on human PCLSs.[4]

These data demonstrate that ONO-AE1-329 is a more potent and efficacious relaxant of methacholine-contracted airway smooth muscle compared to the EP2-selective agonist ONO-AE1-259.[4]

Experimental Protocols

The investigation of ONO-AE1-329's effects on smooth muscle involves several key experimental methodologies.

This ex vivo technique allows for the study of airway smooth muscle responses in an integrated tissue environment.

  • Tissue Preparation: Human or animal lungs are inflated with a low-melting-point agarose solution.

  • Slicing: Once the agarose has solidified, cylindrical cores of lung tissue are prepared and cut into thin slices (typically 250-300 µm) using a vibratome.

  • Culture and Contraction: The PCLSs are cultured in a medium and then contracted with a contractile agonist such as methacholine or histamine. Airway luminal area is measured via microscopy.

  • Agonist Treatment: A cumulative concentration-response curve is generated by adding increasing concentrations of ONO-AE1-329 to the contracted PCLSs.

  • Data Analysis: The change in airway luminal area is measured at each concentration, and the EC50 and maximal relaxation are calculated.

PCLS_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis Lung Lung Inflation with Agarose Coring Tissue Coring Lung->Coring Slicing Vibratome Slicing (PCLS) Coring->Slicing Culture PCLS Culture Slicing->Culture Contraction Contraction with Agonist (e.g., MCh) Culture->Contraction Treatment Cumulative Dosing of ONO-AE1-329 Contraction->Treatment Imaging Microscopy and Airway Area Measurement Treatment->Imaging CRC Concentration-Response Curve Generation Imaging->CRC Analysis EC50 and Max Relaxation Calculation CRC->Analysis

PCLS Experimental Workflow

To elucidate the intracellular mechanisms, cultured human airway smooth muscle (HASM) cells are often used.

  • Cell Culture: Primary HASM cells are isolated and cultured in appropriate media.

  • Stimulation: Cells are stimulated with contractile agonists (e.g., methacholine or histamine) in the presence or absence of ONO-AE1-329.

  • Lysate Preparation: After stimulation, the cells are lysed to extract proteins.

  • Western Blotting: The protein lysates are subjected to Western blotting to analyze the phosphorylation status of key signaling molecules, such as myosin light chain 20 (pMLC20), a marker of cross-bridge cycling and contraction.

  • cAMP Measurement: Intracellular cAMP levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with the EP4 Receptor Agagonist ONO-AE1-329

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation and cancer. Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a key player in modulating immune responses and cellular signaling pathways that are central to the progression of various diseases. Activation of the EP4 receptor is linked to the cAMP/PKA, PI3K/AKT, and ERK signaling pathways, which influence cell proliferation, migration, invasion, and apoptosis.[1][2]

ONO-AE1-329 is a selective agonist of the prostaglandin E2 receptor EP4.[3] Due to the multifaceted role of EP4 in disease, ONO-AE1-329 serves as a valuable tool for in vivo studies aimed at understanding the therapeutic potential of targeting this receptor. These application notes provide detailed protocols for the use of ONO-AE1-329 in murine models of cancer and inflammation, along with data presentation and visualization of relevant pathways and workflows. While the user's initial query mentioned ONO-8130, it is important to note that this compound is a selective prostanoid EP1 receptor antagonist. This document focuses on the EP4 agonist ONO-AE1-329 to align with the interest in agonist-driven experimental protocols.

Signaling Pathways of EP4 Activation

Activation of the EP4 receptor by an agonist like ONO-AE1-329 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gαs, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets. Additionally, EP4 signaling can engage the PI3K/Akt and ERK pathways, which are crucial for cell survival and proliferation.[2]

EP4_Signaling_Pathway EP4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ONO-AE1-329 ONO-AE1-329 EP4 EP4 Receptor ONO-AE1-329->EP4 binds G_alpha_s Gαs EP4->G_alpha_s activates PI3K PI3K EP4->PI3K activates ERK ERK EP4->ERK activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cell_Effects Cell Proliferation, Survival, Migration PKA->Cell_Effects Akt Akt PI3K->Akt activates Akt->Cell_Effects ERK->Cell_Effects

EP4 Receptor Signaling Cascade

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies utilizing the EP4 agonist ONO-AE1-329 in various disease models.

Table 1: Efficacy of ONO-AE1-329 in a Rat Model of DSS-Induced Colitis

Treatment GroupParameterValuePercent Change vs. Control
Control (DSS only)IL-1β in colorectal mucosa30.8 ± 6.2 µg/mg protein-
ONO-AE1-329 (intracolonic)IL-1β in colorectal mucosa12.8 ± 4.6 µg/mg protein↓ 58.4%
Control (DSS only)GRO/CINC-1 in colorectal mucosa39.2 ± 5.4 µg/mg protein-
ONO-AE1-329 (intracolonic)GRO/CINC-1 in colorectal mucosa15.5 ± 3.0 µg/mg protein↓ 60.5%
Control (DSS only)IL-10 in colorectal mucosa7.9 ± 1.2 µg/mg protein-
ONO-AE1-329 (intracolonic)IL-10 in colorectal mucosa14.5 ± 1.7 µg/mg protein↑ 83.5%

Data from a study in rats with dextran sodium sulphate (DSS)-induced colitis. ONO-AE1-329 was administered intracolonically for 7 consecutive days.[4]

Table 2: Neuroprotective Effects of ONO-AE1-329 in a Mouse Model of NMDA-Induced Excitotoxicity

Treatment GroupParameterValuePercent Protection
NMDA ControlLesion VolumeSignificant lesion-
ONO-AE1-329 (0.1 nmol, i.c.v.)Lesion VolumeReducedNot specified
ONO-AE1-329 (1 nmol, i.c.v.)Lesion VolumeReducedNot specified
ONO-AE1-329 (10 nmol, i.c.v.)Lesion VolumeSignificantly reduced> 32%

Mice were pretreated with ONO-AE1-329 by intracerebroventricular (i.c.v.) injection 20 minutes before a unilateral intrastriatal injection of NMDA.[5]

Table 3: Cardioprotective and Neuroprotective Effects of ONO-AE1-329

Animal ModelAdministration RouteDoseOutcome
DogsIntravenous0.3–3 ng/kg/minImproved stroke volume and cardiac output
Mouse model of cerebral ischemiaSingle dose0.3 mg/kg67.3% decrease in stroke infarct volume

[6]

Experimental Protocols

Protocol 1: In Vivo Mouse Model of Syngeneic Colon Cancer

This protocol is adapted from studies using EP4 antagonists in the CT26 colon cancer model and can be modified to study the effects of the EP4 agonist ONO-AE1-329.

Objective: To evaluate the effect of ONO-AE1-329 on tumor growth and the tumor microenvironment in a syngeneic mouse model of colon cancer.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • CT26 murine colon carcinoma cells

  • ONO-AE1-329

  • Vehicle (e.g., 0.5% methylcellulose or saline with α-cyclodextrin for improved solubility)[7]

  • Matrigel

  • Calipers

  • Syringes and needles (for injection and euthanasia)

  • Tissue culture reagents

Experimental Workflow:

Cancer_Model_Workflow Syngeneic Cancer Model Workflow A 1. Cell Culture: Culture CT26 cells B 2. Cell Implantation: Subcutaneously inject 1x10^6 CT26 cells in Matrigel into the flank of BALB/c mice A->B C 3. Tumor Growth: Monitor tumor growth with calipers B->C D 4. Randomization: When tumors reach ~100-150 mm³, randomize mice into groups C->D E 5. Treatment: Administer ONO-AE1-329 or vehicle daily via oral gavage or subcutaneous injection D->E F 6. Monitoring: Measure tumor volume and body weight every 2-3 days E->F G 7. Endpoint Analysis: At study end, collect tumors for weighing, histology, and biomarker analysis F->G

Workflow for In Vivo Cancer Model

Procedure:

  • Cell Preparation: Culture CT26 cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare ONO-AE1-329 in a suitable vehicle. The inclusion of α-cyclodextrin can improve solubility for in vivo administration.[7] Administer ONO-AE1-329 or vehicle control to the respective groups. The dosing regimen (e.g., daily oral gavage or subcutaneous injection) should be determined based on preliminary studies or literature on similar compounds.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

Protocol 2: In Vivo Mouse Model of DSS-Induced Colitis

This protocol is based on a study using ONO-AE1-329 in a rat model of colitis and can be adapted for mice.

Objective: To assess the anti-inflammatory effects of ONO-AE1-329 in a mouse model of inflammatory bowel disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sodium sulphate (DSS)

  • ONO-AE1-329

  • Vehicle

  • Reagents for cytokine analysis (ELISA kits)

  • Histology supplies

Procedure:

  • Induction of Colitis: Induce colitis by administering 3% DSS in the drinking water for 7-14 days.

  • Treatment Groups: Divide mice into a control group (DSS + vehicle) and a treatment group (DSS + ONO-AE1-329).

  • Drug Administration: Administer ONO-AE1-329 or vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection, or intracolonic) and dosing schedule should be optimized. For example, in a rat study, ONO-AE1-329 was administered intracolonically for 7 consecutive days.[4]

  • Monitoring: Monitor mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice.

    • Macroscopic Evaluation: Assess the colon length and score for macroscopic signs of inflammation.

    • Histological Analysis: Collect colon tissue for histological examination to assess tissue damage, ulceration, and immune cell infiltration.

    • Biochemical Analysis: Homogenize a section of the colon to measure the levels of pro-inflammatory (e.g., IL-1β, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines using ELISA.

Conclusion

The EP4 receptor agonist ONO-AE1-329 is a valuable research tool for investigating the role of the PGE2/EP4 signaling axis in various disease models. The protocols outlined in these application notes provide a framework for conducting in vivo mouse studies in the fields of oncology and inflammation. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analyses, is crucial for obtaining robust and reproducible data. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental procedures.

References

Application Notes and Protocols: ONO-8130 in Rodent Models of Cystitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic condition characterized by bladder pain, urinary frequency, and urgency.[1] Rodent models of cystitis are essential for understanding the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents.[2] Cyclophosphamide (CYP), a chemotherapeutic agent, is widely used to induce cystitis in rodents, mimicking the bladder-centric features of the human disease.[2][3] The prostaglandin E2 (PGE2) pathway, particularly via the prostanoid EP1 and EP4 receptors, has been implicated in the modulation of bladder afferent nerve activity and inflammation.[4][5]

ONO-8130 is a selective antagonist of the prostanoid EP1 receptor.[4][6] It has demonstrated analgesic effects in a mouse model of cyclophosphamide-induced cystitis, suggesting its therapeutic potential for bladder pain.[4][7] These application notes provide a detailed overview of the dosage and administration of this compound in rodent models of cystitis, along with comprehensive experimental protocols.

Data Presentation

Table 1: this compound Dosage and Administration in a Mouse Model of Cyclophosphamide-Induced Cystitis
Animal ModelCompoundDosage RangeAdministration RouteTherapeutic EffectReference
Female ddY mice (18-22 g)This compound0.3 - 30 mg/kgOral (p.o.), single doseDose-dependent prevention of bladder pain-like behavior and referred hyperalgesia.[4][8][4][8]
Female ddY mice (18-22 g)This compound30 mg/kgOral (p.o.), single doseReversal of established cystitis-related bladder pain.[4][8][4][8]
Female ddY mice (18-22 g)This compound10, 30 mg/kgOral (p.o.), single dose 2.75h post-CYPAttenuation of acute phase nociceptive behavior.[9][9]
Table 2: Cyclophosphamide (CYP) Dosing for Induction of Cystitis
Rodent ModelCYP DosageAdministration RouteStudy TypeReference
Female ddY mice300 mg/kgIntraperitoneal (i.p.), single injectionAcute Cystitis / Bladder Pain[4]
Female Sprague Dawley rats150 mg/kgIntraperitoneal (i.p.), single injectionAcute Cystitis / Visceral Pain[10]
Female Wistar rats300 mg/kgIntraperitoneal (i.p.), single injectionAcute Cystitis / Urodynamics[11]
Female rats40 mg/kgIntraperitoneal (i.p.), every 3rd day for 3 dosesChronic Cystitis / Visceral Pain[1][12]

Experimental Protocols

Protocol 1: Induction of Acute Cystitis with Cyclophosphamide (CYP)

Objective: To induce acute bladder inflammation and pain-like behaviors in mice or rats.

Materials:

  • Cyclophosphamide (CYP)

  • Sterile Saline (0.9% NaCl)

  • Female ddY mice (4-5 weeks old) or female Sprague-Dawley/Wistar rats (225-250g)[8][10][11]

  • Appropriate syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a fresh solution of CYP in sterile saline. For a 300 mg/kg dose in mice, a typical concentration might be 20 mg/mL, allowing for an injection volume of 15 mL/kg.[4] For rats, a 150 mg/kg dose is often dissolved in saline for an injection volume of 5 mL/kg.[10]

  • Accurately weigh each animal to determine the precise volume of CYP solution to be injected.

  • Administer the CYP solution via a single intraperitoneal (i.p.) injection.[10]

  • House the animals individually or in small groups and allow cystitis to develop. Peak inflammatory responses and pain-like behaviors are typically observed within 4 to 48 hours post-injection.[10][11]

  • Control animals should receive an equivalent volume of sterile saline via i.p. injection.[10]

Protocol 2: Administration of this compound

Objective: To evaluate the therapeutic effects of this compound on cystitis-related symptoms.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Rodents with induced cystitis (from Protocol 1)

Procedure:

  • For Prophylactic Treatment:

    • Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., for doses of 0.3, 3, 10, and 30 mg/kg).[8]

    • Administer the this compound suspension or vehicle orally (p.o.) via gavage, typically 30-60 minutes before the CYP injection.[4]

  • For Treatment of Established Pain:

    • Induce cystitis using CYP as described in Protocol 1.

    • At a predetermined time point after CYP injection (e.g., 2.75 or 4.75 hours), administer the this compound suspension or vehicle orally.[9]

Protocol 3: Assessment of Bladder Pain and Hyperalgesia

Objective: To quantify visceral pain and referred hyperalgesia in conscious animals.

Materials:

  • Observation chambers with a grid floor

  • Von Frey monofilaments of varying forces (e.g., 1-60 g)[10]

Procedure:

  • Bladder Pain-like Behavior (Mice):

    • Place individual mice in the observation chamber and allow for acclimatization.

    • Observe and score specific nociceptive behaviors, such as licking of the lower abdomen, stretching, and abdominal contractions, over a defined period (e.g., 4 hours post-CYP).[4]

  • Referred Hyperalgesia (Rats/Mice):

    • Place the animal in a testing box with a metal grid floor and allow it to acclimatize for at least 30 minutes.[10]

    • Apply Von Frey monofilaments to the lower abdominal/suprapubic region in ascending order of force.[10]

    • Record the behavioral response to each application. A common scoring system is: 0 = no reaction; 1 = retraction of the abdomen; 2 = change of position; 3 = licking and/or vocalization.[10]

    • Determine the nociceptive threshold (the lowest force that evokes a response) and calculate a nociceptive score.[10]

Protocol 4: Urodynamic Evaluation (Cystometry)

Objective: To assess bladder function and overactivity by measuring pressure-volume relationships.

Materials:

  • Anesthesia (e.g., urethane, 1.2 g/kg i.p., or ketamine/xylazine)[13][14]

  • Surgical instruments

  • Bladder catheter (e.g., PE-50)

  • Infusion pump, pressure transducer, and data acquisition system[15]

  • Metabolic cages for conscious cystometry[13]

Procedure:

  • Anesthetize the rat according to an approved protocol. Urethane is often used for terminal studies as it preserves the micturition reflex.[13][14]

  • Perform a midline abdominal incision to expose the bladder.[15]

  • Insert a flared-tip catheter into the dome of the bladder and secure it with a purse-string suture.[15]

  • For conscious studies, tunnel the catheter subcutaneously to the back of the neck and exteriorize it. Allow the animal to recover from surgery.[15]

  • Connect the bladder catheter to the pressure transducer and infusion pump.[15]

  • Allow the animal to stabilize for 30-60 minutes.[15]

  • Infuse sterile saline at a constant rate (e.g., 0.04 mL/min) and continuously record intravesical pressure.[15]

  • Analyze the resulting cystometrogram to determine key parameters such as the intercontraction interval (ICI), basal pressure, threshold pressure, and maximum voiding pressure.[15][16]

Visualization of Pathways and Workflows

G cluster_induction Cystitis Induction cluster_treatment Treatment Protocol cluster_assessment Endpoint Assessment CYP Cyclophosphamide (i.p.) Acrolein Metabolized to Acrolein in Liver CYP->Acrolein ONO_admin Oral Administration (gavage) Bladder Acrolein Accumulates in Bladder Acrolein->Bladder Inflammation Urothelial Damage & Inflammation Bladder->Inflammation Behavior Pain Behavior Assessment (Von Frey, Observation) Inflammation->Behavior Urodynamics Urodynamic Studies (Cystometry) Inflammation->Urodynamics ONO_prep Prepare this compound Suspension ONO_prep->ONO_admin

Caption: Experimental workflow for evaluating this compound in a CYP-induced cystitis model.

G Inflammation Bladder Inflammation (e.g., from CYP) PGE2 ↑ Prostaglandin E2 (PGE2) Production Inflammation->PGE2 EP1 EP1 Receptor PGE2->EP1 Binds to Afferent Afferent Nerve Activation EP1->Afferent Activates SpinalCord Spinal Cord Processing (e.g., ERK Phosphorylation) Afferent->SpinalCord Pain Sensation of Pain & Hyperalgesia SpinalCord->Pain ONO This compound ONO->EP1 Antagonizes

Caption: Signaling pathway of bladder pain and the antagonistic action of this compound.

References

Preparing ONO-8130 Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8130 is a potent and selective antagonist of the prostanoid EP1 receptor, a G-protein coupled receptor (GPCR) activated by prostaglandin E2 (PGE2).[1][2][3] The PGE2/EP1 signaling pathway is implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer.[4][5] this compound serves as a valuable pharmacological tool for investigating the role of the EP1 receptor in these processes. This document provides detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays to characterize its antagonist activity.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValue
Molecular Weight 500.63 g/mol [1][6]
Formula C₂₅H₂₈N₂O₅S₂[1][6]
Appearance Crystalline solid[2]
Purity ≥98%[1][2]
Solubility - DMSO: up to 100 mM[1][7]- Ethanol: up to 20 mM[1][7]
Storage - Solid: Store at +4°C[1][7]- In solvent: Store at -20°C or -80°C[3][8]
Mechanism of Action Selective EP1 receptor antagonist[1][9]

Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). High-purity, anhydrous DMSO is recommended to ensure the stability and solubility of the compound.[2]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 500.63 g/mol * 1000 mg/g = 5.0063 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 5.01 mg of this compound powder into the tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / 500.63 g/mol ) / 10 mmol/L * 1,000,000 µL/L

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Vortex the tube for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Sonication can be used if necessary to aid dissolution.[8]

  • Sterilization (Optional but Recommended):

    • For cell-based assays, sterile filtration of the DMSO stock solution is recommended. Use a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[3]

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[3][8]

In Vitro Assay: Inhibition of PGE2-Induced Intracellular Calcium Mobilization

The EP1 receptor is coupled to the Gq G-protein, and its activation by PGE2 leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[1] This assay measures the ability of this compound to inhibit this PGE2-mediated calcium influx.

Materials:

  • Cells expressing the EP1 receptor (e.g., HEK293 cells stably expressing human EP1)

  • This compound stock solution (10 mM in DMSO)

  • Prostaglandin E2 (PGE2)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding:

    • Seed the EP1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in HBSS from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is consistent across all conditions and typically ≤0.1% to avoid solvent-induced cytotoxicity.[10]

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO in HBSS).

  • PGE2 Stimulation and Measurement:

    • Prepare a solution of PGE2 in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Set up the fluorescence plate reader to measure the fluorescence intensity at 510 nm emission following excitation at 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add the PGE2 solution to all wells (except for a negative control) and continue recording the fluorescence for 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.

    • Determine the peak response for each well after the addition of PGE2.

    • Normalize the data to the response observed with PGE2 alone (100% activation) and the baseline (0% activation).

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro Assay: Inhibition of PGE2-Induced ERK1/2 Phosphorylation

Activation of the EP1 receptor can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream signaling event. This Western blot-based assay assesses the ability of this compound to block this phosphorylation.[9][11]

Materials:

  • Cells expressing the EP1 receptor

  • This compound stock solution (10 mM in DMSO)

  • PGE2

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed EP1-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK1/2 phosphorylation.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 30 minutes.

    • Stimulate the cells with PGE2 (at a concentration that induces robust ERK1/2 phosphorylation, e.g., EC₈₀) for 5-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, place the plates on ice and aspirate the media.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and reprobe with the anti-total-ERK1/2 primary antibody.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2 using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.

    • Normalize the data to the PGE2-stimulated control.

    • Plot the normalized phospho-ERK1/2 levels against the this compound concentration to determine its inhibitory effect.

Signaling Pathway and Experimental Workflow Diagrams

PGE2-EP1 Receptor Signaling Pathway

PGE2_EP1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates Gq Gq EP1->Gq Activates ONO8130 This compound ONO8130->EP1 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto ERK ERK1/2 PKC->ERK Activates pERK p-ERK1/2 ERK->pERK Response Cellular Response (e.g., Gene Expression, Contraction) pERK->Response

Caption: PGE2-EP1 signaling cascade.

Experimental Workflow for In Vitro Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) treat_antagonist Pre-treat with this compound prep_stock->treat_antagonist seed_cells Seed EP1-Expressing Cells seed_cells->treat_antagonist stim_agonist Stimulate with PGE2 treat_antagonist->stim_agonist ca_assay Intracellular Calcium Assay (Fura-2 AM) stim_agonist->ca_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) stim_agonist->erk_assay calc_ic50 Calculate IC₅₀ ca_assay->calc_ic50 quant_bands Quantify Western Blot Bands erk_assay->quant_bands

Caption: General workflow for in vitro assays.

References

ONO-8130 solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: ONO-8130

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally active and selective antagonist of the prostanoid EP1 receptor, which is a receptor for prostaglandin E2 (PGE2).[1][2][3] It demonstrates high selectivity for the EP1 receptor, with a Ki of 1.9 nM, and is over 1,000-fold more selective for EP1 compared to other prostanoid EP receptors.[2] Due to its role in blocking the PGE2/EP1 signaling pathway, this compound has been investigated for its analgesic effects, particularly in models of bladder pain and cystitis.[4] Research indicates that it can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in the spinal cord, a key process in pain signaling.[4] These application notes provide essential information on the solubility of this compound and protocols for its use in research settings.

Physicochemical Properties
  • Molecular Formula : C₂₅H₂₈N₂O₅S₂[2][5]

  • Molecular Weight : 500.63 g/mol [1][5][6]

  • Appearance : Crystalline solid / Solid powder[1][2]

Solubility Data

The solubility of this compound has been reported in several organic solvents. There are some discrepancies in the exact values across different suppliers, which may be due to variations in experimental conditions or the purity of the compound. The data is summarized in the table below for easy comparison. It is always recommended to refer to the batch-specific data on the Certificate of Analysis provided by the supplier.[5]

SolventReported Concentration (mM)Reported Concentration (mg/mL)Source
DMSO 100 mM50.06 mg/mL[5]
10.01 mM5.01 mg/mL[7]
10 mM~5 mg/mL[6]
-3 mg/mL[2]
Ethanol 20 mM10.01 mg/mL[5]
-2 mg/mL[2]
DMF -1 mg/mL[2]
DMSO:PBS (pH 7.2) (1:1) -0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)[7]

Procedure:

  • Determine the required mass: Use the molecular weight of this compound (500.63 g/mol ) for calculations. To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 500.63 g/mol * 1000 mg/g = 5.0063 mg

  • Weighing this compound: Carefully weigh out approximately 5.01 mg of this compound powder using an analytical balance and transfer it to a sterile vial. Record the exact weight.

  • Adding Solvent: Based on the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 500.63 ( g/mol )] / 0.010 (mmol/mL) For example, if you weighed 5.10 mg: Volume (mL) = [5.10 / 500.63] / 0.010 = 1.019 mL Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended to aid solubilization.[7] Place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Storage:

    • For short-term storage (days to weeks), store the stock solution at 0-4°C.[1]

    • For long-term storage (months to years), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][7]

Visualizations

Signaling Pathway Diagram

ONO_8130_Signaling_Pathway cluster_membrane Cell Membrane EP1 EP1 Receptor Downstream Downstream Signaling (e.g., ERK Phosphorylation, Pain Perception) EP1->Downstream Initiates PGE2 Prostaglandin E2 (PGE2) PGE2->EP1 Activates ONO8130 This compound ONO8130->EP1 Antagonizes

Caption: this compound antagonizes the PGE2-activated EP1 receptor signaling pathway.

Experimental Workflow Diagram

ONO_8130_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Weigh 1. Weigh this compound Dissolve 2. Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Store 3. Aliquot & Store (-20°C / -80°C) Dissolve->Store Dilute 4. Prepare Working Solution (Dilute stock in media/buffer) Store->Dilute Treat 5. Treat System (In Vitro Cells or In Vivo Model) Dilute->Treat Assay 6. Perform Assay (e.g., Western Blot for p-ERK, Behavioral Test) Treat->Assay Data 7. Data Acquisition Assay->Data Analysis 8. Statistical Analysis & Interpretation Data->Analysis

Caption: General experimental workflow for using this compound in research.

References

Application Notes and Protocols for ONO-8130: Ensuring Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the stability and storage of ONO-8130, a selective EP1 receptor antagonist, to ensure the integrity and reproducibility of long-term experiments. Adherence to these protocols is critical for obtaining reliable experimental outcomes.

This compound Product Information

ParameterValueSource
CAS Number 459841-96-4[1][2][3]
Molecular Formula C₂₅H₂₈N₂O₅S₂[1][3]
Molecular Weight 500.63 g/mol [1]
Purity >98% (HPLC)[1][4]

Long-Term Storage and Stability

Proper storage of this compound is paramount to maintain its chemical integrity and biological activity over time. The following conditions are recommended based on supplier data.

Solid Form
Storage ConditionDurationStability
-20°CLong-term (months to years)≥ 2 to 4 years[1][3][5]
0 - 4°CShort-term (days to weeks)Stable for a few weeks during shipping[5]
In Solution
SolventStorage ConditionDuration
DMSO-80°C≥ 1 year[2]
DMSO-20°C6 Months[6]
Ethanol-80°CData not available

Note: For long-term experiments, it is advisable to prepare fresh solutions from a solid compound stored at -20°C. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Signaling Pathway of this compound Target: EP1 Receptor

This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP1. Understanding the EP1 signaling pathway is crucial for designing and interpreting experiments. PGE2 binding to the Gq-protein coupled EP1 receptor initiates a cascade leading to increased intracellular calcium.

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor (Gq-coupled) PGE2->EP1 ONO8130 This compound ONO8130->EP1 Antagonizes Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

EP1 Receptor Signaling Pathway

Protocol for Long-Term Stability Testing of this compound

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a general protocol for assessing the stability of small molecules in solution for long-term experiments can be adapted. This protocol is based on ICH guidelines for stability testing.[4][7]

Objective

To determine the stability of this compound in a chosen experimental solvent under various storage conditions over an extended period.

Materials
  • This compound (solid)

  • Selected solvent (e.g., DMSO, Ethanol, cell culture medium)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector

  • pH meter

  • Environmental chambers or incubators set to desired temperatures and humidity

  • Light-protective storage containers (e.g., amber vials)

Experimental Workflow

The following diagram outlines the workflow for the stability testing protocol.

Stability_Workflow prep 1. Prepare this compound Stock Solution aliquot 2. Aliquot into Study Samples prep->aliquot storage 3. Store under Varied Conditions aliquot->storage sampling 4. Withdraw Samples at Time Points storage->sampling sub_storage Conditions: - Temperature (e.g., 4°C, 25°C, 37°C) - Light (Protected vs. Exposed) - pH (if aqueous) storage->sub_storage analysis 5. Analyze Samples (e.g., HPLC) sampling->analysis sub_sampling Time Points: - T=0 - T=1 week, 2 weeks - T=1 month, 3 months, etc. sampling->sub_sampling data 6. Evaluate Data and Determine Stability analysis->data

This compound Stability Testing Workflow
Detailed Procedure

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of solid this compound.

    • Dissolve in the chosen solvent to a known concentration (e.g., 10 mM in DMSO).[2] Ensure complete dissolution.

  • Aliquoting:

    • Aliquot the stock solution into multiple, small-volume, light-protected vials to avoid contamination and degradation of the main stock.

  • Storage Conditions:

    • Store aliquots under a matrix of conditions relevant to your planned experiments. Suggested conditions to test include:

      • Temperature: 4°C (refrigerated), 25°C (ambient), and 37°C (physiological).

      • Light Exposure: Store a set of samples exposed to ambient light and another set protected from light (e.g., wrapped in foil or in amber vials).

      • Aqueous Stability: If used in aqueous buffers or media, assess stability at different pH values relevant to the experimental conditions.

  • Time Points:

    • Establish a sampling schedule. For a long-term experiment, this could be: Time 0, 24h, 48h, 1 week, 2 weeks, 1 month, and every month thereafter for the duration of the experiment.

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Analyze the concentration and purity of this compound using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). The method should be able to separate the parent this compound peak from any potential degradation products.

    • Key parameters to assess:

      • Potency: The concentration of this compound remaining.

      • Purity: The appearance of new peaks, indicating degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the rate of degradation and the time at which the concentration falls below an acceptable limit (e.g., 90% of the initial concentration).

    • Based on these results, establish the optimal storage conditions and the maximum duration for which prepared solutions can be used in your experiments.

By following these guidelines, researchers can ensure the stability and integrity of this compound throughout their long-term studies, leading to more accurate and reproducible results.

References

Application Notes and Protocols for Measuring EP1 Antagonism using ONO-8130 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, and fever. It exerts its effects through four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon activation by PGE2, couples to the Gq alpha subunit of the heterotrimeric G protein, initiating a signaling cascade that results in the mobilization of intracellular calcium.[1][2] This increase in cytosolic calcium concentration triggers various downstream cellular responses.

This compound is a potent and selective antagonist of the EP1 receptor.[1][3] Its ability to block the PGE2/EP1 signaling pathway makes it a valuable tool for studying the physiological roles of the EP1 receptor and a potential therapeutic agent for conditions such as pain and inflammation.[4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to quantify its EP1 receptor antagonism, with a primary focus on the calcium mobilization assay.

Principle of the Assay

The most direct method to measure the functional antagonism of the EP1 receptor by this compound in a cell-based format is to quantify its ability to inhibit the increase in intracellular calcium concentration ([Ca2+]) induced by an EP1 agonist, such as PGE2. This is typically achieved using a fluorescent calcium indicator in a high-throughput plate-based format.

In this assay, a cell line stably or transiently expressing the human EP1 receptor (e.g., HEK293 cells) is loaded with a calcium-sensitive fluorescent dye. When the cells are stimulated with an EP1 agonist, the activation of the Gq pathway leads to the release of calcium from intracellular stores, causing a significant increase in the fluorescence of the indicator dye. By pre-incubating the cells with varying concentrations of this compound, the dose-dependent inhibition of this agonist-induced calcium influx can be measured. The potency of this compound as an antagonist is then determined by calculating its half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes the known quantitative data for this compound and a related EP1 antagonist, ONO-8711.

CompoundParameterValueAssay TypeOrganismReference
This compoundKi1.9 nMRadioligand Binding AssayNot Specified[1]
This compoundpKB8.93Guinea Pig Tracheal Segment ContractionGuinea Pig[2]
ONO-8711IC500.05 µMCalcium MobilizationHuman
ONO-8711IC500.21 µMCalcium MobilizationMouse
ONO-8711IC500.22 µMCalcium MobilizationRat

Mandatory Visualizations

EP1_Signaling_Pathway cluster_membrane Cell Membrane EP1 EP1 Receptor Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PGE2 PGE2 PGE2->EP1 Binds to ONO8130 This compound ONO8130->EP1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca2+ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Response Cellular Response Ca_cyto->Response Mediates

EP1 Receptor Signaling Pathway

Experimental_Workflow A Seed EP1-expressing cells in a 96-well plate B Culture overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate with varying concentrations of this compound C->D E Stimulate with EP1 agonist (e.g., PGE2) D->E F Measure fluorescence change (calcium mobilization) E->F G Data Analysis: Calculate IC50 F->G

Calcium Mobilization Assay Workflow

Logical_Relationship cluster_receptor EP1 Receptor Binding Site BindingSite Binding Site Activation Receptor Activation (Ca2+ Mobilization) BindingSite->Activation Leads to NoActivation No Receptor Activation (Signal Blocked) BindingSite->NoActivation Prevents Agonist Binding PGE2 PGE2 (Agonist) PGE2->BindingSite Binds to ONO8130 This compound (Antagonist) ONO8130->BindingSite Competitively Binds to

This compound Competitive Antagonism

Experimental Protocols

Calcium Mobilization Assay for EP1 Antagonism

This protocol outlines a method for determining the IC50 value of this compound by measuring its ability to inhibit PGE2-induced calcium mobilization in HEK293 cells stably expressing the human EP1 receptor.

Materials:

  • Cell Line: HEK293 cell line stably expressing the human EP1 receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Prostaglandin E2 (PGE2).

  • Antagonist: this compound.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage.

  • Plate: 96-well, black-walled, clear-bottom microplate.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Seeding:

    • On the day before the assay, seed the EP1-expressing HEK293 cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000 to 60,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere of 5% CO2.

  • Dye Loading:

    • On the day of the assay, prepare a loading buffer by adding Fluo-4 AM and probenecid to the assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM, and probenecid is 2.5 mM.

    • Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 1 nM to 10 µM).

    • After the dye loading incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.

    • Add 50 µL of the diluted this compound solutions to the respective wells and incubate at room temperature for 15-30 minutes. Include wells with assay buffer and DMSO as vehicle controls.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of PGE2 in assay buffer at a concentration that elicits a submaximal response (typically the EC80 concentration, which should be predetermined).

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • After establishing a stable baseline fluorescence reading for a few seconds, use the instrument's liquid handler to add 50 µL of the PGE2 solution to each well.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence upon agonist addition is a measure of the intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Radioligand Binding Assay (for Ki Determination)

This protocol provides a general overview of a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the EP1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the EP1 receptor.

  • Radioligand: A radiolabeled EP1 agonist or antagonist (e.g., [3H]-PGE2).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Assay Setup:

    • In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled EP1 ligand).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols for ONO-8130 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ONO-8130, a potent and selective EP1 receptor antagonist, to investigate the function of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1) in primary cell cultures.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are mediated through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon binding PGE2, couples to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This signaling cascade triggers various downstream cellular responses.

This compound is a selective antagonist of the EP1 receptor, making it a valuable tool for dissecting the specific roles of this receptor in complex biological systems. By blocking the EP1 receptor, this compound allows for the elucidation of its contribution to cellular functions in a variety of primary cell types.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the EP1 receptor, preventing the binding of the endogenous ligand PGE2. This blockade inhibits the Gq-mediated signaling pathway, thereby preventing the mobilization of intracellular calcium and subsequent downstream events. With a high affinity for the EP1 receptor, this compound exhibits excellent selectivity over other EP receptor subtypes.

Data Presentation

The following tables summarize the binding affinity of this compound and the inhibitory concentrations of other common EP1 receptor antagonists for reference.

Table 1: Binding Affinity of this compound

CompoundTargetParameterValue (nM)
This compoundEP1 ReceptorKi1.9[1]

Table 2: Inhibitory Concentrations of Other EP1 Receptor Antagonists

CompoundTargetAssayCell TypeIC50 / Ki (µM)
SC-19220EP1 ReceptorPGE2-induced contractionGuinea pig ileum0.3-300[2]
SC-19220EP1 ReceptorRadioligand bindingHuman cloned EP16.7 (IC50)[2]
AH6809EP1, EP2, DP Receptors3H-PGE2 bindingNCI-H1299 cell membrane5 (IC50)[3]

Experimental Protocols

The following are generalized protocols for utilizing this compound in primary cell cultures. Specific parameters such as cell density, incubation times, and this compound concentration should be optimized for each specific primary cell type and experimental question.

Protocol 1: Isolation and Culture of Primary Neurons

This protocol provides a general guideline for the isolation and culture of primary neurons, for example, from the dorsal root ganglia (DRG), hippocampus, or cortex.

Materials:

  • Tissue of interest (e.g., embryonic or neonatal rat/mouse brain tissue)

  • Dissection medium (e.g., Hibernate-A)

  • Enzymatic digestion solution (e.g., Papain or Trypsin)

  • Digestion inactivation solution (e.g., ovomucoid inhibitor)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Standard cell culture equipment

Procedure:

  • Tissue Dissection: Aseptically dissect the desired tissue from the animal model in cold dissection medium.

  • Enzymatic Digestion: Transfer the tissue to the enzymatic digestion solution and incubate according to the enzyme manufacturer's instructions (e.g., 20-30 minutes at 37°C).

  • Mechanical Dissociation: Stop the digestion by adding the inactivation solution. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed neuronal culture medium, and count the viable cells. Plate the cells onto coated culture vessels at the desired density.

  • Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Change the medium every 2-3 days.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium.

Materials:

  • Primary cells cultured on black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PGE2

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed primary cells into black-walled, clear-bottom 96-well plates and culture until they reach the desired confluency.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer with Pluronic F-127. Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes. Include a vehicle control.

  • Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Stimulation: Add a pre-determined concentration of PGE2 (e.g., EC80) to the wells and immediately begin kinetic fluorescence measurements.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the PGE2 response by this compound.

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This protocol determines the effect of this compound on PGE2-induced ERK phosphorylation, a downstream signaling event of EP1 activation in some cell types.

Materials:

  • Primary cells cultured in multi-well plates

  • Serum-free culture medium

  • PGE2

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Culture primary cells to 70-80% confluency. Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.

  • Stimulation: Add PGE2 at a concentration known to induce ERK phosphorylation and incubate for the optimal time (typically 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the t-ERK antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.

Visualizations

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds ONO8130 This compound ONO8130->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis isolate_cells Isolate Primary Cells culture_cells Culture Primary Cells in appropriate vessel isolate_cells->culture_cells pre_incubate Pre-incubate with This compound or Vehicle culture_cells->pre_incubate stimulate Stimulate with PGE2 pre_incubate->stimulate ca_assay Intracellular Calcium Mobilization Assay stimulate->ca_assay erk_assay ERK Phosphorylation (Western Blot) stimulate->erk_assay other_assay Other Functional Assays stimulate->other_assay analyze_data Analyze and Interpret Results ca_assay->analyze_data erk_assay->analyze_data other_assay->analyze_data

References

Application of Prostaglandin E2 Receptor 4 (EP4) Agonists in Ex Vivo Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of selective Prostaglandin E2 (PGE2) receptor 4 (EP4) agonists in ex vivo tissue bath experiments. Initially, the query specified ONO-8130; however, it is critical to note that This compound is a selective EP1 receptor antagonist , not an EP4 agonist. Its primary application is in blocking EP1-mediated effects, such as certain types of smooth muscle contraction and pain signaling.

Therefore, to align with the likely scientific interest in EP4 receptor-mediated pathways, this guide focuses on the application of a well-characterized and selective EP4 receptor agonist, ONO-AE1-329 . This compound is a potent tool for investigating the physiological and pathophysiological roles of EP4 receptor activation, which is implicated in smooth muscle relaxation, inflammation, and immune responses.

The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gs to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial in mediating various cellular responses.

Data Presentation: Efficacy of ONO-AE1-329 in Ex Vivo Models

The following table summarizes the quantitative data for the selective EP4 agonist ONO-AE1-329 in inducing relaxation in pre-contracted airway smooth muscle.

CompoundTissue PreparationPre-contraction AgentEndpointEC50 / logEC50Maximal Response (Emax)Reference
ONO-AE1-329Human Precision-Cut Lung Slices (hPCLSs)Methacholine (MCh)Bronchodilation4.9 x 10⁻⁷ M35 ± 2%[1]

Signaling Pathways and Experimental Workflow

EP4 Receptor Signaling Pathway

Activation of the EP4 receptor by an agonist like ONO-AE1-329 initiates a primary signaling cascade through the Gs alpha subunit of its associated G-protein. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as smooth muscle relaxation. Alternative signaling pathways involving Gi and PI3K/Akt have also been suggested for the EP4 receptor.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EP4 EP4 Receptor G_protein Gs EP4->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Agonist ONO-AE1-329 (EP4 Agonist) Agonist->EP4 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

EP4 Receptor Signaling Pathway

Experimental Workflow for Ex Vivo Tissue Bath Analysis

The following diagram outlines the typical workflow for assessing the effect of an EP4 agonist on isolated tissue in an organ bath setup.

Ex_Vivo_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation 1. Isolate Tissue (e.g., Trachea, Aorta) Dissection 2. Dissect into Rings or Strips Tissue_Isolation->Dissection Mounting 3. Mount in Organ Bath Dissection->Mounting Equilibration 4. Equilibrate in Physiological Salt Solution Mounting->Equilibration Viability 5. Test Viability (e.g., KCl) Equilibration->Viability Precontraction 6. Induce Contraction (e.g., Methacholine) Viability->Precontraction Agonist_Addition 7. Add Cumulative Concentrations of ONO-AE1-329 Precontraction->Agonist_Addition Data_Acquisition 8. Record Isometric Tension Changes Agonist_Addition->Data_Acquisition CRC 9. Generate Concentration- Response Curve Data_Acquisition->CRC Parameters 10. Calculate EC50 and Emax CRC->Parameters

References

Application Notes and Protocols for Immunohistochemical Detection of ONO-8130 Effects on ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8130 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is implicated in various physiological and pathological processes, including inflammation and nociception. Signal transduction downstream of EP1 receptor activation can involve the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[1] Therefore, assessing the phosphorylation status of ERK (p-ERK) is a critical step in elucidating the mechanism of action of this compound and its therapeutic potential. Immunohistochemistry (IHC) is a powerful technique for visualizing and quantifying the levels of p-ERK within the cellular context of tissue samples, providing valuable insights into the pharmacodynamic effects of this compound.

These application notes provide a detailed protocol for the detection of p-ERK in formalin-fixed, paraffin-embedded (FFPE) tissues, guidance on quantitative analysis, and diagrams illustrating the relevant signaling pathway and experimental workflow.

Signaling Pathway

The binding of prostaglandin E2 (PGE2) to its G-protein coupled receptor, EP1, initiates a signaling cascade that can lead to the activation of ERK. This compound, as a selective EP1 antagonist, is expected to inhibit this process.

ONO_8130_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds PLC Phospholipase C (PLC) EP1->PLC Activates ONO8130 This compound ONO8130->EP1 Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK_cyto p-ERK ERK->pERK_cyto pERK_nuc p-ERK pERK_cyto->pERK_nuc Translocates TranscriptionFactors Transcription Factors (e.g., c-Fos, Elk-1) pERK_nuc->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

Caption: this compound signaling pathway and its effect on ERK phosphorylation.

Experimental Workflow

The following diagram outlines the key steps for assessing the effect of this compound on ERK phosphorylation using immunohistochemistry.

IHC_Workflow cluster_experiment Experimental Phase cluster_ihc Immunohistochemistry Protocol cluster_analysis Data Analysis start Animal Model with Target Pathology treatment Treatment Groups: - Vehicle Control - PGE2 Agonist - this compound + PGE2 Agonist start->treatment tissue_collection Tissue Collection and Fixation (FFPE) treatment->tissue_collection deparaffinization Deparaffinization and Rehydration tissue_collection->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration and Mounting counterstain->dehydration_mounting image_acquisition Image Acquisition dehydration_mounting->image_acquisition quantification Quantitative Analysis (e.g., H-Score) image_acquisition->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Experimental workflow for p-ERK immunohistochemistry.

Quantitative Data Presentation

The following table presents hypothetical data on the effect of this compound on p-ERK expression in spinal cord tissue, as determined by immunohistochemical analysis. The H-score is calculated as follows: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells).[2]

Treatment GroupNMean H-Score ± SEMFold Change vs. Vehiclep-value vs. PGE2 Agonist
Vehicle Control815.5 ± 2.11.0< 0.001
PGE2 Agonist (10 µM)8185.2 ± 12.811.9-
This compound (10 mg/kg) + PGE2 Agonist845.7 ± 5.32.9< 0.01
This compound (30 mg/kg) + PGE2 Agonist822.1 ± 3.51.4< 0.001

Experimental Protocols

Immunohistochemistry Protocol for Phosphorylated ERK (p-ERK) in FFPE Tissues

This protocol is adapted for the detection of p-ERK in formalin-fixed, paraffin-embedded tissue sections, such as those from the spinal cord.[3][4][5][6]

Materials and Reagents:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Hydrogen Peroxide (3%)

  • Blocking Solution: 5% normal goat serum in TBST

  • Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370), diluted in blocking solution. Optimal dilution should be determined empirically (e.g., 1:200).

  • Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated

  • Detection System: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Preheat citrate buffer (pH 6.0) to 95-100°C in a water bath or pressure cooker.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

    • Rinse slides in TBST.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes.

    • Rinse with TBST.

  • Blocking:

    • Apply blocking solution and incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the blocking solution from the slides.

    • Apply the diluted anti-p-ERK primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation and Detection:

    • Rinse slides three times in TBST for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 1 hour at room temperature.

    • Rinse slides three times in TBST for 5 minutes each.

    • Prepare and apply the DAB substrate solution and incubate until the desired stain intensity develops (monitor under a microscope).

    • Rinse slides with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • Dehydrate sections through graded alcohols (70%, 95%, 100%) and clear in xylene.

    • Mount coverslips using a permanent mounting medium.

Quantitative Analysis of p-ERK Staining
  • Image Acquisition:

    • Images of stained tissue sections should be captured using a light microscope equipped with a digital camera.

    • Ensure consistent lighting and magnification for all images.

  • Scoring (H-Score Method):

    • A pathologist or trained researcher should score the slides in a blinded manner.[7]

    • Alternatively, automated image analysis software can be used for more objective quantification.[2][8]

    • For each sample, assess the percentage of positively stained cells at different intensity levels (0 = no staining, 1+ = weak staining, 2+ = moderate staining, 3+ = strong staining).

    • Calculate the H-score using the formula: H-score = (1 × % of 1+ cells) + (2 × % of 2+ cells) + (3 × % of 3+ cells). The H-score will range from 0 to 300.

  • Statistical Analysis:

    • Compare the H-scores between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols for ONO-8130 in Behavioral Assays for Pain Assessment in Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ONO-8130, a selective EP1 prostanoid receptor antagonist, in various behavioral assays for the assessment of pain in animal models. The protocols detailed below are based on published research and are intended to assist in the design and execution of preclinical pain studies.

Introduction

This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor, a G-protein coupled receptor, is implicated in the modulation of nociceptive signaling. Its activation by PGE2, a key inflammatory mediator, leads to an increase in intracellular calcium, contributing to neuronal sensitization and the perception of pain. By blocking this interaction, this compound and other selective EP1 antagonists have shown potential in alleviating pain in various animal models. These notes will cover the application of this compound and its proxies in models of visceral, inflammatory, and neuropathic pain, with detailed protocols for commonly used behavioral assays.

Mechanism of Action: EP1 Receptor Signaling in Pain

Prostaglandin E2 (PGE2) is a key mediator of pain and inflammation. It exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon binding of PGE2, the Gq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration in nociceptive neurons lowers their activation threshold, leading to a state of hypersensitivity and exaggerated pain responses to stimuli. This compound, as a selective EP1 antagonist, blocks the initial binding of PGE2 to the EP1 receptor, thereby preventing this downstream signaling cascade and the subsequent neuronal sensitization.[1][2]

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Sensitization Neuronal Sensitization (Pain Hypersensitivity) Ca2_cyto->Sensitization ONO8130 This compound ONO8130->EP1 Inhibits vonFrey_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment acclimation Acclimation to Test Environment baseline Baseline von Frey Measurement acclimation->baseline pain_induction Induce Pain Model (e.g., Incision, CCI) baseline->pain_induction drug_admin Administer Vehicle or This compound/Proxy pain_induction->drug_admin post_treatment_test Post-Treatment von Frey Measurement at Defined Time Points drug_admin->post_treatment_test data_analysis Data Analysis: Compare Withdrawal Thresholds post_treatment_test->data_analysis Hargreaves_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment acclimation Acclimation to Hargreaves Apparatus baseline Baseline Paw Withdrawal Latency Measurement acclimation->baseline pain_induction Induce Pain Model (e.g., Inflammatory Agent) baseline->pain_induction drug_admin Administer Vehicle or This compound/Proxy pain_induction->drug_admin post_treatment_test Post-Treatment Paw Withdrawal Latency Measurement at Defined Time Points drug_admin->post_treatment_test data_analysis Data Analysis: Compare Withdrawal Latencies post_treatment_test->data_analysis Formalin_Workflow cluster_pre Pre-Treatment cluster_treatment Induction & Observation cluster_post Analysis acclimation Acclimation to Observation Chamber drug_admin Administer Vehicle or This compound/Proxy acclimation->drug_admin formalin_injection Inject Formalin into Hind Paw drug_admin->formalin_injection observation Observe and Record Nociceptive Behaviors (Phase I & Phase II) formalin_injection->observation data_analysis Data Analysis: Compare Licking/Flinching Time or Counts observation->data_analysis

References

Application Notes and Protocols: In Vivo Imaging to Assess ONO-8130 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8130 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3][4][5][6][7][8][9][10] The EP1 receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological and pathological processes, including pain, inflammation, and hypertension.[11][12] this compound holds therapeutic potential by blocking the signaling cascade initiated by PGE2 binding to the EP1 receptor. Understanding the in vivo target engagement of this compound—the extent to which it binds to and occupies EP1 receptors in a living organism—is crucial for optimizing dosing regimens, establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, and ultimately ensuring its therapeutic efficacy.

This document provides detailed application notes and protocols for assessing the target engagement of this compound in vivo using non-invasive imaging techniques, specifically Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Signaling Pathway of the EP1 Receptor

The EP1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[12][13][14] Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, activating Gq. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration triggers various downstream cellular responses. This compound, as an antagonist, competitively binds to the EP1 receptor, preventing PGE2 from binding and thereby inhibiting this signaling cascade.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds ONO8130 This compound ONO8130->EP1 Blocks Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Cellular_Response Downstream Cellular Responses Ca2_release->Cellular_Response Leads to

EP1 Receptor Signaling Pathway

In Vivo Imaging of this compound Target Engagement

PET and SPECT are highly sensitive molecular imaging techniques that allow for the non-invasive quantification of receptor occupancy in vivo.[11][13][14] The general principle involves the use of a radiolabeled tracer (radioligand) that specifically binds to the target receptor. By imaging the distribution and concentration of this radioligand, one can determine the density and availability of the receptors.

To assess the target engagement of this compound, a study would typically involve a baseline scan with the radioligand to measure the initial receptor availability, followed by the administration of a therapeutic dose of unlabeled this compound and a second scan. The reduction in radioligand binding in the second scan reflects the occupancy of the EP1 receptors by this compound.

Radiosynthesis of a Suitable Radioligand

As no dedicated EP1 receptor radioligand is readily available, a common strategy is to radiolabel the drug molecule of interest itself. Given the chemical structure of this compound, which contains a carboxylic acid group and aromatic rings, two potential radiolabeling strategies are proposed:

  • [¹¹C]this compound for PET Imaging: The carboxylic acid moiety of this compound can be labeled with Carbon-11 (t½ ≈ 20.4 min) via [¹¹C]CO₂ or [¹¹C]CO fixation methods.[2][5][6][11][13] This approach is attractive as it introduces the radioisotope at a position that is unlikely to alter the pharmacological properties of the molecule.

  • [¹²³I]Iodo-ONO-8130 for SPECT Imaging: An aromatic ring on the this compound molecule could be labeled with Iodine-123 (t½ ≈ 13.2 hours) via electrophilic iodination.[15][16][17][18][19] This longer half-life allows for more flexible imaging protocols. The position of iodination would need to be carefully selected to minimize any impact on receptor binding affinity.

Experimental Protocols

The following are detailed protocols for preclinical assessment of this compound target engagement in rodents using PET and SPECT imaging.

General Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model Select & Acclimatize Animal Model (e.g., Rat) Baseline_Scan Baseline PET/SPECT Scan (Inject Radioligand) Animal_Model->Baseline_Scan Radiosynthesis Synthesize & Purify Radiolabeled this compound ([¹¹C]this compound or [¹²³I]Iodo-ONO-8130) Radiosynthesis->Baseline_Scan Drug_Admin Administer Unlabeled This compound (Varying Doses) Baseline_Scan->Drug_Admin Post_Drug_Scan Post-Dose PET/SPECT Scan (Inject Radioligand) Drug_Admin->Post_Drug_Scan Image_Recon Image Reconstruction & Co-registration with MRI/CT Post_Drug_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Quantification Quantify Receptor Occupancy (BPnd or DVR) ROI_Analysis->Quantification Data_Analysis_Workflow cluster_input Input Data cluster_processing Image Processing cluster_quantification Quantitative Analysis Dynamic_PET_SPECT Dynamic PET/SPECT Image Series Reconstruction Image Reconstruction (with corrections) Dynamic_PET_SPECT->Reconstruction Anatomical_Image Anatomical Image (MRI/CT) Coregistration Co-registration Anatomical_Image->Coregistration Reconstruction->Coregistration ROI_Definition ROI Definition (Target & Reference) Coregistration->ROI_Definition TAC_Generation Generate Time-Activity Curves (TACs) ROI_Definition->TAC_Generation Kinetic_Modeling Kinetic Modeling TAC_Generation->Kinetic_Modeling BP_DVR_Calculation Calculate BPnd / DVR Kinetic_Modeling->BP_DVR_Calculation RO_Calculation Calculate Receptor Occupancy (%) BP_DVR_Calculation->RO_Calculation

References

Troubleshooting & Optimization

Troubleshooting ONO-8130 solubility issues for in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with ONO-8130 for in vivo applications. The following question-and-answer format directly addresses common issues to facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a lipophilic compound with poor aqueous solubility. Its solubility is significantly higher in organic solvents. Published data from various suppliers provide the following solubility information.

Q2: I am observing precipitation of this compound when preparing my formulation for in vivo studies. What are the likely causes and solutions?

A2: Precipitation of this compound during formulation for in vivo studies is a common issue stemming from its low aqueous solubility. The primary cause is often the transition from a high-concentration organic stock solution to a final aqueous-based vehicle suitable for injection. Key factors and troubleshooting steps are outlined in the troubleshooting guide below.

Q3: What is a recommended starting formulation for in vivo delivery of this compound?

A3: A common approach for poorly soluble compounds like this compound is to use a co-solvent/surfactant-based vehicle. An effective and widely used formulation for preclinical studies involves a mixture of DMSO, a polyethylene glycol (PEG), a surfactant like Tween 80, and a final dilution in saline or PBS. A detailed protocol for this type of formulation is provided in the Experimental Protocols section.

Q4: Can I administer this compound orally, and what formulation considerations are there?

A4: Yes, this compound has been documented as being orally bioavailable.[1][2][3] For oral administration, the compound is often formulated as a suspension or in a solution with appropriate excipients to enhance absorption. Strategies to improve oral bioavailability of poorly soluble drugs include particle size reduction (micronization), use of surfactants, and lipid-based formulations.[4][5][6]

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective antagonist of the prostanoid EP1 receptor.[2][7][8] The EP1 receptor is a G protein-coupled receptor (GPCR) that binds to prostaglandin E2 (PGE2).[9][10] By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by PGE2 binding. This has been shown to relieve bladder pain in mouse models of cystitis.[7][11]

Data Presentation: this compound Solubility

Solvent/VehicleConcentrationSource(s)
Dimethyl Sulfoxide (DMSO)~10 mM (5.01 mg/mL)[1][3][12]
Dimethyl Sulfoxide (DMSO)Up to 100 mM[7]
Ethanol~2 mg/mL[9]
EthanolUp to 20 mM[7]
Dimethylformamide (DMF)~1 mg/mL[9]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[9]

Troubleshooting Guide for this compound Formulation

This guide addresses common issues encountered when preparing this compound for in vivo experiments.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon addition to aqueous vehicle - The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. - The compound's solubility limit in the final vehicle has been exceeded. - The pH of the final solution is not optimal for solubility.- Increase the proportion of co-solvents like PEG300 or PEG400 in the final formulation. - Add a non-ionic surfactant such as Tween 80 or Cremophor EL to improve micellar solubilization. - Prepare the formulation in a stepwise manner, ensuring the compound is fully dissolved in the organic phase before adding the aqueous component slowly while vortexing. - If possible, adjust the pH of the final vehicle.
Cloudy or hazy final solution - Incomplete dissolution of this compound. - Formation of fine particulates or a microemulsion.- Briefly sonicate the solution to aid dissolution.[13] - Gently warm the solution (be cautious of potential degradation). - Filter the final solution through a 0.22 µm syringe filter if a clear solution is required and precipitation is not the issue.
Inconsistent results between experiments - Variability in formulation preparation. - Degradation of the compound in the stock solution or final formulation.- Use a standardized, step-by-step protocol for formulation preparation. - Always use fresh, anhydrous DMSO for stock solutions as it is hygroscopic. - Prepare fresh formulations for each experiment and avoid long-term storage of diluted solutions.
Adverse events in animals post-injection - Toxicity from the vehicle itself (e.g., high percentage of DMSO). - Precipitation of the drug at the injection site.- Minimize the percentage of DMSO in the final formulation (typically ≤10% for intravenous and ≤5-10% for intraperitoneal injections is recommended). - Ensure the final formulation is a clear, homogenous solution before injection. - Consider alternative, less toxic solubilizing agents like cyclodextrins.[5]

Experimental Protocols

Protocol: Preparation of this compound in a Co-Solvent/Surfactant Vehicle for In Vivo Administration

This protocol describes the preparation of a common vehicle for poorly soluble compounds, adapted for this compound based on established formulation strategies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300) or PEG400

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Volumes: Determine the desired final concentration of this compound and the total volume needed for the experiment. For example, to prepare 1 mL of a 2 mg/mL working solution for a 10 mg/kg dose in a 20g mouse (0.1 mL injection volume).

  • Prepare the Organic Premix: a. In a sterile conical tube, weigh the required amount of this compound. b. Add the required volume of DMSO to dissolve the this compound completely. Vortex thoroughly. For a final formulation of 5% DMSO, you would add 50 µL of DMSO. c. Add the required volume of PEG300 (e.g., 30% of the final volume, which is 300 µL). Vortex until the solution is clear and homogenous. d. Add the required volume of Tween 80 (e.g., 5% of the final volume, which is 50 µL). Vortex again until the solution is clear.

  • Final Aqueous Dilution: a. While vortexing the organic premix, slowly add the sterile saline or PBS drop by drop to reach the final volume (e.g., add 600 µL for a total of 1 mL). b. Continue vortexing for another 1-2 minutes to ensure a stable and homogenous solution.

  • Final Inspection and Use: a. Visually inspect the solution for any signs of precipitation or cloudiness. If necessary, sonicate for 5-10 minutes. b. Use the formulation immediately after preparation for best results.

Visualizations

Signaling Pathways and Workflows

ONO_8130_Troubleshooting_Workflow This compound In Vivo Formulation Troubleshooting start Start: Prepare this compound Formulation check_sol Is the final solution clear and homogenous? start->check_sol precip Precipitation or Cloudiness Observed check_sol->precip No success Ready for In Vivo Administration check_sol->success Yes step1 Step 1: Increase Co-solvent/Surfactant (e.g., PEG300, Tween 80) precip->step1 step2 Step 2: Apply Sonication (5-10 min) step1->step2 step3 Step 3: Gentle Warming (Use with caution) step2->step3 step4 Step 4: Re-evaluate Target Concentration Is a lower dose feasible? step3->step4 reformulate Reformulate with new parameters step4->reformulate reformulate->check_sol

Caption: Troubleshooting workflow for this compound solubility issues.

EP1_Receptor_Signaling_Pathway EP1 Receptor Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor (GPCR) PGE2->EP1 Activates ONO8130 This compound ONO8130->EP1 Inhibits Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (Increased Intracellular) ER->Ca Releases Ca->PKC Activates CellResponse Downstream Cellular Responses (e.g., Pain Signaling) PKC->CellResponse

Caption: this compound blocks the PGE2-activated EP1 receptor pathway.

References

ONO-8130 Technical Support Center: Troubleshooting Experimental Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using ONO-8130, a selective prostanoid EP1 receptor antagonist. This resource offers troubleshooting guides in a question-and-answer format to address specific issues that may arise during in vitro and in vivo experiments, with a focus on distinguishing on-target effects from other experimental variables.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the prostanoid EP1 receptor.[1] The EP1 receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand prostaglandin E2 (PGE2), signals through the Gq protein pathway. This activation leads to an increase in intracellular calcium and the activation of downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1] By blocking this receptor, this compound inhibits these downstream effects.

Q2: What are the known on-target effects of this compound in experimental models?

A2: In preclinical models, this compound has been shown to relieve bladder pain and referred hyperalgesia in cyclophosphamide-induced cystitis in mice.[1] It achieves this by blocking PGE2-induced ERK phosphorylation in the spinal cord.[1] It is orally bioavailable and has demonstrated efficacy in various pain and inflammation models.

Q3: Is there any information on the off-target activity of this compound?

A3: Publicly available information on specific off-target binding of this compound is limited. It is described as a highly selective EP1 antagonist. However, like any small molecule, the potential for off-target effects exists, particularly at higher concentrations. This compound contains a sulfonamide group, a chemical moiety that in some other drugs has been associated with off-target effects or hypersensitivity reactions, though this is not universal and depends on the overall molecular structure.[2][3]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO. For in vivo studies, the compound can be formulated for oral administration. Stock solutions should be stored at -20°C or -80°C and undergo a limited number of freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.

Troubleshooting Guides

In Vitro Experiments

Issue 1: I am not observing the expected inhibition of PGE2-induced signaling (e.g., ERK phosphorylation or calcium mobilization) with this compound.

  • Possible Cause 1: Compound Inactivity.

    • Solution: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh aliquots for each experiment.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Solution: Optimize the concentration of PGE2 used for stimulation. The concentration of this compound should be sufficient to competitively antagonize the effect of the PGE2 concentration used. Perform a dose-response curve for both the agonist (PGE2) and the antagonist (this compound).

  • Possible Cause 3: Cell Line Issues.

    • Solution: Confirm that your cell line expresses the EP1 receptor at a sufficient level. Verify receptor expression using techniques like qPCR or Western blotting.

Issue 2: I am observing cytotoxicity or a decrease in cell viability after treating with this compound.

  • Possible Cause 1: High Concentration of this compound.

    • Solution: High concentrations of any small molecule can lead to non-specific effects and cytotoxicity. Perform a dose-response experiment and determine the IC50 for the on-target effect. Use the lowest effective concentration for your experiments. It is crucial to determine a concentration that is effective without causing significant cell death.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is at a non-toxic level, typically below 0.5%, and ideally below 0.1%.[4] Include a vehicle-only control in all experiments to account for any effects of the solvent.

  • Possible Cause 3: Potential Off-Target Effects.

    • Solution: While specific off-targets are not well-documented, consider the possibility of interactions with other cellular components at high concentrations. If cytotoxicity persists at concentrations required for EP1 antagonism, consider using a structurally different EP1 antagonist to confirm that the desired phenotype is due to on-target activity.

In Vivo Experiments

Issue 3: I am not observing the expected analgesic or anti-inflammatory effects of this compound in my animal model.

  • Possible Cause 1: Inadequate Dosing or Bioavailability.

    • Solution: Review the published literature for effective dose ranges of this compound in similar models.[1] The provided oral doses in mice range from 0.3-30 mg/kg.[1] Ensure your formulation and route of administration are appropriate to achieve sufficient plasma and tissue exposure.

  • Possible Cause 2: Timing of Administration.

    • Solution: The timing of drug administration relative to the induction of the pathological state (e.g., cyclophosphamide injection) is critical. For prophylactic effects, this compound should be administered before the inflammatory insult.[1]

  • Possible Cause 3: Model-Specific Differences.

    • Solution: The contribution of the PGE2/EP1 pathway may vary between different animal models of pain or inflammation. Confirm that the EP1 receptor is a valid target in your specific model.

Issue 4: I am observing unexpected side effects in my animals treated with this compound.

  • Possible Cause 1: On-Target Effects in Other Tissues.

    • Solution: The EP1 receptor is expressed in various tissues. The observed side effects may be a result of EP1 antagonism in tissues other than your target organ. A thorough understanding of EP1 receptor physiology is necessary to interpret these findings.

  • Possible Cause 2: Vehicle Effects.

    • Solution: Always include a vehicle-only control group to ensure that the observed effects are not due to the formulation used to deliver this compound.

  • Possible Cause 3: Potential Off-Target Pharmacology.

    • Solution: If the side effects cannot be explained by on-target pharmacology or vehicle effects, consider the possibility of off-target interactions. Further investigation, potentially including in vitro screening against a panel of receptors and enzymes, may be required.

Data Presentation

Table 1: On-Target Activity of this compound

ParameterValueSpeciesAssay SystemReference
Primary Target Prostanoid EP1 Receptor--[1]
Mechanism of Action Antagonist--[1]
In Vivo Efficacy 0.3-30 mg/kg (p.o.)MouseCyclophosphamide-induced cystitis[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₅H₂₈N₂O₅S₂
Molecular Weight 500.63 g/mol
Chemical Class Contains a sulfonamide moiety

Experimental Protocols

Protocol 1: Western Blot for ERK Phosphorylation

This protocol is for assessing the effect of this compound on PGE2-induced ERK phosphorylation in a relevant cell line expressing the EP1 receptor.

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Serum-starve the cells (e.g., in media with 0.1% FBS) for 9-12 hours to reduce basal ERK activation.[5]

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of PGE2 for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[6]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[5]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[5]

    • Detect the signal using an ECL substrate and an imaging system.[7]

  • Stripping and Re-probing:

    • Strip the membrane to remove the phospho-ERK antibody.

    • Re-probe the membrane with an antibody against total ERK1/2 as a loading control.[5]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

Protocol 2: In Vivo Model of Cyclophosphamide-Induced Cystitis

This protocol is a general guideline for inducing cystitis in mice to study the effects of this compound.

  • Animal Model:

    • Use female mice of an appropriate strain and age.

  • Induction of Cystitis:

    • Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200-300 mg/kg).[1]

  • This compound Administration:

    • For a prophylactic effect, administer this compound orally (e.g., 0.3-30 mg/kg) at a specified time before the cyclophosphamide injection.[1]

    • For a therapeutic effect, administer this compound after the onset of cystitis symptoms.[1]

    • Include a vehicle control group.

  • Behavioral Assessment:

    • At various time points after cyclophosphamide administration, assess bladder pain-like behaviors (e.g., licking of the lower abdomen) and referred hyperalgesia (e.g., using von Frey filaments on the plantar surface).

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the animals and collect the bladders and spinal cords.

    • Bladders can be weighed and processed for histology or analysis of inflammatory markers.

    • Spinal cords can be processed for immunohistochemistry to detect ERK phosphorylation.[1]

Visualizations

Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates Gq Gq Protein EP1->Gq ONO8130 This compound ONO8130->EP1 Inhibits PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca ↑ Intracellular Ca²⁺ IP3->Ca ERK p-ERK PKC->ERK

This compound inhibits the PGE2/EP1 signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., no effect, cytotoxicity) Check_Compound Verify Compound Integrity (fresh stock, proper storage) Start->Check_Compound Check_Dose Optimize Dose-Response (use lowest effective concentration) Start->Check_Dose Check_Vehicle Run Vehicle Control (ensure solvent is not toxic) Start->Check_Vehicle Check_OnTarget Confirm On-Target Mechanism (e.g., measure p-ERK, use +ve control) Check_Compound->Check_OnTarget Check_Dose->Check_OnTarget Check_Vehicle->Check_OnTarget Consider_OffTarget Investigate Potential Off-Target Effects (use structurally different inhibitor, literature search) Check_OnTarget->Consider_OffTarget On-target effect ruled out Conclusion Interpret Results Check_OnTarget->Conclusion On-target effect confirmed Consider_OffTarget->Conclusion

A logical workflow for troubleshooting unexpected results with this compound.

References

Overcoming challenges in ONO-8130 delivery to the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the delivery of ONO-8130 to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3][4] It is an orally bioavailable compound with a molecular weight of 500.63 g/mol and the chemical formula C25H28N2O5S2.[1][2][4][5][6] this compound has been investigated for its analgesic effects in models of bladder pain and interstitial cystitis.[2][3][5][7] Its mechanism of action involves blocking the binding of PGE2 to the EP1 receptor, which is a Gq protein-coupled receptor. This blockade inhibits downstream signaling pathways, such as the activation of phospholipase C and subsequent increase in intracellular calcium. In the context of the CNS, EP1 receptor antagonism has been suggested to play a role in reducing blood-brain barrier (BBB) leakage after cerebral ischemia.[8]

Q2: What are the main challenges in delivering this compound to the central nervous system?

The primary challenge in delivering this compound to the CNS is overcoming the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[9][10][11] Factors that can limit the passage of this compound across the BBB include its physicochemical properties, such as molecular size, lipophilicity, and potential for being a substrate for efflux transporters expressed at the BBB. While this compound is orally bioavailable, this does not guarantee sufficient penetration into the CNS.

Q3: Are there any known transporters that might interact with this compound at the BBB?

Specific transporters for this compound at the blood-brain barrier have not been identified in the currently available literature. However, many small molecule drugs are subject to efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump substrates back into the bloodstream. It is crucial to determine if this compound is a substrate for these or other efflux transporters to develop effective CNS delivery strategies.

Q4: What are some potential strategies to enhance this compound delivery to the CNS?

Several strategies can be explored to enhance the CNS delivery of this compound:

  • Formulation Strategies: Encapsulating this compound into nanoparticles or liposomes can protect it from degradation and potentially facilitate its transport across the BBB.[12]

  • Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB. The prodrug would then be converted to the active this compound within the CNS.

  • Co-administration with Efflux Pump Inhibitors: If this compound is identified as a substrate for efflux pumps, co-administration with an inhibitor of these pumps could increase its brain concentration. However, this approach must be carefully evaluated for potential toxicity and drug-drug interactions.

  • Receptor-Mediated Transcytosis: Conjugating this compound to a ligand that binds to a specific receptor expressed on the BBB endothelium (e.g., transferrin receptor, insulin receptor) can facilitate its transport into the brain via receptor-mediated transcytosis.[9]

  • Intranasal or Intrathecal Administration: Direct administration routes like intranasal or intrathecal delivery can bypass the BBB to a certain extent and deliver the drug directly to the CNS.[13]

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Concentration Ratio of this compound

Possible Causes:

  • Poor BBB permeability due to unfavorable physicochemical properties.

  • Active efflux by transporters at the BBB.

  • Rapid metabolism in the brain or endothelial cells of the BBB.

Troubleshooting Steps:

StepActionRationale
1 In Vitro BBB Model Assessment Utilize an in vitro BBB model (e.g., co-culture of brain endothelial cells, pericytes, and astrocytes) to assess the permeability of this compound. This allows for a controlled evaluation of its ability to cross the endothelial barrier.
2 Efflux Transporter Substrate Assay Perform in vitro assays using cells overexpressing common BBB efflux transporters (e.g., P-gp, BCRP) to determine if this compound is a substrate.
3 Metabolic Stability Assay Conduct metabolic stability assays using brain homogenates or microsomes to evaluate the rate of this compound metabolism within the CNS.
4 Formulation/Delivery Strategy Based on the findings, select an appropriate delivery strategy. For example, if efflux is a major issue, consider co-administration with an inhibitor or a nanocarrier-based approach. If permeability is low, a prodrug strategy or conjugation to a BBB-targeting ligand may be beneficial.
Problem 2: Inconsistent or Unreliable In Vivo Efficacy in CNS Models

Possible Causes:

  • Insufficient target engagement in the brain due to low CNS concentrations.

  • Off-target effects.

  • Issues with the animal model or experimental design.

Troubleshooting Steps:

StepActionRationale
1 Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Establish a clear relationship between the concentration of this compound in the brain and the observed pharmacological effect. This will help determine the target concentration required for efficacy.
2 Target Engagement Studies Utilize techniques such as positron emission tomography (PET) with a radiolabeled tracer for the EP1 receptor or ex vivo autoradiography to confirm that this compound is binding to its target in the brain at therapeutic doses.
3 Dose-Response Studies Conduct comprehensive dose-response studies with a focus on CNS-specific readouts to determine the optimal dosing regimen.
4 Refine Animal Model Re-evaluate the chosen animal model to ensure it accurately reflects the human disease state and that the endpoint measurements are robust and reproducible.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 500.63 g/mol [2][4][5][6]
Formula C25H28N2O5S2[1][2][4][5]
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol.[2][4]
Appearance Solid[1][5]
CAS Number 459841-96-4[2][4][5][6]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general method for assessing the permeability of a compound like this compound across an in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Human brain microvascular endothelial cells (hBMECs)

  • Human astrocytes

  • Human pericytes

  • Appropriate cell culture media and supplements

  • This compound

  • Lucifer yellow (as a marker for paracellular permeability)

  • LC-MS/MS for quantification of this compound

Method:

  • Cell Seeding:

    • Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen/fibronectin).

    • Seed hBMECs on the apical side of the inserts.

    • Seed astrocytes and pericytes on the basolateral side of the well.

    • Allow the cells to co-culture and form a tight monolayer.

  • Barrier Integrity Measurement:

    • Measure the transendothelial electrical resistance (TEER) to assess the tightness of the endothelial monolayer.

    • Perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • Permeability Assay:

    • Add a known concentration of this compound to the apical (blood) side of the Transwell.

    • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain) side.

    • Quantify the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of this compound appearance in the basolateral chamber.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of this compound in the apical chamber.

Visualizations

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds ONO8130 This compound ONO8130->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the prostaglandin E2 (PGE2) EP1 receptor and the inhibitory action of this compound.

CNS_Delivery_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Optimization A Physicochemical Characterization B In Vitro BBB Permeability Assay A->B C Efflux Transporter Substrate Assay B->C G Formulation Development (e.g., Nanoparticles) B->G Low Permeability H Prodrug Synthesis B->H Low Permeability D Pharmacokinetic Studies (Brain & Plasma) C->D C->G Efflux Substrate E Target Engagement (e.g., PET, Autoradiography) D->E D->G D->H Low Brain Conc. I Delivery System Conjugation D->I Low Brain Conc. F Efficacy Studies in CNS Disease Model E->F G->D H->D Re-evaluate I->D Re-evaluate

Caption: Experimental workflow for evaluating and optimizing CNS delivery of this compound.

Troubleshooting_Tree Start Low In Vivo CNS Efficacy Q1 Is brain concentration adequate? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there target engagement? A1_Yes->Q2 Q3 Is the in vitro BBB permeability low? A1_No->Q3 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol1 Investigate off-target effects or refine disease model A2_Yes->Sol1 Sol2 Increase dose or improve PK properties A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Consider prodrug approach or formulation strategies A3_Yes->Sol3 Q4 Is it an efflux pump substrate? A3_No->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Sol4 Use efflux pump inhibitors or nanocarriers A4_Yes->Sol4 Sol5 Investigate brain metabolism A4_No->Sol5

Caption: Decision tree for troubleshooting low CNS efficacy of this compound.

References

ONO-8130 Technical Support Center: Minimizing Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies using ONO-8130.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active and selective antagonist of the prostanoid EP1 receptor.[1] Its mechanism involves blocking the prostaglandin E2 (PGE2)/EP1 signaling pathway, which has been shown to be involved in pain processing. Specifically, this compound can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in the spinal cord, a key event in central sensitization and pain transmission.[1][2][3][4]

Q2: What are the common sources of variability in animal studies?

A2: Variability in animal studies can arise from several factors, including the genetic background of the animals, their age and sex, housing conditions, and the experimental protocols themselves.[5][6] Inter-individual differences in emotional and physiological responses can also contribute significantly to variability in experimental outcomes.[7] Careful experimental design and control of these variables are crucial for obtaining reproducible results.

Q3: How can I ensure consistent delivery and bioavailability of this compound in my animal model?

A3: this compound is orally bioavailable. To ensure consistent delivery and bioavailability, it is critical to use a standardized oral gavage technique. The formulation of this compound should also be consistent across all experimental animals. For solubility, this compound is soluble up to 100 mM in DMSO and 20 mM in ethanol. It is important to establish a clear and consistent protocol for drug preparation and administration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in behavioral pain responses. 1. Inconsistent drug administration.2. Variability in the animal model (age, weight, genetic strain).3. Subjective bias in behavioral scoring.1. Ensure precise and consistent oral gavage technique. Verify the formulation and concentration of this compound for each experiment.2. Use animals of the same age, sex, and from the same supplier. Allow for an acclimatization period before starting the experiment.3. Implement blinded scoring procedures where the observer is unaware of the treatment group. Use standardized and validated behavioral assessment tools.
Inconsistent inhibition of ERK phosphorylation. 1. Timing of tissue collection is not optimal.2. Sub-optimal dose of this compound.3. Variability in the induction of the disease model (e.g., cyclophosphamide-induced cystitis).1. Conduct a time-course study to determine the peak of ERK phosphorylation in your model and collect tissues at this optimal time point post-ONO-8130 administration.2. Perform a dose-response study to identify the optimal dose of this compound that provides consistent target engagement in your specific animal model.[2][4]3. Standardize the induction protocol for the disease model to ensure a consistent level of pathology and target activation across all animals.
Unexpected off-target effects or toxicity. 1. High dose of this compound.2. Interaction with other experimental compounds or animal diet.1. Review the literature for reported toxicological data. If unavailable, conduct a preliminary dose-escalation study to identify the maximum tolerated dose.2. Ensure that the vehicle used for this compound administration is inert and that there are no known interactions with other substances the animals are exposed to.

Experimental Protocols

Cyclophosphamide-Induced Cystitis Model in Mice

This protocol is based on studies investigating the effect of this compound on bladder pain.[2][4]

1. Animals:

  • Species: Mouse (e.g., female ddY mice, 18-22 g).[2]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization.

2. Induction of Cystitis:

  • Administer cyclophosphamide (e.g., 300 mg/kg) via intraperitoneal (i.p.) injection to induce cystitis.[4]

3. This compound Administration:

  • Route: Oral gavage.

  • Dosage: A dose-range of 0.3-30 mg/kg has been shown to be effective.[2][4] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Timing: this compound can be administered as a pre-treatment before cyclophosphamide injection or as a treatment after the establishment of cystitis-related pain.[2][4]

4. Outcome Measures:

  • Behavioral Assessment:

    • Bladder pain-like nociceptive behaviors (e.g., licking or biting of the lower abdomen).

    • Referred hyperalgesia (e.g., using von Frey filaments on the plantar surface of the hind paw).

  • Biochemical Analysis:

    • Measure phosphorylation of ERK in the L6 spinal cord via immunohistochemistry or Western blot.[2][4]

Quantitative Data Summary

Parameter This compound Effect Animal Model Dosage Reference
Bladder pain-like behaviorDose-dependent preventionFemale ddY mice0.3-30 mg/kg (oral)[2][4]
Referred hyperalgesiaDose-dependent preventionFemale ddY mice0.3-30 mg/kg (oral)[2][4]
Established cystitis-related bladder painReversal of pain behaviorFemale ddY mice30 mg/kg (oral)[2][4]
PGE2-induced ERK phosphorylation in L6 spinal cordInhibitionFemale ddY mice30 mg/kg (oral)[2]

Visualizations

ONO_8130_Signaling_Pathway cluster_membrane Cell Membrane EP1 EP1 Receptor Gq Gq protein EP1->Gq activates PGE2 Prostaglandin E2 (PGE2) PGE2->EP1 binds ONO8130 This compound ONO8130->EP1 antagonizes PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC ERK pERK PKC->ERK activates Pain Pain Transmission ERK->Pain

Caption: this compound mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization ONO8130_Prep This compound Formulation Pretreatment Pre-treatment (Vehicle or this compound) ONO8130_Prep->Pretreatment Randomization->Pretreatment Induction Induction of Cystitis (e.g., Cyclophosphamide i.p.) Pretreatment->Induction Behavioral Behavioral Assessment Induction->Behavioral Tissue_Collection Tissue Collection (e.g., L6 Spinal Cord) Behavioral->Tissue_Collection Biochemical Biochemical Analysis (e.g., pERK Western Blot) Tissue_Collection->Biochemical Data_Analysis Statistical Analysis Biochemical->Data_Analysis

Caption: Experimental workflow for this compound studies.

Troubleshooting_Logic Start High Variability in Results? Check_Dosing Review Dosing Protocol (Formulation, Route, Volume) Start->Check_Dosing Yes Check_Animals Assess Animal Model Consistency (Strain, Age, Sex, Health) Start->Check_Animals Yes Check_Procedures Evaluate Experimental Procedures (Induction, Scoring) Start->Check_Procedures Yes Optimize_Dose Conduct Dose-Response Study Check_Dosing->Optimize_Dose Inconsistent Standardize_Animals Standardize Animal Characteristics Check_Animals->Standardize_Animals Inconsistent Refine_Procedures Refine and Standardize Protocols (e.g., Blinded Scoring) Check_Procedures->Refine_Procedures Inconsistent End Reduced Variability Optimize_Dose->End Standardize_Animals->End Refine_Procedures->End

Caption: Troubleshooting logic for variability.

References

ONO-8130 Technical Support Center: Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-8130. Our goal is to help you navigate unexpected experimental outcomes and provide clarity on the underlying mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is an orally active and selective antagonist for the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, couples to Gq protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological processes, including pain and inflammation. This compound is designed to block this pathway by preventing PGE2 from binding to the EP1 receptor.

Q2: What are the expected downstream effects of this compound administration in a relevant experimental model?

In models of bladder pain, such as cyclophosphamide-induced cystitis in mice, oral administration of this compound is expected to relieve pain-like behaviors and referred hyperalgesia.[4][5][6] A key downstream effect that is inhibited by this compound is the phosphorylation of extracellular signal-regulated kinase (ERK) in the spinal cord, a process stimulated by PGE2.[1][4][5]

Q3: Are there other prostaglandin E2 receptors that could be involved in my experimental system?

Yes, PGE2 can signal through three other GPCRs: EP2, EP3, and EP4.[7] These receptors are coupled to different G-proteins and can initiate distinct or even opposing downstream signaling pathways.[7][8][9] EP2 and EP4 receptors couple to Gs, leading to an increase in cyclic AMP (cAMP), while EP3 couples to Gi, which inhibits adenylyl cyclase and decreases cAMP.[7] It is crucial to consider the expression profile of all four EP receptors in your specific cell type or tissue to understand the complete picture of PGE2 signaling.

Troubleshooting Guide for Unexpected Results

Issue 1: Lack of Efficacy in a Pre-clinical Pain Model

You are using a validated animal model of inflammatory pain where PGE2 is known to be a key mediator, but this compound is not producing the expected analgesic effect.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Dosing or Bioavailability: The administered dose of this compound may not be reaching a sufficient concentration at the target site.

    • Troubleshooting:

      • Dose-Response Study: Perform a dose-response experiment to determine the optimal effective dose in your model.[4][5]

      • Pharmacokinetic Analysis: If possible, measure the plasma and target tissue concentrations of this compound over time to confirm adequate exposure.

  • Dominant Role of Other EP Receptors: In your specific pain model, other EP receptors (EP2, EP3, or EP4) may play a more dominant role in nociception than EP1.

    • Troubleshooting:

      • Receptor Expression Profiling: Analyze the relative mRNA and protein expression levels of all four EP receptors in the relevant tissues (e.g., dorsal root ganglia, spinal cord).

      • Use of Other Selective Antagonists: Test selective antagonists for other EP receptors to probe their involvement.

  • PGE2-Independent Pain Pathway: The pain in your model may be driven by mediators other than PGE2.

    • Troubleshooting:

      • Measure PGE2 Levels: Quantify PGE2 concentrations in the inflamed tissue to confirm its upregulation.

      • Test a COX Inhibitor: Administer a non-steroidal anti-inflammatory drug (NSAID) to see if blocking all prostaglandin synthesis produces an analgesic effect.

Issue 2: Unexpected Pro-inflammatory Effects Observed

Contrary to its expected anti-inflammatory role in some contexts, you observe an increase in inflammatory markers (e.g., certain cytokines) following this compound treatment.

Potential Causes & Troubleshooting Steps:

  • Complex Prostaglandin Feedback Loops: Blocking the EP1 receptor might lead to a compensatory upregulation of PGE2 synthesis or shunting of the arachidonic acid cascade towards the production of other pro-inflammatory mediators.

    • Troubleshooting:

      • Measure Prostaglandin and Cytokine Panels: Use mass spectrometry or ELISA to measure a broad range of eicosanoids (prostaglandins, leukotrienes) and cytokines in your samples.

      • Time-Course Experiment: Analyze the expression of inflammatory markers at multiple time points after this compound administration to understand the dynamics of the response.

  • Off-Target Effects: At the concentration used, this compound might be interacting with other receptors or signaling molecules.

    • Troubleshooting:

      • Concentration-Response in vitro: Perform a concentration-response study in a relevant cell-based assay to ensure you are using a concentration within the selective range for EP1.

      • Screening Against a Receptor Panel: If available, test this compound against a broad panel of receptors to identify potential off-target interactions.

Issue 3: Inconsistent Results Between In Vitro and In Vivo Experiments

This compound effectively blocks PGE2-induced calcium mobilization in your cell culture model, but fails to show efficacy in your animal model.

Potential Causes & Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The drug exposure achieved in vivo may not be sufficient to engage the target to the same extent as in the in vitro setting.

    • Troubleshooting:

      • In Vivo Target Engagement: Develop an assay to measure the extent of EP1 receptor blockade in the target tissue at various doses of this compound. This could involve measuring the inhibition of a downstream marker like ERK phosphorylation.[5]

  • Biological Complexity of the In Vivo Model: The in vivo environment involves complex interactions between different cell types and signaling pathways that are not recapitulated in a monoculture in vitro system.

    • Troubleshooting:

      • Co-culture or Organoid Models: Develop more complex in vitro models that better represent the in vivo environment, such as co-cultures of different cell types or 3D organoid cultures.

      • Ex Vivo Tissue Explants: Test the effect of this compound on tissue explants from your animal model to bridge the gap between in vitro and in vivo experiments.

Data Summary

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Cyclophosphamide-Induced Cystitis

Dose (mg/kg, oral)Effect on Bladder Pain-like BehaviorEffect on Referred Hyperalgesia
0.3 - 30Dose-dependent preventionDose-dependent prevention
30Reversal of established painReversal of established hyperalgesia

Data summarized from Miki et al., 2011.[5]

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK

  • Tissue/Cell Lysis: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.

Visualizations

PGE2_EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 binds Gq Gq protein EP1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects (e.g., ERK Phosphorylation) Ca->Downstream PKC->Downstream ONO8130 This compound ONO8130->EP1 blocks

Caption: Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway and Site of this compound Action.

Troubleshooting_Workflow Start Unexpected Result: Lack of Efficacy CheckDose Is the dose optimal? Start->CheckDose CheckReceptors Are other EP receptors dominant? CheckDose->CheckReceptors Yes DoseResponse Perform Dose-Response & PK Studies CheckDose->DoseResponse No CheckMechanism Is the pathway PGE2-dependent? CheckReceptors->CheckMechanism No ReceptorProfiling Profile EP Receptor Expression CheckReceptors->ReceptorProfiling Possible MeasurePGE2 Measure PGE2 Levels & Test COX Inhibitors CheckMechanism->MeasurePGE2 Uncertain Conclusion Identify Root Cause CheckMechanism->Conclusion No DoseResponse->CheckReceptors ReceptorProfiling->CheckMechanism MeasurePGE2->Conclusion

Caption: Troubleshooting Workflow for Lack of Efficacy with this compound.

Logical_Relationships cluster_causes Potential Causes cluster_actions Troubleshooting Actions UnexpectedResult Unexpected Pro-inflammatory Effect Feedback Compensatory Feedback Loops UnexpectedResult->Feedback OffTarget Off-Target Effects UnexpectedResult->OffTarget MeasurePanel Measure Eicosanoid/ Cytokine Panels Feedback->MeasurePanel TimeCourse Perform Time-Course Experiment Feedback->TimeCourse ConcResponse In Vitro Concentration- Response OffTarget->ConcResponse ReceptorScreen Off-Target Receptor Screening OffTarget->ReceptorScreen

Caption: Logical Relationships for Investigating Unexpected Pro-inflammatory Effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing selective prostanoid EP1 receptor antagonists in mouse models of cystitis-related bladder pain.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a selective EP1 receptor antagonist to treat cystitis-related bladder pain?

Prostaglandin E2 (PGE2) is a key inflammatory mediator, and its levels are often elevated in the bladder tissue of patients with interstitial cystitis.[1][2] PGE2 exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[3] The EP1 receptor, in particular, is implicated in pain perception and bladder afferent nerve activity.[4][5] Activation of the EP1 receptor is linked to the facilitation of the micturition reflex and bladder pain signaling.[4][5] Therefore, a selective EP1 receptor antagonist is hypothesized to block the detrimental effects of PGE2 in the bladder, thereby alleviating pain and inflammation associated with cystitis without the broader side effects of non-selective anti-inflammatory drugs.[6]

Q2: Which mouse model is most appropriate for studying the effects of an EP1 antagonist on cystitis-related pain?

The cyclophosphamide (CYP)-induced cystitis model is a widely used and relevant preclinical model for cystitis-related visceral pain in mice.[7][8][9] CYP is a chemotherapeutic agent that is metabolized to acrolein, an irritant that accumulates in the bladder and causes inflammation and pain, mimicking aspects of interstitial cystitis/bladder pain syndrome (IC/BPS).[8][9] This model is advantageous because it is non-invasive and induces a robust and reproducible bladder-specific inflammation and pain-like behavior.[7][10]

Q3: What are the expected outcomes of treating CYP-induced cystitis in mice with a selective EP1 receptor antagonist?

Treatment with a selective EP1 receptor antagonist, such as ONO-8130, is expected to reduce bladder pain-like behaviors and referred hyperalgesia in a dose-dependent manner.[4] However, it may have a minimal effect on bladder weight and vascular permeability, suggesting a primary role in modulating pain signaling rather than resolving the underlying inflammation.[4]

Q4: How does the EP1 receptor signaling pathway contribute to bladder pain?

The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, couples to Gαq protein.[5][11] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), which in turn can activate various downstream signaling cascades, including protein kinase C (PKC), contributing to neuronal sensitization and the perception of pain.[5][12]

Troubleshooting Guides

Problem 1: Inconsistent or no significant reduction in pain behavior after administration of the EP1 antagonist.

  • Possible Cause 1: Inadequate Dose. The dose of the EP1 antagonist may be insufficient to achieve a therapeutic effect.

    • Solution: Perform a dose-response study to determine the optimal effective dose. The oral administration of this compound has been shown to be effective in a dose range of 0.3-30 mg/kg.[4]

  • Possible Cause 2: Timing of Administration. The antagonist may be administered too late to prevent the onset of pain or too early and cleared from the system before the peak of inflammation.

    • Solution: For prophylactic studies, administer the antagonist before CYP injection. For therapeutic studies, administer the antagonist after the establishment of cystitis-related pain behaviors.[4]

  • Possible Cause 3: Inappropriate Pain Assessment Method. The chosen behavioral assay may not be sensitive enough to detect changes in visceral pain.

    • Solution: Utilize a combination of behavioral assays, such as assessing bladder pain-like nociceptive behaviors (e.g., specific postures) and referred hyperalgesia (e.g., von Frey filament test on the abdomen or hind paw).[4][7]

  • Possible Cause 4: Insufficient CYP-induced Inflammation. The dose of cyclophosphamide may not have been sufficient to induce a robust inflammatory response and associated pain.

    • Solution: Ensure the correct dosage of CYP is used. A common dosage to induce cystitis is 300 mg/kg administered intraperitoneally.[4][7] Verify the induction of cystitis by measuring bladder weight and vascular permeability.[4]

Problem 2: Significant mortality or adverse effects observed in the experimental animals.

  • Possible Cause 1: Cyclophosphamide Toxicity. Cyclophosphamide can have systemic toxic effects, especially at higher doses.

    • Solution: Monitor the health of the animals closely after CYP administration. Ensure adequate hydration. If high mortality is observed, consider reducing the CYP dose, although this may impact the severity of cystitis.

  • Possible Cause 2: Vehicle Effects. The vehicle used to dissolve the EP1 antagonist may have toxic effects.

    • Solution: Always include a vehicle-treated control group to assess the effects of the vehicle alone. Ensure the vehicle is non-toxic and appropriate for the route of administration.

Experimental Protocols

Cyclophosphamide-Induced Cystitis Mouse Model

This protocol is adapted from established methods to induce cystitis and visceral pain in mice.[4][7][8]

  • Animals: Use female C57BL/6 or CD-1 mice, 8-10 weeks old.

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • Induction of Cystitis:

    • Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (CYP) at a dose of 300 mg/kg.[4]

    • Control animals should receive a saline injection of the same volume.

  • EP1 Antagonist Administration:

    • For prophylactic studies, administer the selective EP1 receptor antagonist (e.g., this compound) orally at the desired doses (e.g., 0.3-30 mg/kg) 1 hour before the CYP injection.[4]

    • For therapeutic studies, administer the antagonist after the onset of pain behaviors (typically 4-6 hours after CYP).

  • Behavioral Assessment of Pain:

    • Bladder Pain-like Nociceptive Behavior: Observe the mice for specific postures indicative of visceral pain (e.g., hunched posture, abdominal licking) at regular intervals after CYP injection.

    • Referred Hyperalgesia: Measure mechanical sensitivity using von Frey filaments applied to the lower abdomen or hind paw. A decrease in the withdrawal threshold indicates hyperalgesia.[4]

  • Tissue Collection and Analysis:

    • At the end of the experiment (e.g., 24 hours after CYP), euthanize the mice.

    • Collect the bladders and measure their wet weight as an indicator of edema.

    • Assess vascular permeability by measuring the extravasation of Evans blue dye.

    • Bladder tissue can be processed for histology, immunohistochemistry (e.g., for cyclooxygenase-2 expression), or measurement of inflammatory mediators.[4]

Data Presentation

Table 1: Effect of an EP1 Receptor Antagonist (this compound) on Cyclophosphamide-Induced Bladder Pain and Inflammation in Mice

Treatment GroupDose (mg/kg, p.o.)Bladder Pain-like Behavior (score)Referred Hyperalgesia (withdrawal threshold, g)Bladder Weight (mg)Vascular Permeability (µg dye/bladder)
Vehicle + Saline-0.5 ± 0.21.2 ± 0.120.5 ± 1.55.2 ± 0.8
Vehicle + CYP-3.8 ± 0.50.3 ± 0.0545.2 ± 3.125.8 ± 2.3
This compound + CYP0.32.5 ± 0.40.6 ± 0.0842.1 ± 2.923.5 ± 2.1
This compound + CYP11.8 ± 0.30.8 ± 0.141.5 ± 2.522.8 ± 1.9
This compound + CYP31.2 ± 0.21.0 ± 0.140.8 ± 2.721.9 ± 2.0
This compound + CYP100.8 ± 0.21.1 ± 0.140.1 ± 2.421.2 ± 1.8
This compound + CYP300.6 ± 0.11.2 ± 0.139.5 ± 2.620.8 ± 1.7

Data are presented as mean ± SEM. Data is illustrative and based on findings reported in the literature.[4]

Mandatory Visualizations

EP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Therapeutic Intervention PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds Gq Gαq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Pain Neuronal Sensitization & Pain Perception Ca2->Pain PKC->Pain Antagonist Selective EP1 Receptor Antagonist Antagonist->EP1 Blocks

Caption: Signaling pathway of the prostanoid EP1 receptor in bladder pain.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Cystitis Induction & Treatment cluster_assessment Pain & Inflammation Assessment cluster_data Data Analysis Animals Acclimated Mice Grouping Divide into Treatment Groups (Vehicle, EP1 Antagonist) Animals->Grouping Treatment Administer EP1 Antagonist or Vehicle (p.o.) Grouping->Treatment CYP Induce Cystitis (Cyclophosphamide i.p.) Treatment->CYP 1 hour prior Behavior Assess Pain-like Behaviors (Nociceptive Score, Referred Hyperalgesia) CYP->Behavior 4-24 hours post Tissue Euthanize & Collect Bladders Behavior->Tissue Analysis Measure Bladder Weight & Vascular Permeability Tissue->Analysis Stats Statistical Analysis Analysis->Stats

Caption: Experimental workflow for evaluating an EP1 antagonist in a mouse model of cystitis.

References

Strategies for improving the oral bioavailability of ONO-8130

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for improving the oral bioavailability of ONO-8130, a selective prostaglandin E2 (PGE2) receptor EP1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a selective, orally active antagonist of the prostaglandin E2 receptor EP1.[1][2][3] While described as "orally bioavailable" in preclinical studies, this term is qualitative.[4][5][6][7] For robust and reproducible in vivo experiments, optimizing and ensuring consistent oral absorption is critical. The physicochemical properties of this compound, such as its molecular weight of approximately 500.6 g/mol and its solubility in organic solvents like DMSO and ethanol, suggest it may have poor aqueous solubility.[1][2] Poor aqueous solubility is a common reason for low or variable oral bioavailability of drug candidates.

Q2: What are the primary factors that may limit the oral bioavailability of this compound?

The primary factors likely limiting the oral bioavailability of this compound are:

  • Poor Aqueous Solubility: As a compound soluble in organic solvents, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, leading to a slow dissolution rate.

  • Slow Dissolution Rate: If the drug does not dissolve efficiently in GI fluids, its concentration at the site of absorption (the intestinal wall) will be low, resulting in poor absorption.

  • First-Pass Metabolism: Although no specific data is available for this compound, many drugs are metabolized by enzymes in the liver and intestinal wall after oral administration and before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug that reaches the bloodstream.

Q3: What general strategies can be employed to improve the oral bioavailability of a poorly water-soluble compound like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs:[8][9][10]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[10] This can be achieved through micronization or nanosizing.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[8][9]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract and enhance its absorption.[8]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.[8]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during in vivo experiments with orally administered this compound.

Problem Potential Cause Recommended Troubleshooting Steps
High variability in efficacy between experimental animals. Poor and variable oral absorption of this compound.1. Review the formulation: Is the drug fully dissolved or is it a suspension? For suspensions, ensure uniform particle size and adequate suspension stability. 2. Consider a solubility-enhancing formulation: Explore the use of co-solvents, SEDDS, or solid dispersions to improve dissolution and absorption consistency. 3. Control for food effects: Administer this compound at a consistent time relative to feeding, as food can significantly impact the absorption of poorly soluble drugs.
Lower than expected in vivo efficacy compared to in vitro potency. Low oral bioavailability.1. Increase the dose: This is a straightforward approach but may be limited by toxicity or solubility. 2. Enhance solubility and dissolution: Implement one of the formulation strategies outlined in the FAQs and detailed in the experimental protocols below. 3. Investigate first-pass metabolism: If possible, conduct a pilot pharmacokinetic study to determine the extent of first-pass metabolism.
Precipitation of this compound in the dosing vehicle. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Reduce the drug concentration: This may require increasing the dosing volume. 2. Use a different vehicle: Test a range of pharmaceutically acceptable solvents and co-solvents to find a system with higher solubilizing capacity. 3. Prepare a nanosuspension: This can improve the stability of the drug in a liquid formulation.

Experimental Protocols

The following are example protocols for common bioavailability enhancement techniques. These are starting points and will likely require optimization for this compound.

Preparation of a Micronized this compound Suspension

Objective: To increase the dissolution rate by reducing particle size.

Methodology:

  • Milling: Place a known amount of this compound powder into a ball mill or jet mill.

  • Milling Parameters: Mill the powder according to the manufacturer's instructions to achieve a particle size in the range of 1-10 µm.

  • Particle Size Analysis: Verify the particle size distribution using laser diffraction or microscopy.

  • Suspension Formulation:

    • Wet the micronized this compound powder with a small amount of a wetting agent (e.g., 0.1% Tween 80 in water).

    • Gradually add the suspending vehicle (e.g., 0.5% carboxymethyl cellulose in water) while stirring to form a uniform suspension of the desired concentration.

  • Quality Control: Assess the physical stability of the suspension (e.g., sedimentation rate, redispersibility).

Formulation of an this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance solubility and dissolution by dispersing this compound in a hydrophilic polymer.

Methodology:

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)).

  • Solvent Selection: Select a common solvent in which both this compound and the polymer are soluble (e.g., ethanol, methanol, or a mixture).

  • Dissolution: Dissolve this compound and the polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum at a controlled temperature.

  • Pulverization and Sieving: Scrape the resulting solid mass, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Characterization:

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

    • Solid-State Characterization (Optional): Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.

Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.

Methodology:

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90).

    • Surfactant: Screen different surfactants for their ability to emulsify the selected oil phase (e.g., Kolliphor EL, Tween 80).

    • Co-surfactant/Co-solvent: Evaluate co-surfactants or co-solvents to improve the emulsification process (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Dissolve this compound in the chosen oil phase.

    • Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.

    • In Vitro Dissolution: Perform dissolution testing in a suitable medium to assess drug release from the SEDDS formulation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight500.6 g/mol (or 500.63 g/mol )[1][2]
Molecular FormulaC25H28N2O5S2[1][2]
SolubilitySoluble in DMSO (up to 100 mM) and ethanol (up to 20 mM)[2]

Table 2: Example of Expected Outcomes from Bioavailability Enhancement Strategies

Formulation StrategyKey Experimental ParameterExpected Outcome for this compound
Micronization Particle SizeReduction to 1-10 µm
In Vitro Dissolution RateIncreased compared to unmicronized drug
Solid Dispersion Drug StateAmorphous
Aqueous SolubilityIncreased
In Vitro Dissolution RateSignificantly increased
SEDDS Emulsion Droplet Size< 200 nm
In Vitro Drug ReleaseRapid and complete

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome Problem Low/Variable Oral Bioavailability of this compound Micronization Particle Size Reduction (Micronization/Nanosizing) Problem->Micronization Strategy 1 SolidDispersion Solid Dispersion Problem->SolidDispersion Strategy 2 SEDDS Lipid-Based Formulation (SEDDS) Problem->SEDDS Strategy 3 InVitro In Vitro Characterization (Solubility, Dissolution) Micronization->InVitro SolidDispersion->InVitro SEDDS->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Promising candidates Outcome Improved Oral Bioavailability InVivo->Outcome

Caption: Experimental workflow for improving the oral bioavailability of this compound.

signaling_pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 PGH2 COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 EP1Receptor EP1 Receptor PGE2->EP1Receptor CellularResponse Cellular Response (e.g., Pain Signaling) EP1Receptor->CellularResponse Activation ONO8130 This compound ONO8130->EP1Receptor Antagonist

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

a selective prostanoid EP1 receptor antagonist, relieves bladder pain in mice with cyclophosphamide-induced cystitis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing selective prostanoid EP1 receptor antagonists in mouse models of cyclophosphamide-induced cystitis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a selective prostanoid EP1 receptor antagonist in alleviating bladder pain?

A1: Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain.[1] In cyclophosphamide-induced cystitis, increased levels of PGE2 in the bladder and spinal cord contribute to pain signaling.[2][3] The EP1 receptor, a Gq protein-coupled receptor, is activated by PGE2, leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4][5] This cascade facilitates afferent nerve activity and pain signal transmission.[2][6] A selective EP1 receptor antagonist works by blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting these downstream signaling events that lead to pain and inflammation.[5]

Q2: What specific EP1 receptor antagonist has been shown to be effective in this model?

A2: ONO-8130 is a selective EP1 receptor antagonist that has been demonstrated to relieve bladder pain in mice with cyclophosphamide-induced cystitis.[2] Another antagonist, ONO-8711, has shown similar potential in rat models of cystitis by increasing the intercontraction interval of the bladder.[3]

Q3: Does the EP1 antagonist reduce the inflammation itself or just the pain perception?

A3: Studies using this compound show that it strongly prevents bladder pain-like behavior and referred hyperalgesia in a dose-dependent manner. However, it has only a slight effect on the underlying inflammatory symptoms such as increased bladder weight and vascular permeability.[2] This suggests the primary role of the EP1 antagonist in this model is the direct modulation of nociceptive pathways rather than the resolution of inflammation.

Q4: Where in the nervous system does the EP1 antagonist exert its analgesic effect?

A4: The prostaglandin E2/EP1 system is implicated in the processing of cystitis-related bladder pain at the spinal level.[2][3] Intravesical administration of PGE2 leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a marker of neuronal activation, in the L6 spinal cord. This effect is blocked by the EP1 antagonist this compound, indicating that the antagonist acts on spinal cord pathways involved in pain transmission.[2]

Experimental Protocols

Protocol 1: Cyclophosphamide (CYP)-Induced Cystitis Mouse Model

This protocol describes a common method for inducing cystitis in mice to model bladder pain. Note that dosage and timing can be modified to create acute or chronic models.[7][8]

Materials:

  • Cyclophosphamide (CYP) powder

  • Sterile 0.9% Saline

  • C57BL/6 mice (or other appropriate strain)

  • Appropriate syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Reagent Preparation: Prepare a fresh solution of CYP in sterile saline. A common concentration is 8 mg/mL.[9]

  • Animal Dosing: Administer CYP via i.p. injection. Dosing regimens vary depending on the desired model:

    • Acute Model: A single i.p. injection of 200-300 mg/kg.[2][8]

    • Chronic Model: Multiple i.p. injections of a lower dose, for example, 75-80 mg/kg every other or third day for a total of three to four injections.[7][8][9]

  • Induction Period: The onset of cystitis symptoms typically occurs within hours to days. For acute models, experiments are often conducted 4-48 hours post-injection.[3][8] For chronic models, experiments are performed after the final injection.[9]

  • Confirmation of Cystitis: Successful induction can be confirmed by observing increased bladder weight, edema, and pain-like behaviors.[2][9]

Protocol 2: Assessment of Bladder Pain and Referred Hyperalgesia

Materials:

  • Von Frey filaments (for assessing mechanical hyperalgesia)

  • Observation chambers with a mesh floor

Procedure:

  • Acclimation: Acclimate mice to the testing environment and observation chambers before the experiment begins.

  • Observation of Pain-like Nociceptive Behavior:

    • Place mice in individual observation chambers.

    • Observe and score spontaneous pain-related behaviors such as rounded-back posture, reduced mobility, and excessive grooming of the lower abdomen.[10]

  • Assessment of Referred Hyperalgesia:

    • This is typically measured as mechanical sensitivity in the abdominal or hind paw region.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw or the lower abdominal region.

    • Record the force at which the mouse withdraws the paw or flinches. A lower withdrawal threshold in CYP-treated mice compared to controls indicates hyperalgesia.

Troubleshooting Guide

Q: My CYP-treated mice are not showing significant pain behaviors or hyperalgesia. What could be wrong?

A:

  • CYP Dose and Potency: The dose of CYP is critical. Doses as low as 40 mg/kg may induce some hallmarks of cystitis but might not be sufficient to produce robust hyperalgesia.[7] Ensure your CYP is not expired and has been stored correctly. Prepare the solution fresh for each experiment.

  • Timing of Assessment: The time course of inflammation and pain can vary. Ensure you are assessing the animals at the peak of the inflammatory response, which may differ slightly based on the specific CYP dose and mouse strain used.

  • Animal Strain: Different mouse strains may exhibit varying sensitivity to CYP and different baseline pain thresholds. Ensure consistency in the strain used.

  • Acclimation and Handling: Insufficient acclimation to the testing environment can cause stress, which may mask or alter pain behaviors. Handle mice gently to minimize stress-induced analgesia.

Q: The effect of my EP1 antagonist is highly variable between animals. How can I reduce this variability?

A:

  • Drug Administration: Ensure accurate and consistent administration of the antagonist. For oral administration, confirm that the full dose was ingested. For injections, ensure the correct volume and site are used consistently.

  • Pharmacokinetics: The timing between antagonist administration and behavioral testing is crucial. The peak efficacy of the drug should align with the peak of cystitis symptoms. You may need to perform a time-course experiment to determine the optimal window for your specific antagonist and model.

  • Severity of Cystitis: High variability in the severity of CYP-induced cystitis can lead to variable drug effects. Ensure your CYP administration is consistent to induce a uniform level of inflammation across the cohort.

Quantitative Data Summary

Table 1: Efficacy of this compound on Nociceptive Behaviors in CYP-Treated Mice

This compound Dose (oral) Prevention of Bladder Pain-like Behavior Prevention of Referred Hyperalgesia
0.3 - 30 mg/kg Strong, dose-dependent prevention Strong, dose-dependent prevention

Data sourced from a study investigating this compound in mice with cyclophosphamide-induced cystitis.[2]

Table 2: Effect of this compound on Physical Symptoms of Cystitis

This compound Dose (oral) Effect on Increased Bladder Weight Effect on Increased Vascular Permeability
0.3 - 30 mg/kg Slight effect Slight effect

Data sourced from a study investigating this compound in mice with cyclophosphamide-induced cystitis.[2]

Signaling Pathways and Experimental Workflows

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Spinal Cord Neuron PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates ERK ERK Phosphorylation PKC->ERK Pain Nociceptive Signal Transmission (Pain) ERK->Pain Antagonist Selective EP1 Receptor Antagonist Antagonist->EP1 Blocks

Caption: PGE2/EP1 receptor signaling pathway in nociception.

Experimental_Workflow cluster_induction Cystitis Induction cluster_treatment Treatment & Assessment cluster_analysis Post-Mortem Analysis start Select Mouse Cohort cyp Administer Cyclophosphamide (i.p.) start->cyp wait Induction Period (e.g., 4-48 hours) cyp->wait treat_vehicle Administer Vehicle (Control Group) wait->treat_vehicle treat_ep1 Administer EP1 Antagonist (Treatment Group) wait->treat_ep1 assess Assess Bladder Pain & Referred Hyperalgesia treat_vehicle->assess treat_ep1->assess euth Euthanize Animals assess->euth collect Collect Tissues (Bladder, Spinal Cord) euth->collect analyze Analyze Biomarkers (Bladder Weight, pERK, etc.) collect->analyze

Caption: Experimental workflow for testing an EP1 antagonist.

References

Validation & Comparative

A Comparative Analysis of ONO-8130 and ONO-8711 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective prostaglandin E2 (PGE2) receptor subtype 1 (EP1) antagonists, ONO-8130 and ONO-8711, in preclinical models of pain. While both compounds target the same receptor, available research data highlights their evaluation in different pain modalities, precluding a direct head-to-head comparison in a single neuropathic pain model. This document summarizes the existing data, presents it in a clear, structured format, and provides detailed experimental methodologies to aid in the interpretation of the findings.

Efficacy Data Summary

The following tables summarize the quantitative data on the analgesic effects of ONO-8711 in a neuropathic pain model and this compound in a visceral pain model. It is crucial to note that the differences in experimental models (neuropathic vs. visceral pain), animal species, and outcome measures prevent a direct comparison of the potency and efficacy of these two compounds.

Table 1: Efficacy of ONO-8711 in a Neuropathic Pain Model

Compound Pain Model Species Dosing Regimen Key Efficacy Endpoints Results Citation
ONO-8711Chronic Constriction Injury (CCI) of the sciatic nerveRatOral administration from day 8 to day 14 post-injuryMechanical Allodynia & Thermal HyperalgesiaSignificantly reduced hyperalgesia and allodynia on day 15. A single oral dose on day 8 also significantly reduced hyperalgesia and allodynia at 1 and 2 hours post-administration.[1]

Table 2: Efficacy of this compound in a Visceral Pain Model

Compound Pain Model Species Dosing Regimen Key Efficacy Endpoints Results Citation
This compoundCyclophosphamide-induced cystitisMouseOral pre-administration (0.3-30 mg/kg)Bladder pain-like behavior & Referred hyperalgesiaStrongly prevented both bladder pain-like behavior and referred hyperalgesia in a dose-dependent manner. An oral dose of 30 mg/kg also reversed established cystitis-related bladder pain.[2]

Experimental Protocols

Chronic Constriction Injury (CCI) Model (for ONO-8711)

The CCI model is a widely used animal model of neuropathic pain that mimics symptoms of complex regional pain syndrome and other neuropathic pain states in humans.

Surgical Procedure:

  • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent.

  • Sciatic Nerve Exposure: The common sciatic nerve is exposed at the level of the mid-thigh through a small incision.

  • Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with chromic gut sutures at approximately 1 mm intervals. The ligatures are tightened to the point where they just evoke a brief twitch in the corresponding hind limb.

  • Wound Closure: The muscle and skin layers are then closed with sutures.

Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments. Animals are placed on a mesh floor, and filaments of increasing bending force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

  • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). A focused beam of light is directed onto the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A decrease in withdrawal latency indicates thermal hyperalgesia.

Drug Administration: ONO-8711 was administered orally. For chronic administration, the compound was given daily from day 8 to day 14 after the CCI surgery. For acute administration, a single dose was given on day 8 post-surgery.[1]

Signaling Pathway and Mechanism of Action

Both this compound and ONO-8711 are antagonists of the EP1 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2). In the context of pain, PGE2 is a key inflammatory mediator that sensitizes peripheral nociceptors and contributes to central sensitization in the spinal cord. The EP1 receptor, when activated by PGE2, couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), which can modulate the activity of ion channels and receptors involved in pain signaling, leading to neuronal hyperexcitability. By blocking the EP1 receptor, this compound and ONO-8711 are believed to inhibit this signaling pathway, thereby reducing neuronal sensitization and alleviating pain.

PGE2_EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonists Pharmacological Intervention PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca2_release->Neuronal_Hyperexcitability Leads to PKC->Neuronal_Hyperexcitability Contributes to Pain_Perception Pain Perception Neuronal_Hyperexcitability->Pain_Perception Antagonists This compound / ONO-8711 Antagonists->EP1 Block

PGE2-EP1 Receptor Signaling Pathway and Site of Action for this compound and ONO-8711.

Conclusion

Based on the available scientific literature, both this compound and ONO-8711 show promise as analgesics by targeting the EP1 receptor. ONO-8711 has demonstrated efficacy in a preclinical model of neuropathic pain, reducing both mechanical allodynia and thermal hyperalgesia. This compound has been shown to be effective in a model of visceral pain, alleviating bladder pain and referred hyperalgesia.

A direct comparison of the efficacy of this compound and ONO-8711 in neuropathic pain is not possible due to the lack of studies evaluating this compound in a relevant neuropathic pain model. Future research, including head-to-head comparative studies in the same neuropathic pain models, is warranted to fully elucidate the relative efficacy and potential clinical utility of these two EP1 receptor antagonists for the treatment of neuropathic pain. Researchers and drug development professionals should consider the distinct preclinical validation of each compound when designing future studies.

References

A Comparative Guide to the EP1 Receptor Selectivity of ONO-8130 and SC-51089

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent antagonists for the prostaglandin E2 receptor subtype 1 (EP1): ONO-8130 and SC-51089. The EP1 receptor, a G-protein coupled receptor, is a key player in various physiological and pathological processes, including pain, inflammation, and neurotransmission. Understanding the selectivity of pharmacological tools is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes available binding affinity data, outlines a representative experimental protocol for determining receptor selectivity, and provides visual diagrams to illustrate key concepts.

Data Presentation: Quantitative Comparison of Binding Affinities

The selectivity of a compound is determined by its binding affinity to the target receptor compared to its affinity for other related receptors. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and SC-51089 against a panel of human prostanoid receptors.

Receptor SubtypeThis compound KiSC-51089 Ki (µM)
EP1 1.9 nM [1]1.3
EP2>1900 nM (>1000-fold)[1]>100
EP3>1900 nM (>1000-fold)[1]17.5
EP4>1900 nM (>1000-fold)[1]>100
DP (PGD2)Data not available>100
FP (PGF2α)Data not available61.1
IP (PGI2)Data not available>100
TP (TXA2)Data not available11.2

Experimental Protocols: Determining Receptor Selectivity

The binding affinities of this compound and SC-51089 for various prostanoid receptors are typically determined using competitive radioligand binding assays. The following is a representative protocol for such an experiment.

Objective:

To determine the inhibition constant (Ki) of a test compound (e.g., this compound or SC-51089) for a panel of prostanoid receptors.

Materials:
  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing a single subtype of a human prostanoid receptor (EP1, EP2, EP3, EP4, DP, FP, IP, or TP).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-PGE2 for EP receptors).

  • Test Compound: this compound or SC-51089.

  • Assay Buffer: A buffer solution appropriate for the binding assay (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the receptor of interest to determine the level of non-specific binding.

  • Glass Fiber Filters: For separating bound from unbound radioligand.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:
  • Membrane Preparation:

    • Culture cells expressing the recombinant human prostanoid receptor of interest.

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters to trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathway of the EP1 Receptor

The EP1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by its endogenous ligand, prostaglandin E2 (PGE2), it initiates a signaling cascade that leads to an increase in intracellular calcium levels. Both this compound and SC-51089 act as antagonists, blocking this pathway.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_intracellular Intracellular Signaling PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq/11 EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ONO_8130 This compound ONO_8130->EP1 Blocks SC_51089 SC-51089 SC_51089->EP1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: EP1 receptor signaling pathway and the inhibitory action of this compound and SC-51089.

Receptor Selectivity Comparison

This diagram illustrates the concept of receptor selectivity by comparing a highly selective antagonist with a less selective one. A highly selective antagonist primarily binds to its intended target receptor, while a less selective one may also bind to other related receptors, potentially leading to off-target effects.

Selectivity_Comparison cluster_highly_selective Highly Selective Antagonist (e.g., this compound) cluster_less_selective Less Selective Antagonist (e.g., SC-51089) cluster_receptors ONO This compound EP1_target EP1 ONO->EP1_target High Affinity EP2_off EP2 ONO->EP2_off EP3_off EP3 ONO->EP3_off TP_off TP ONO->TP_off SC SC-51089 SC->EP1_target Moderate Affinity SC->EP2_off SC->EP3_off Lower Affinity SC->TP_off Lower Affinity

Caption: Conceptual diagram of high versus moderate receptor selectivity.

References

a selective antagonist of prostaglandin E2 EP1 receptor, with Kis of 1.3, 11.2, 17.5, and 61.1 μM for EP1, TP, EP3, and FP receptors, respectively.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor, herein referred to as "Compound X," with other known EP1 receptor antagonists. The analysis is based on binding affinity data and is supported by detailed experimental protocols and pathway visualizations to aid in research and development decisions. While the specific antagonist with the binding profile of Compound X (Kᵢs of 1.3, 11.2, 17.5, and 61.1 μM for EP1, TP, EP3, and FP receptors, respectively) is not explicitly identified in publicly available literature, this guide uses its profile as a benchmark for comparison against established antagonists.

Data Presentation: Comparative Binding Affinities

The selectivity of an EP1 receptor antagonist is crucial for minimizing off-target effects. The following table compares the binding affinities (Kᵢ values) of Compound X with other known EP1 antagonists against a panel of prostanoid receptors. Lower Kᵢ values indicate higher binding affinity.

CompoundEP1 Kᵢ (μM)TP Kᵢ (μM)EP3 Kᵢ (μM)FP Kᵢ (μM)Selectivity for EP1
Compound X 1.3 11.2 17.5 61.1 Moderately Selective
ONO-87110.0063>10>10>10High
ONO-87130.0032>10>10>10High
SC-513220.012Not ReportedNot ReportedNot ReportedSelective
AH6809~0.2Not Reported~1.0Not ReportedLow (also antagonizes EP2, EP3)

Experimental Protocols: Determining Binding Affinity

The binding affinities (Kᵢ values) presented in this guide are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand from its receptor.

Key Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation :

    • Cells stably expressing the human EP1 receptor (or other prostanoid receptors for selectivity profiling) are cultured and harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Assay Setup :

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-PGE2), and varying concentrations of the unlabeled antagonist being tested.

    • Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, potent, unlabeled ligand).

  • Incubation :

    • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand :

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with a cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis :

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.

    • A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Mandatory Visualizations

Prostaglandin E2 EP1 Receptor Signaling Pathway

Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3][4][5] The EP1 receptor is coupled to the Gq family of G proteins. Upon activation by PGE2, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ concentration activates various downstream signaling pathways, including protein kinase C (PKC) and other calcium-dependent enzymes, ultimately leading to a physiological response.

EP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response Ca2->Response Leads to PKC->Response Leads to

Caption: The EP1 receptor signaling cascade.

Experimental Workflow for Competitive Binding Assay

The determination of an antagonist's binding affinity is a critical step in drug discovery. The following diagram illustrates the typical workflow for a competitive radioligand binding assay.[6][7][8][9]

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Antagonist (reach equilibrium) prep_membranes->incubation prep_radioligand Prepare Radioligand ([³H]-PGE2) prep_radioligand->incubation prep_antagonist Prepare Serial Dilutions of Test Antagonist prep_antagonist->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration counting Scintillation Counting (measure radioactivity) filtration->counting calc_ic50 Calculate IC₅₀ (non-linear regression) counting->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff equation) calc_ic50->calc_ki

References

a potent and selective competitive antagonist of EP1 receptor (Ki = 0.6 and 1.7 nM for human and mouse EP1 respectively).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONO-8711, a potent and selective competitive antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1), against other notable EP1 antagonists. ONO-8711 demonstrates high affinity for both human and mouse EP1 receptors, with Ki values of 0.6 nM and 1.7 nM, respectively, making it a valuable tool for investigating the role of the EP1 receptor in various physiological and pathological processes.[1]

Introduction to EP1 Receptor Signaling

The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium concentration mediates a variety of cellular responses, including smooth muscle contraction and neuronal sensitization. Antagonists like ONO-8711 competitively block PGE2 from binding to the EP1 receptor, thereby inhibiting this downstream signaling pathway.

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds & Activates ONO8711 ONO-8711 (Antagonist) ONO8711->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum Ca2+ Store IP3->ER Binds & Opens Channels Ca ↑ Intracellular Ca2+ ER->Ca Releases Response Cellular Responses (e.g., Contraction, Neuronal Sensitization) Ca->Response Mediates

Figure 1. Simplified signaling pathway of the EP1 receptor and the inhibitory action of ONO-8711.

Performance Comparison of EP1 Antagonists

The potency and selectivity of an antagonist are critical for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities of ONO-8711 and other commonly used selective EP1 antagonists.

CompoundEP1 Ki / IC50 (nM)SpeciesSelectivity ProfileReference
ONO-8711 0.6 (Ki) Human Potent antagonist with some cross-reactivity for the Thromboxane A2 (TP) receptor (Ki = 7.6 nM).[2][1]
1.7 (Ki) Mouse [1]
ONO-81301.9 (Ki)Not Specified>1000-fold selectivity for EP1 over other EP receptors.[3]
GW-848687X2.5 (IC50)Not Specified>400-fold selectivity for EP1 over other EP subtypes, DP1, and IP receptors; ~30-fold selectivity over the TP receptor.[4]
SC-5132213.8 (Ki)Not SpecifiedPotent EP1 antagonist.

Summary: ONO-8711 exhibits the highest potency for the human EP1 receptor among the compared antagonists. While highly selective, researchers should note its moderate affinity for the TP receptor, which may be a consideration in experimental design. This compound offers a remarkable selectivity profile, making it suitable for studies requiring stringent specificity. GW-848687X also shows high selectivity over most prostanoid receptors but shares some cross-reactivity with the TP receptor, similar to ONO-8711.

Supporting Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro assays. Detailed methodologies for two key experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of ONO-8711 and other antagonists for the EP1 receptor.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human EP1 receptor are cultured and harvested. The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation (typically 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2) near its Kd value, and a range of concentrations of the unlabeled antagonist (e.g., ONO-8711).

  • Incubation: The plates are incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the dried filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the antagonist. The IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, which is the primary downstream signal of EP1 receptor activation.

Objective: To determine the functional potency (IC50) of ONO-8711 in blocking PGE2-induced calcium signaling.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human EP1 receptor are seeded into a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C in the dark.

  • Washing: Cells are washed with the assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Various concentrations of the antagonist (e.g., ONO-8711) are added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR® system). A baseline fluorescence reading is established.

  • Agonist Stimulation: An automated injector adds a fixed concentration of the agonist, PGE2 (typically at its EC80 concentration), to the wells.

  • Data Acquisition: The fluorescence intensity is recorded in real-time immediately following the addition of the agonist. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured. The antagonist's effect is calculated as the percentage inhibition of the PGE2-induced response. An IC50 value is determined by plotting the percent inhibition against the log concentration of the antagonist.

In Vivo Applications

ONO-8711 has been utilized in various animal models to probe the function of the EP1 receptor. For instance, it has been shown to reduce hyperalgesia and allodynia in rat models of neuropathic pain.[5] Furthermore, studies in rodent models of carcinogenesis have demonstrated that ONO-8711 can suppress tumor incidence and multiplicity in the colon, breast, and tongue, suggesting a role for EP1 signaling in cancer development.[1][6][7] Similarly, competitors like GW-848687X have shown anti-hyperalgesic activity in rat models of inflammatory pain, while this compound has been shown to relieve bladder pain in a mouse model of cystitis.[4] These studies underscore the potential of selective EP1 antagonists in preclinical research for pain, inflammation, and oncology.

References

A Researcher's Guide to a Selective EP1 Prostanoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a selective EP1 prostanoid receptor agonist with other alternatives, supported by experimental data and detailed methodologies. The prostaglandin E2 (PGE2) EP1 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological and pathological processes, including inflammation, pain, and cancer. Its activation initiates a signaling cascade through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium. This makes selective modulation of the EP1 receptor a significant area of interest for therapeutic development.

Performance Comparison of EP1 Receptor Modulators

While the endogenous ligand PGE2 demonstrates high affinity for the EP1 receptor, its lack of selectivity for the four EP receptor subtypes (EP1-4) limits its use as a precise research tool. In the quest for selective EP1 modulation, ONO-DI-004 has been identified as a selective agonist. In contrast, compounds like ONO-8711 and SC-51089 have been characterized as selective EP1 antagonists.

Table 1: Binding Affinity (Ki) of EP1 Receptor Modulators

CompoundTypeKi (nM)SpeciesReference
PGE2Endogenous Agonist~10-20Human[1]
ONO-DI-004Selective Agonist150Not Specified[2]
ONO-8711Selective Antagonist0.6Human[3]
SC-51089Selective Antagonist1300Not Specified[4]

Table 2: Functional Potency (pEC50) of PGE2

CompoundParameterValueCell Line/SystemReference
PGE2pEC508.7IP1 production in response to PGE2[1]

Signaling Pathway and Experimental Workflows

Understanding the downstream effects of EP1 receptor activation and the methodologies to study them is crucial for research and development.

EP1 Receptor Signaling Pathway

Activation of the EP1 receptor by an agonist like ONO-DI-004 triggers a well-defined signaling cascade.

EP1_Signaling_Pathway Agonist EP1 Agonist (e.g., ONO-DI-004, PGE2) EP1R EP1 Receptor Agonist->EP1R binds to Gq Gq Protein EP1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC co-activates Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response contributes to PKC->Response leads to GPCR_Agonist_Screening_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing EP1 receptor Plating 2. Plate cells in microtiter plates Cell_Culture->Plating Dye_Loading 3. Load cells with Ca²⁺ sensitive dye Plating->Dye_Loading Compound_Addition 4. Add test compounds (including ONO-DI-004) Dye_Loading->Compound_Addition Measurement 5. Measure fluorescence change (Ca²⁺ mobilization) Compound_Addition->Measurement Dose_Response 6. Generate dose-response curves Measurement->Dose_Response EC50_Calculation 7. Calculate EC50 values for active compounds Dose_Response->EC50_Calculation Comparison 8. Compare potency and efficacy EC50_Calculation->Comparison

References

Safety Operating Guide

Navigating the Safe Disposal of ONO-8130: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling ONO-8130, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not explicitly detailed in publicly available safety data sheets, a comprehensive disposal plan can be formulated by adhering to general principles of chemical and laboratory waste management, taking into account the compound's known characteristics. This guide provides essential, step-by-step information to facilitate the safe and compliant disposal of this compound.

Core Properties of this compound

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling and disposal. The following table summarizes key data points for this orally bioavailable EP1 receptor antagonist.

PropertyValue
Molecular Formula C25H28N2O5S2[1][2][3]
Molecular Weight 500.63 g/mol [1][2]
CAS Number 459841-96-4[1][2]
Purity ≥98%[1]
Appearance Crystalline solid[3]
Storage Temperature Store at +4°C or -20°C[1][2][3][4]
Stability ≥ 2 years at -20°C, ≥ 4 years at -20°C[2][3]

Solubility Profile

The solubility of this compound in various solvents is a crucial factor in determining the appropriate disposal route for solutions containing this compound.

SolventSolubility
DMSO Soluble to 100 mM[1] or 3 mg/ml[3]
Ethanol Soluble to 20 mM[1] or 2 mg/ml[3]
DMF 1 mg/ml[3]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/ml[3]

Procedural Framework for Disposal

The disposal of this compound should be approached with a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a logical sequence for managing this compound waste, from initial handling to final disposal.

G cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal start Identify this compound Waste (Pure compound, solutions, contaminated materials) assess_hazards Assess Hazards (Review SDS, institutional guidelines) start->assess_hazards Step 1 segregate_waste Segregate Waste (Solid vs. Liquid, Hazardous vs. Non-hazardous) assess_hazards->segregate_waste Step 2 solid_waste Solid Waste Disposal (Contaminated labware, PPE) segregate_waste->solid_waste Solids liquid_waste Liquid Waste Disposal (Unused solutions) segregate_waste->liquid_waste Liquids package_solid Package Solid Waste (Labeled, sealed containers) solid_waste->package_solid package_liquid Package Liquid Waste (Labeled, sealed, non-reactive containers) liquid_waste->package_liquid waste_pickup Arrange for Licensed Waste Disposal Pickup package_solid->waste_pickup package_liquid->waste_pickup documentation Complete Waste Disposal Manifest waste_pickup->documentation

This compound Disposal Workflow

Experimental Protocols for Waste Handling

Decontamination of Labware:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent in which this compound is soluble (e.g., ethanol or DMSO). Collect this rinse as chemical waste.

  • Secondary Wash: Wash the rinsed items with a laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Disposal of Consumables: Dispose of single-use plastics and other contaminated consumables as solid chemical waste.

Management of Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For liquid spills, use an absorbent material (e.g., spill pillows or vermiculite) to contain the spill. For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then with soap and water.

  • Waste Disposal: All materials used for cleanup should be disposed of as hazardous chemical waste.

General Disposal Guidelines

While a specific protocol for this compound is not provided by manufacturers, the following general procedures for chemical waste are recommended:

  • Solid Waste:

    • Collect waste this compound powder, contaminated personal protective equipment (PPE), and other solid materials in a clearly labeled, sealed container.

    • The container should be designated for non-hazardous or chemical waste, in accordance with your institution's guidelines.

  • Liquid Waste:

    • Solutions of this compound should be collected in a labeled, non-reactive, and sealed waste container.

    • Do not mix with incompatible waste streams. Given its solubility in common laboratory solvents like DMSO and ethanol, it is crucial to follow your institution's specific guidelines for flammable or combustible waste.

    • Aqueous solutions containing low concentrations of this compound may potentially be drain-disposed after neutralization and copious flushing with water, but only if permitted by local regulations and institutional policies.[5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before considering this option.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[6][7]

Important Considerations:

  • Institutional Policies: Always prioritize your institution's specific waste disposal protocols and EHS guidelines.

  • Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for chemical waste.

  • Safety Data Sheets (SDS): Although a specific SDS with disposal instructions was not found for this compound, always consult the SDS for any chemicals used in conjunction with it (e.g., solvents) for their specific handling and disposal requirements.

By adhering to these established principles of laboratory safety and waste management, researchers can ensure the proper and safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for ONO-8130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of ONO-8130.

This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP1, making it a valuable tool in research, particularly in studies related to pain and inflammation.[1][2] As with any potent pharmaceutical compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Given that this compound is a potent compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer pair immediately if contaminated.
Eye Protection Safety GogglesUse chemical splash goggles that provide a complete seal around the eyes.
Body Protection Laboratory CoatA dedicated, long-sleeved laboratory coat should be worn over personal clothing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood.

Operational Plans: From Receipt to Experimentation

A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key phases, from receiving the compound to its experimental use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_experiment Experimental Phase cluster_post Post-Handling Phase prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials prep_sds Review Safety Data Sheet prep_materials->prep_sds handle_weigh Weigh Solid this compound (in fume hood) prep_sds->handle_weigh Proceed to Handling handle_dissolve Prepare Stock Solution (in fume hood) handle_weigh->handle_dissolve handle_aliquot Aliquot for Experimental Use handle_dissolve->handle_aliquot exp_use Use in Accordance with Experimental Protocol handle_aliquot->exp_use Proceed to Experiment exp_observe Observe and Record Data exp_use->exp_observe post_decontaminate Decontaminate Work Surfaces exp_observe->post_decontaminate Proceed to Post-Handling post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Doff PPE Correctly post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the Safe Handling of this compound.
Detailed Methodologies

Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage. This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[3]

Preparation of Stock Solutions: Before handling, ensure you have reviewed the Safety Data Sheet (SDS) provided by the supplier.[1][4][5] All manipulations of the solid compound must be performed in a chemical fume hood to prevent inhalation of any airborne particles.

  • Solubility: this compound is soluble in organic solvents such as DMSO and ethanol.[5] For example, it is soluble up to 100 mM in DMSO and up to 20 mM in ethanol.[5]

  • Procedure:

    • Don all required personal protective equipment.

    • In a certified chemical fume hood, carefully weigh the desired amount of solid this compound.

    • In a suitable vial, add the appropriate volume of solvent to the solid.

    • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

    • For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Categorization and Collection:

Waste TypeDisposal Container
Unused Solid this compound Labeled hazardous chemical waste container.
Contaminated Solvents/Solutions Labeled hazardous liquid waste container.
Contaminated PPE (Gloves, etc.) Labeled solid hazardous waste container.
Contaminated Glassware/Plasticware Sharps container for sharp items; labeled solid hazardous waste container for non-sharp items.

Disposal Workflow:

G cluster_waste Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Solid Waste (Unused compound, contaminated PPE) collect_solid Seal in Labeled Hazardous Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Unused solutions, contaminated solvents) collect_liquid Seal in Labeled Hazardous Liquid Waste Container waste_liquid->collect_liquid waste_sharps Sharps Waste (Contaminated needles, glassware) collect_sharps Place in Puncture-Resistant Sharps Container waste_sharps->collect_sharps disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_solid->disposal_pickup collect_liquid->disposal_pickup collect_sharps->disposal_pickup

Caption: this compound Waste Disposal Workflow.

Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a detergent and water wash followed by a solvent rinse (e.g., ethanol), should be used.

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment and ensuring the generation of high-quality, reliable data. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。